molecular formula C8H6F3N3 B1293762 5-(Trifluoromethyl)-1H-indazol-3-amine CAS No. 2250-53-5

5-(Trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1293762
CAS No.: 2250-53-5
M. Wt: 201.15 g/mol
InChI Key: ZXZTZRVCWTWKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H6F3N3 and its molecular weight is 201.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZTZRVCWTWKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177025
Record name 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2250-53-5
Record name 5-(Trifluoromethyl)-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2250-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bay-H-1127
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002250535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2250-53-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAY-H-1127
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HRX76GHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Trifluoromethyl)-1H-indazol-3-amine (CAS No: 2250-53-5) is a heterocyclic aromatic organic compound featuring an indazole core structure.[1] The presence of a trifluoromethyl group at the 5-position significantly influences its electronic properties and lipophilicity, while the amino group at the 3-position provides a key site for chemical modification.[1] These structural features make it a valuable building block in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents.[1] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and pharmacokinetic profiles.

PropertyValueReference
CAS Number 2250-53-5[2][3]
Molecular Formula C₈H₆F₃N₃[2][3]
Molecular Weight 201.15 g/mol [1][4]
Physical State Faint brown crystalline solid[1]
Melting Point 122-123 °C[2]
Boiling Point 358.5 °C at 760 mmHg[2]
Density 1.536 g/cm³[2]
Flash Point 170.6 °C[2]
Refractive Index 1.617[2]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]

Protocol: Capillary Method [6][7]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

  • Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the anticipated melting point. Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[6]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2. For accuracy, an initial rapid determination can be performed to find an approximate range, followed by at least two careful, slower determinations.

Solubility Determination

Solubility provides insight into a compound's polarity and the types of intermolecular forces it can form, guiding the selection of appropriate solvents for reactions, purification, and formulation.[8]

Protocol: Qualitative Solubility Testing [9][10]

  • Initial Water Solubility Test: Place approximately 25 mg of the compound into a test tube and add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[9] Observe if the compound dissolves completely, partially, or not at all. If the compound is water-soluble, its effect on litmus or pH paper should be tested to determine if it is acidic, basic, or neutral.[10][11]

  • Acid/Base Solubility Tests (for water-insoluble compounds):

    • 5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group.[9][11]

    • 5% NaHCO₃ Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaHCO₃. Solubility suggests a strongly acidic group, such as a carboxylic acid.[10]

    • 5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine.[9][11]

  • Organic Solvent Test: Test the compound's solubility in an organic solvent like diethyl ether or hexane by adding 0.75 mL of the solvent to 25 mg of the compound and observing miscibility.[8][9]

  • Recording: Results are recorded as "soluble," "partially soluble," or "insoluble" for each solvent system.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity or basicity in a specific solvent. It is fundamental for understanding a molecule's charge state at a given pH, which affects its solubility, membrane permeability, and receptor-binding interactions.

Protocol: Potentiometric Titration [12]

  • Sample Preparation: A precise amount (milligram scale) of the pure compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.[12] The solution must be free of carbonate.[12]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Alternative Protocol: NMR Spectroscopy [13][14]

The chemical shifts of NMR-active nuclei adjacent to acidic or basic sites change depending on the protonation state.[14] By measuring these chemical shifts over a range of pH values and plotting them against pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa value.[14] This method can be advantageous for determining the pKa of specific functional groups within a molecule.[14]

LogP Determination

The logarithm of the partition coefficient (LogP) quantifies a compound's lipophilicity by measuring its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase.[15] It is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method [16][17]

  • Phase Preparation: Prepare n-octanol saturated with water and water (typically a buffer at pH 7.4) saturated with n-octanol.[17]

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then allowed to separate completely.[16]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

Synthesis Workflow

The synthesis of 3-aminoindazoles can be achieved through various routes. A common and efficient method involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. The following diagram illustrates a plausible synthetic pathway for this compound.

G cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Final Product A 2-Fluoro-4-(trifluoromethyl)benzonitrile C Cyclization Reaction (e.g., in Ethanol, Reflux) A->C B Hydrazine (N₂H₄) B->C D This compound C->D

Caption: Plausible synthetic route to this compound.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure, and key chemical properties of 5-(Trifluoromethyl)-1H-indazol-3-amine, a compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound. Its structure consists of an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. A trifluoromethyl group (-CF3) is substituted at the 5-position of the indazole ring, and an amine group (-NH2) is present at the 3-position.

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. This group often enhances metabolic stability and membrane permeability of drug candidates. The amine group at the 3-position provides a reactive site for further chemical modifications, making this compound a versatile building block in the synthesis of more complex molecules.

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₆F₃N₃[1][2][3]
Molecular Weight 201.15 g/mol [1][3][4]
CAS Number 2250-53-5[1][2]
Physical State Faint brown crystalline solid[1]
SMILES NC1=NNC2=CC=C(C(F)(F)F)C=C21[2]
InChI InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14)[1][2]
InChI Key ZXZTZRVCWTWKCH-UHFFFAOYSA-N[1][2]

Experimental Protocols

Application in Drug Discovery: A Conceptual Workflow

This compound serves as a valuable scaffold in drug discovery. The following diagram illustrates a conceptual workflow for its utilization in the development of new therapeutic agents, such as kinase inhibitors.

DrugDiscoveryWorkflow A 5-(Trifluoromethyl)-1H- indazol-3-amine (Starting Material) B Chemical Synthesis (e.g., Coupling Reactions) A->B Scaffold C Library of Derivative Compounds B->C Diversification D High-Throughput Screening (HTS) C->D Testing E Hit Identification D->E Data Analysis F Lead Optimization E->F SAR Studies G Preclinical Development F->G Candidate Selection H Clinical Trials G->H Safety & Efficacy

Caption: Conceptual workflow for drug discovery using this compound.

References

The Ascendancy of Trifluoromethyl Indazoles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a privileged bicyclic aromatic system, has long been a cornerstone in medicinal chemistry. Its versatile structure allows for strategic modifications that can significantly influence biological activity. Among these modifications, the introduction of a trifluoromethyl (CF3) group has emerged as a powerful strategy, catapulting trifluoromethyl indazole compounds to the forefront of drug discovery across multiple therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this promising class of molecules, with a focus on their applications in oncology, inflammation, and neurology.

The unique physicochemical properties of the trifluoromethyl group, including its high electronegativity, metabolic stability, and lipophilicity, contribute to enhanced potency, selectivity, and improved pharmacokinetic profiles of the parent indazole molecule.[1] These attributes have made trifluoromethyl indazoles particularly successful as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[1]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected trifluoromethyl indazole compounds against various targets. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of next-generation inhibitors.

Table 1: Kinase Inhibitory Activity of Trifluoromethyl Indazole Compounds
Compound IDTarget KinaseIC50 (nM)Ki (nM)Reference
Compound 1PLK4< 0.1-[2]
Compound 2TRKA1.6-[1]
Compound 2TRKB2.9-[1]
Compound 2TRKC2.0-[1]
AxitinibPLK4-4.2[2]
Compound C05PLK4< 0.1-[2]
Compound 93aTTK/Mps12.9-[3]
Compound 93bTTK/Mps15.9-[3]
Compound 4Akt-0.16[1]
Compound 14dFGFR15.5-[4]
Compound 39bTRKA1.6-[4]
Compound 50GSK-3β350-[4]
Compound 80dERK212.6-[4]
Compound 12bVEGFR-25.4-[4]
Compound 12cVEGFR-25.6-[4]
Compound 12eVEGFR-27.0-[4]
Table 2: Antiproliferative Activity of Trifluoromethyl Indazole Compounds
Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound C05IMR-32Neuroblastoma0.948[2]
Compound C05MCF-7Breast Cancer0.979[2]
Compound C05H460Non-small Cell Lung Cancer1.679[2]
Compound 2fVarious-0.23–1.15[5]
Compound 6oK562Chronic Myeloid Leukemia5.15[6]
Compound 6oHEK-293Normal Kidney33.2[6]
Table 3: Anti-inflammatory and Other Activities
Compound IDTarget/AssayActivityIC50/EC50Reference
Compound 31TRPA1 AntagonistIn vitro15 nM[7]
6-fluoroindazole scaffold 40TRPA1 AntagonistIn vitro43 nM[8]
IndazoleCyclooxygenase-2 (COX-2)Inhibition23.42 µM[9]
5-aminoindazoleCyclooxygenase-2 (COX-2)Inhibition12.32 µM[9]
6-nitroindazoleCyclooxygenase-2 (COX-2)Inhibition19.22 µM[9]
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide (150)Pythium aphanidermatumAntifungal16.75 µg/mL[10]
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide (150)Rhizoctonia solaniAntifungal19.19 µg/mL[10]

Key Signaling Pathways and Mechanisms of Action

Trifluoromethyl indazole compounds exert their biological effects by modulating specific signaling pathways implicated in disease pathogenesis. Their primary mechanism of action often involves the competitive inhibition of ATP binding to the catalytic domain of protein kinases, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and inflammation.

Kinase Inhibition in Cancer

In oncology, trifluoromethyl indazoles have been extensively developed as inhibitors of various kinases that are critical for tumor growth and progression.[1] These include Polo-like kinase 4 (PLK4), which plays a key role in centriole duplication, and the Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are involved in cell survival and differentiation.[1][2]

Kinase_Inhibition_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_effect Receptor Receptor Tyrosine Kinase (e.g., Trk) Kinase Downstream Kinase (e.g., Akt, ERK) Receptor->Kinase TF Transcription Factors Kinase->TF Gene Gene Expression TF->Gene Effect Cell Proliferation, Survival, Angiogenesis Gene->Effect Ligand Growth Factor Ligand->Receptor Inhibitor Trifluoromethyl Indazole Compound Inhibitor->Receptor Inhibitor->Kinase

Figure 1. General mechanism of action for trifluoromethyl indazole kinase inhibitors.

Modulation of Inflammatory Pathways

Certain trifluoromethyl indazole derivatives have demonstrated potent anti-inflammatory properties.[9] This is achieved, in part, through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins.[9] Additionally, some compounds act as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is involved in pain and neurogenic inflammation.[7]

Anti_Inflammatory_Pathway cluster_stimulus cluster_pathways cluster_mediators Stimulus Inflammatory Stimulus (e.g., LPS, Bradykinin) COX2 COX-2 Stimulus->COX2 TRPA1 TRPA1 Channel Stimulus->TRPA1 Prostaglandins Prostaglandins COX2->Prostaglandins Neurogenic_Inflammation Neurogenic Inflammation TRPA1->Neurogenic_Inflammation Inhibitor Trifluoromethyl Indazole Compound Inhibitor->COX2 Inhibitor->TRPA1

Figure 2. Anti-inflammatory mechanisms of trifluoromethyl indazole compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of novel therapeutic agents. The following sections provide generalized methodologies for the synthesis and biological evaluation of trifluoromethyl indazole compounds.

General Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazol-4(1H)-one Derivatives

This protocol describes a common method for the synthesis of a trifluoromethylated indazole core structure.[11]

  • Reaction Setup: In a round-bottom flask, combine a 3-aminoindazole derivative (1.0 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equivalents) in a 4:1 mixture of methanol and phosphoric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.

  • Isolation: Cool the mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the filtered solid with methanol and dry under vacuum to yield the final product.

Synthesis_Workflow Start 3-Aminoindazole Derivative Reaction Cyclocondensation (Methanol/Phosphoric Acid, Reflux) Start->Reaction Reagent Ethyl 4,4,4-trifluoro- 3-oxobutanoate Reagent->Reaction Intermediate Crude Product (Precipitate) Reaction->Intermediate Purification Filtration & Methanol Wash Intermediate->Purification Product Trifluoromethylated Pyrimido[1,2-b]indazol-4(1H)-one Purification->Product

Figure 3. Synthetic workflow for a trifluoromethyl indazole derivative.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]

  • Compound Preparation: Prepare serial dilutions of the trifluoromethyl indazole compounds in the appropriate assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound, a kinase/substrate mixture, and an ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl indazole compounds and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion

Trifluoromethyl indazole compounds represent a highly versatile and potent class of molecules with significant therapeutic potential. Their unique chemical properties, conferred by the trifluoromethyl group, have enabled the development of highly effective kinase inhibitors and modulators of other key biological targets. The data and protocols presented in this guide underscore the importance of this scaffold in modern drug discovery and provide a solid foundation for researchers and scientists working to develop the next generation of targeted therapies. As our understanding of the complex interplay between chemical structure and biological function continues to evolve, we can anticipate the continued emergence of innovative and life-saving drugs based on the trifluoromethyl indazole core.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Elucidation of the Putative Mechanism of Action of 5-(Trifluoromethyl)-1H-indazol-3-amine and its Potential as a Therapeutic Agent

Abstract

This technical guide provides a comprehensive overview of the potential mechanism of action of the novel small molecule, this compound. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes current knowledge of structurally related 3-aminoindazole derivatives to propose a likely mode of action. The core 1H-indazole-3-amine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[1][2] This guide will explore the potential for this compound to function as a kinase inhibitor, detailing the putative signaling pathways it may modulate. Furthermore, we will discuss its potential to induce apoptosis and influence cell cycle progression, possibly through the p53/MDM2 pathway, as has been observed with other indazole derivatives.[3][4] This document also provides detailed experimental protocols for assays crucial to validating these hypotheses and includes illustrative data tables and pathway diagrams to guide future research.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational drugs.[1] The 3-aminoindazole moiety, in particular, has been identified as an effective hinge-binding fragment in the ATP-binding pocket of various protein kinases.[1] This interaction is critical for the inhibitory activity of these molecules. The substitution of a trifluoromethyl group at the 5-position of the indazole ring can significantly enhance metabolic stability and cell permeability, making this compound a compound of considerable interest for drug development. This guide will explore its potential mechanisms of action based on the established pharmacology of analogous compounds.

Putative Mechanism of Action: Kinase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of protein kinases. The 3-amino group of the indazole ring is predicted to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a characteristic of many Type I and Type II kinase inhibitors.[5][6]

The indazole NH and 3-NH2 groups are positioned to act as hydrogen bond donors, forming crucial interactions with the backbone carbonyls and nitrogens of the kinase hinge region. For example, in BCR-ABL kinase, these groups have been shown to interact with the carboxyl group of Glu316 and the backbone carbonyl of Met318.[7] This anchors the inhibitor in the ATP-binding site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Based on the activity of structurally similar compounds, this compound could potentially inhibit a range of tyrosine kinases, including but not limited to:

  • BCR-ABL: A key driver in chronic myeloid leukemia (CML).[7]

  • c-Met: A receptor tyrosine kinase often dysregulated in various cancers.[8]

  • FLT3: A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[9]

  • VEGFR: A key regulator of angiogenesis.[1]

  • PDGFRα: A receptor tyrosine kinase involved in cell growth and differentiation.[5]

The trifluoromethyl group at the 5-position may also influence the selectivity profile of the compound for different kinases.

By inhibiting these kinases, this compound could modulate several critical downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Putative Kinase Inhibition Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, FLT3, VEGFR, PDGFRα) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR STAT STAT Pathway RTK->STAT Compound This compound Compound->RTK Inhibition BCR_ABL BCR-ABL Compound->BCR_ABL Inhibition BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT_mTOR BCR_ABL->STAT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription STAT->Transcription Hypothesized p53/MDM2 Pathway Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDM2 MDM2 p53_cyto p53 MDM2->p53_cyto Ubiquitination & Degradation p53_nuc p53 (active) p53_cyto->p53_nuc Translocation Compound This compound Compound->MDM2 Potential Inhibition p21 p21 p53_nuc->p21 Transcriptional Activation PUMA PUMA p53_nuc->PUMA Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis In Vitro Kinase Inhibition Assay Workflow A Prepare serial dilutions of This compound B Add kinase and compound to 384-well plate A->B C Incubate at room temperature B->C D Add ATP and fluorescently labeled substrate C->D E Incubate to allow kinase reaction D->E F Add detection reagents (e.g., phospho-specific antibody) E->F G Read TR-FRET signal on a plate reader F->G H Calculate IC50 values G->H MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate GI50 values H->I

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a paramount tactic in contemporary drug design, transforming lead compounds into viable therapeutic agents. Its unique electronic and steric properties profoundly influence a molecule's physicochemical characteristics, ultimately enhancing its pharmacokinetic profile and pharmacological activity. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, detailing its impact on drug metabolism, target binding, and overall efficacy.

Physicochemical Properties of the Trifluoromethyl Group

The trifluoromethyl group's profound impact on molecular properties stems from its distinct electronic nature and steric bulk. A deeper understanding of these fundamental characteristics is crucial for its effective application in drug design.

Electronic Effects

The high electronegativity of the three fluorine atoms makes the CF3 group a potent electron-withdrawing substituent, significantly influencing the electron distribution within a molecule. This strong inductive effect can alter the acidity and basicity of nearby functional groups, impacting ionization at physiological pH and, consequently, solubility and receptor interactions. For instance, the presence of a CF3 group can lower the pKa of adjacent acidic protons, making the compound more acidic.[1]

Steric and Conformational Effects

With a van der Waals volume of 39.8 ų, the trifluoromethyl group is sterically comparable to an isopropyl group.[2] This steric bulk can influence molecular conformation and dictate how a ligand fits into a protein's binding pocket, potentially enhancing selectivity and potency.

Lipophilicity

The CF3 group is highly lipophilic, a property that is critical for enhancing a molecule's ability to permeate biological membranes.[1] This increased lipophilicity, quantified by a positive Hansch π value of +0.88, often leads to improved absorption and distribution of a drug within the body.[2][3]

Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][4] This inherent strength makes the CF3 group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][6]

Impact on Pharmacokinetic Properties (ADME)

The introduction of a trifluoromethyl group can dramatically improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a critical determinant of its clinical success.

Enhanced Metabolic Stability

As previously mentioned, the robustness of the C-F bond confers exceptional stability against metabolic breakdown.[7] By replacing a metabolically labile methyl group with a CF3 group, a primary site of metabolism can be effectively blocked.[3] This "metabolic switching" leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5] The antidepressant fluoxetine (Prozac) is a classic example where the CF3 group contributes to its metabolic stability and efficacy.[8]

Increased Lipophilicity and Membrane Permeability

The lipophilic nature of the CF3 group generally enhances a drug's ability to cross cellular membranes, which is crucial for oral absorption and distribution to target tissues, including penetration of the blood-brain barrier.[6][7] The incorporation of a trifluoromethyl group in fluoxetine, for example, significantly enhances its lipophilicity, facilitating efficient brain penetration.[4]

Modulation of Bioavailability

By improving metabolic stability and membrane permeability, the trifluoromethyl group often leads to enhanced oral bioavailability.[9] This means that a greater fraction of the administered dose reaches the systemic circulation, potentially allowing for lower and less frequent dosing.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Methyl vs. Trifluoromethyl Analogs

PropertyMethyl (-CH3) AnalogTrifluoromethyl (-CF3) AnalogRationale for Change
Lipophilicity (logP) LowerHigherThe CF3 group is more lipophilic than the CH3 group.
Metabolic Stability (in vitro t½) ShorterLongerThe C-F bond is stronger and more resistant to enzymatic cleavage than the C-H bond.
Intrinsic Clearance (CLint) HigherLowerBlocking a site of metabolism reduces the rate of clearance by the liver.
Number of Metabolites Generally higherSignificantly reducedA major metabolic pathway is inhibited, limiting the formation of downstream metabolites.

Role in Drug-Target Interactions

The electronic and steric properties of the trifluoromethyl group also play a crucial role in modulating a drug's interaction with its biological target, often leading to increased binding affinity and selectivity.

Enhanced Binding Affinity

The strong electron-withdrawing nature of the CF3 group can influence hydrogen bonding and electrostatic interactions with the target protein.[10] Additionally, its lipophilicity can lead to favorable hydrophobic interactions within the binding pocket. These combined effects can significantly enhance the binding affinity of a ligand for its receptor.

Improved Selectivity

The steric bulk of the trifluoromethyl group can be exploited to achieve greater selectivity for a specific target over off-target proteins. By designing molecules where the CF3 group fits snugly into the binding site of the desired target but clashes with the binding sites of other proteins, selectivity can be improved, leading to a better safety profile.

Experimental Protocols

Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound.

Objective: To measure the equilibrium distribution of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Volumetric flasks, separatory funnels, centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning:

    • Add a known volume of the n-octanol and aqueous phase to a separatory funnel.

    • Add a small aliquot of the test compound stock solution.

    • Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Quantification:

    • Carefully withdraw samples from both the n-octanol and aqueous phases.

    • Analyze the concentration of the test compound in each phase using a validated analytical method.

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP = log10 ( [Compound]octanol / [Compound]aqueous )

G cluster_workflow Shake-Flask Method for logP Determination prep Prepare n-octanol and aqueous phases (pre-saturated) add_cmpd Add test compound to the biphasic system prep->add_cmpd shake Shake vigorously to reach equilibrium add_cmpd->shake separate Separate the two phases (centrifugation) shake->separate sample Sample both n-octanol and aqueous phases separate->sample analyze Analyze concentration in each phase (e.g., HPLC) sample->analyze calculate Calculate logP = log([C]octanol / [C]aqueous) analyze->calculate G cluster_workflow In Vitro Microsomal Stability Assay Workflow prep Prepare microsomes, test compound, and NADPH regenerating system incubate Incubate compound with microsomes at 37°C prep->incubate start_rxn Initiate reaction with NADPH incubate->start_rxn time_points Take samples at various time points (0-60 min) start_rxn->time_points quench Terminate reaction with cold acetonitrile time_points->quench process Centrifuge and collect supernatant quench->process analyze Analyze remaining parent compound by LC-MS/MS process->analyze calculate Calculate t½ and intrinsic clearance analyze->calculate G cluster_pathway Conceptual Trifluoromethylation of an Aryl Halide Aryl_X Aryl-X (X = I, Br) Aryl_CF3 Aryl-CF3 Aryl_X->Aryl_CF3 Trifluoromethylation CF3_Source "CF3" Source (e.g., CuCF3, CF3 radical) CF3_Source->Aryl_CF3 Catalyst Catalyst (e.g., Pd, Cu, Photocatalyst) Catalyst->Aryl_CF3 G cluster_relationship Influence of CF3 Group Properties on Drug Efficacy CF3_Props CF3 Physicochemical Properties EW Strong Electron Withdrawing CF3_Props->EW Lipo High Lipophilicity CF3_Props->Lipo MetStab High Metabolic Stability CF3_Props->MetStab Steric Steric Bulk CF3_Props->Steric Affinity Enhanced Binding Affinity EW->Affinity BA Increased Bioavailability Lipo->BA HalfLife Longer Half-life MetStab->HalfLife Selectivity Improved Selectivity Steric->Selectivity Pharm_Props Pharmacological Properties BA->Pharm_Props Affinity->Pharm_Props Selectivity->Pharm_Props HalfLife->Pharm_Props

References

A Technical Guide to 1H-Indazole-3-Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Literature Review for Drug Discovery Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs, including Niraparib, Axitinib, and Pazopanib.[1][2][3] Among its many variations, the 1H-indazole-3-amine moiety has emerged as a particularly effective "hinge-binding" fragment, crucial for the activity of kinase inhibitors like Linifanib.[2][4] This technical guide provides a comprehensive review of recent advances in the synthesis, biological evaluation, and structure-activity relationships (SAR) of 1H-indazole-3-amine derivatives, with a focus on their potential as anticancer agents.

Synthetic Strategies

The synthesis of 1H-indazole-3-amine derivatives commonly begins with substituted 2-fluorobenzonitriles. A prevalent and high-yield method involves the reaction of a 2-fluorobenzonitrile with hydrazine hydrate, which proceeds rapidly to form the core 3-amino-1H-indazole ring system.[2][4] Subsequent functionalization, often at the C-5 position, is frequently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with various boronic acids or esters.[2] This modular approach allows for the systematic introduction of diverse substituents to explore the chemical space and optimize biological activity. The amine group at C-3 can then be further modified, for instance, by acylation followed by coupling with different nucleophiles like thiophenols or piperazines to generate extensive compound libraries.[2]

G General Synthetic Workflow for 1H-Indazole-3-Amine Derivatives start Substituted 2-Fluorobenzonitrile step1 5-Substituted 1H-Indazol-3-amine start->step1 Hydrazine Hydrate (e.g., NH2NH2·H2O) step2 Suzuki Coupling Product (C-5 Arylation) step1->step2 Ar-B(OR)2, Pd Catalyst (e.g., PdCl2(dppf)2) step3 N-Acylated Intermediate step2->step3 Acylation (e.g., Chloroacetic Anhydride) end Final 1H-Indazole-3-amine Derivatives step3->end Nucleophilic Substitution (e.g., Piperazines, Thiols)

Caption: General synthetic scheme for 1H-indazole-3-amine derivatives.

Biological Activities and Key Therapeutic Targets

1H-Indazole-3-amine derivatives have demonstrated a wide range of biological activities, with the majority of research focused on their potential as anticancer agents through the inhibition of protein kinases.

Kinase Inhibition

This class of compounds has been shown to potently inhibit several kinases implicated in tumorigenesis.

  • Fibroblast Growth Factor Receptor (FGFR) : Derivatives have been developed as potent FGFR1 inhibitors. Compound 99 , featuring an N-ethylpiperazine group, was identified as a highly potent inhibitor with an enzymatic IC50 of 2.9 nM and a cellular antiproliferative IC50 of 40.5 nM.[3][5] The binding mode involves the 3-aminoindazole group forming key hydrogen bonds with the hinge region of the kinase's ATP binding site.[1]

  • Bcr-Abl : A series of 1H-indazol-3-amine derivatives were evaluated for activity against wild-type and T315I mutant Bcr-Abl. Compound 89 was a promising inhibitor, demonstrating potent activity against Bcr-AblWT (IC50 = 0.014 µM) and the drug-resistant Bcr-AblT315I mutant (IC50 = 0.45 µM).[5]

  • Pim Kinases : The 3-(pyrazin-2-yl)-1H-indazole scaffold served as a starting point for developing pan-Pim kinase inhibitors, which are attractive targets in cancer therapy.[3][6] Optimized compounds showed single-digit nanomolar potency against Pim-1, Pim-2, and Pim-3.[3]

  • p21-activated kinase 1 (PAK1) : Using a fragment-based approach, 1H-indazole-3-carboxamide derivatives were identified as potent and selective PAK1 inhibitors. The representative compound 30l had an IC50 of 9.8 nM for PAK1 and exhibited high selectivity against a panel of other kinases.[7]

G Logical Model of Kinase Hinge-Binding cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (e.g., Ala564, Glu562 in FGFR1) inhibition Inhibition of Phosphorylation hinge->inhibition atp ATP atp->hinge Competitive Binding inhibitor 1H-Indazole-3-Amine Derivative inhibitor->hinge Forms H-bonds downstream Downstream Signaling (Proliferation, Survival) inhibition->downstream Blocks

Caption: 1H-indazole-3-amine as a kinase hinge-binding scaffold.

Anticancer Activity and Mechanism of Action

Numerous derivatives have shown potent antiproliferative activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).[2][8]

One extensively studied compound, 6o , exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity over normal HEK-293 cells (IC50 = 33.2 µM).[9][10] Further mechanistic studies revealed that compound 6o induces apoptosis and affects the cell cycle by modulating the p53/MDM2 pathway and inhibiting Bcl-2 family members.[8][9][10] Treatment with similar derivatives has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and activation of executioner caspases.[11]

G Apoptosis Induction Pathway by Derivative 6o cluster_p53 p53 Regulation cluster_bcl2 Bcl-2 Family Regulation compound Compound 6o (Indazole Derivative) mdm2 MDM2 compound->mdm2 Inhibits p53 p53 mdm2->p53 Inhibits/Degrades bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates bax Bax (Pro-apoptotic) p53->bax Upregulates cell_cycle Cell Cycle Arrest (G0/G1 Phase) p53->cell_cycle apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Mechanism of apoptosis induction by 1H-indazole-3-amine derivatives.

Quantitative Data Summary & Structure-Activity Relationship (SAR)

The biological activity of 1H-indazole-3-amine derivatives is highly sensitive to the nature and position of substituents on the indazole ring system. The following tables summarize key quantitative data and highlight important SAR findings from the literature.

Table 1: Inhibitory Activity of Selected 1H-Indazole-3-Amine Derivatives against Protein Kinases

CompoundTarget KinaseIC50 (nM)Reference
99 FGFR1 (enzymatic)2.9[3][5]
98 FGFR1 (enzymatic)15.0[3][5]
101 FGFR1 (enzymatic)69.1[5]
89 Bcr-AblWT14[5]
89 Bcr-AblT315I450[5]
127 (Entrectinib) ALK12[5]
13o Pim-10.8[3]
13o Pim-22.1[3]
13o Pim-31.5[3]
30l PAK19.8[7]

Table 2: Antiproliferative Activity of Selected Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
6o K562Chronic Myeloid Leukemia5.15[8][9][10]
6o A549Lung>40[2]
6o PC-3Prostate24.64[2]
6o Hep-G2Hepatoma30.15[2]
89 K562Chronic Myeloid Leukemia6.50[5]
93 HL60Promyelocytic Leukemia0.0083[5]
93 HCT116Colon0.0013[5]
2f 4T1Breast0.23[11]

Key SAR Insights:

  • C-5 Position : Introduction of substituted aromatic groups at the C-5 position via Suzuki coupling is a common strategy to explore interactions with kinase targets and modulate activity.[2]

  • C-6 Position : For FGFR1 inhibitors, the presence of a fluorine substituent at the C-6 position of the indazole ring resulted in improved enzymatic and cellular potency.[1]

  • N-1 Position : The N-1 position is often substituted with groups like meta-substituted benzyl rings to optimize properties.[12]

  • C-3 Amine Substituents : Modification of the C-3 amine, for example by creating piperazine-linked hybrids, can significantly impact potency and the spectrum of activity. In one series, replacing a mercaptoacetamide group with various substituted piperazines improved activity against K562 cells.[2] For PAK1 inhibitors, introducing a hydrophilic group in this region was critical for activity and selectivity.[7]

Key Experimental Protocols

General Protocol for Antiproliferative Activity (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][9]

  • Cell Seeding : Seed human cancer cells (e.g., K562, A549, PC-3, Hep-G2) into 96-well plates at a density of 5×103 to 1×104 cells/well and incubate for 24 hours to allow for cell adherence.[3]

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control drug (e.g., 5-Fluorouracil).[2]

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization : Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

General Protocol for Western Blotting

Western blotting is used to detect the expression levels of specific proteins, such as those involved in apoptosis (Bcl-2, Bax, Caspase-3).[9][11]

  • Cell Lysis : Treat cells with the desired compound for a specified time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH, anti-β-actin) should also be used.[9]

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis : Quantify the band intensities and normalize the expression of the target protein to the loading control.

Conclusion and Future Perspectives

1H-Indazole-3-amine derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics, particularly in oncology. Their proven ability to act as hinge-binding fragments for various protein kinases has established them as a cornerstone in the design of targeted inhibitors. The modular and efficient synthetic routes allow for extensive SAR studies, leading to the identification of compounds with nanomolar potency and high selectivity. Mechanistic studies have confirmed their ability to induce apoptosis and cell cycle arrest through the modulation of key cancer-related signaling pathways.

Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles. The exploration of novel substitutions and the application of advanced drug design strategies, such as fragment-based and structure-based design, will undoubtedly lead to the discovery of new clinical candidates. Furthermore, investigating the potential of these compounds against other therapeutic targets beyond kinases could broaden their clinical applications. The continued development of 1H-indazole-3-amine derivatives holds significant promise for advancing the field of targeted cancer therapy.

References

The Discovery and Significance of Fluorinated Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of fluorine atoms into the indazole core has emerged as a powerful strategy to modulate and enhance its pharmacological properties. This guide provides a comprehensive overview of the discovery and significance of fluorinated indazoles in modern drug development. It delves into their synthesis, diverse biological targets, and the profound impact of fluorination on their potency, selectivity, and pharmacokinetic profiles. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to serve as a valuable resource for researchers in the field.

Introduction: The Strategic Union of Indazole and Fluorine

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2] Its derivatives have shown a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][3] Concurrently, the introduction of fluorine into drug candidates has become a routine and highly effective tactic in medicinal chemistry.[4][5] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[5][6][7]

The convergence of these two powerful elements—the versatile indazole scaffold and the strategic placement of fluorine atoms—has led to the discovery of a multitude of fluorinated indazole derivatives with significant therapeutic potential. Approximately 20% of all pharmaceuticals on the market contain fluorine, and this trend is well-represented within the indazole class of compounds.[4][8] This guide will explore the discovery of these innovative molecules and elucidate their significance in the ongoing quest for novel and effective therapeutics.

Discovery and Therapeutic Applications of Fluorinated Indazoles

The strategic incorporation of fluorine has yielded indazole derivatives with potent and selective activities across a range of therapeutic areas.

Kinase Inhibition

Fluorinated indazoles have emerged as potent inhibitors of various kinases, which are critical targets in oncology and other diseases.

  • Rho Kinase (ROCK) Inhibition: A notable example is a 6-fluoroindazole derivative (compound 52) which demonstrated significantly enhanced ROCK1 inhibitory potency with an IC50 value of 14 nM, a dramatic improvement over its non-fluorinated counterpart.[6][8] This compound also exhibited excellent oral bioavailability (61%).[6][8] Further optimization led to 6-fluoroindazoles (compounds 53a and 53b) with even greater potency (IC50 values of 7 and 6 nM, respectively) and improved pharmacokinetic profiles.[8]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: In the pursuit of potent FGFR inhibitors, a series of compounds featuring a 2,6-difluoro-3-methoxyphenyl group attached to an indazole scaffold were developed.[1] One such compound (compound 100) displayed remarkable enzymatic and antiproliferative activities, with an IC50 of 2.0 ± 0.8 nM against FGFR2.[1]

Anti-inflammatory and Neuroprotective Activities
  • Nitric Oxide Synthase (NOS) Inhibition: Fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS).[9] For instance, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole (compound 13) inhibited nNOS by 63% and iNOS by 83%, while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (compound 16) inhibited iNOS activity by 80% with no effect on nNOS activity.[9]

  • Transient Receptor Potential A1 (TRPA1) Antagonism: A 6-fluoroindazole derivative (compound 40) was identified as a potent and selective antagonist of the TRPA1 cation channel, with an IC50 of 0.043 µM.[6][8] This compound demonstrated in vivo anti-inflammatory activity.[6][8]

Antiviral Activity
  • Anti-HIV Activity: 5-fluoroindazole derivatives have been synthesized and evaluated for their anti-HIV activity.[6][8] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and have shown excellent metabolic stability.[6]

Modulation of Receptors
  • Estrogen Receptor (ER) Modulation: Fluorinated indazole derivatives have been patented as estrogen receptor modulators, with some compounds showing inhibitory activity against ER-α with IC50 values below 100 nM.[8]

  • Muscarinic Receptor Positive Allosteric Modulators (PAMs): A series of fluorinated indazole derivatives were designed as M1-PAMs for the potential treatment of Alzheimer's disease.[8] These compounds showed potent modulator activity in a Fluorometric Imaging Plate Reader (FLIPR) assay measuring intracellular calcium.[8]

  • α7 Nicotinic Acetylcholine Receptor (nAChR) PAMs: 6-Fluoroindazole scaffolds have been evaluated as positive allosteric modulators of the human α7 nAChR.[8]

Other Biological Activities
  • F1F0-ATPase Inhibition: Monofluorinated 3-guanidyl-indazole structures have demonstrated potent inhibition of F1F0-ATPase activity (IC50 <5 µM) and cytotoxicity in Ramos cells (EC50 <5 µM).[6][8]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected fluorinated indazoles.

Table 1: Kinase Inhibitory Activity of Fluorinated Indazoles

Compound IDTarget KinaseIC50 (nM)Oral Bioavailability (%)Reference
51 ROCK12500-[6][8]
52 ROCK11461[6][8]
53a ROCK1749[8]
53b ROCK1653[8]
100 FGFR1< 4.1-[1]
100 FGFR22.0 ± 0.8-[1]

Table 2: Anti-inflammatory and Neuroprotective Activity of Fluorinated Indazoles

Compound IDTargetActivityConcentrationReference
40 hTRPA1IC50 = 0.043 µM-[6][8]
13 nNOS63% Inhibition-[9]
13 iNOS83% Inhibition-[9]
16 iNOS80% Inhibition-[9]

Table 3: Other Biological Activities of Fluorinated Indazoles

Compound ClassTargetActivityReference
Monofluorinated 3-guanidyl-indazolesF1F0-ATPaseIC50 < 5 µM[6][8]
Monofluorinated 3-guanidyl-indazolesRamos CellsEC50 < 5 µM[6][8]
Fluorinated Indazole DerivativesEstrogen Receptor-αIC50 < 100 nM[8]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of fluorinated indazoles.

General Synthesis of Fluorinated Indazoles

A common method for the synthesis of fluorinated indazoles involves the use of fluorinating agents on an indazole precursor. One reported method is the direct C-3 fluorination of 2H-indazoles.[10][11]

Example Protocol: C-3 Fluorination of 2H-Indazoles using NFSI [10][11]

  • Reaction Setup: To a solution of the 2H-indazole (1.0 mmol) in water (5 mL) in a round-bottom flask, add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature under ambient air for the time required for the reaction to complete (monitored by TLC).

  • Work-up: After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole.

In Vitro Biological Assays

4.2.1. Rho Kinase (ROCK) Inhibition Assay [12][13]

This enzyme immunoassay is designed to detect the specific phosphorylation of a substrate by ROCK.

  • Plate Preparation: Use a 96-well microtiter plate pre-coated with recombinant myosin phosphatase target subunit 1 (MYPT1).

  • Kinase Reaction: Add the test compound (fluorinated indazole) at various concentrations to the wells. Initiate the kinase reaction by adding active ROCK enzyme and ATP solution. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: After incubation, wash the plate to remove excess reagents. Add a primary antibody that specifically recognizes phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 (Thr696)).

  • Secondary Antibody and Substrate: Following another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a colorimetric HRP substrate (e.g., TMB).

  • Data Analysis: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength. The decrease in signal in the presence of the inhibitor is used to calculate the IC50 value.

4.2.2. Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay [7][14][15]

This assay is used to measure changes in intracellular calcium concentrations, often employed for screening modulators of GPCRs and ion channels.

  • Cell Plating: Seed cells stably expressing the target receptor (e.g., CHO cells expressing the M1 muscarinic receptor) into a 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in an appropriate assay buffer for 1 hour at 37°C.

  • Compound Addition: Place the plate in the FLIPR instrument. Add the test compound (fluorinated indazole) to the wells.

  • Agonist Addition and Measurement: After a short incubation, add an agonist to stimulate the receptor. The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.

  • Data Analysis: The fluorescence signal is analyzed to determine the effect of the compound (e.g., potentiation for a PAM) and calculate EC50 or IC50 values.

4.2.3. F1F0-ATPase Inhibition Assay [16][17]

This spectrophotometric assay measures the ATP hydrolysis activity of the F1F0-ATPase.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), Mg-ATP, MgCl2, KCl, EDTA, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

  • Enzyme Addition: Add the isolated mitochondrial fraction or purified F1F0-ATPase to the reaction mixture.

  • Inhibitor Addition: Add the test compound (fluorinated indazole) at various concentrations.

  • Measurement: The hydrolysis of ATP by the ATPase produces ADP. The coupled enzyme system (pyruvate kinase and lactate dehydrogenase) uses ADP to convert phosphoenolpyruvate to pyruvate and then pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR (FGFR1/2) FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation DAG DAG PLCg->DAG PIP2 IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->Proliferation Fluorinated_Indazole Fluorinated Indazole (e.g., Compound 100) Fluorinated_Indazole->FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition by Fluorinated Indazoles.

Experimental Workflow Diagram

Experimental_Workflow start Start: Design of Fluorinated Indazole Library synthesis Chemical Synthesis (e.g., C-3 Fluorination) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification primary_screening Primary In Vitro Screening (e.g., Kinase Assay) purification->primary_screening hit_identification Hit Identification (Potent Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Cell-based Assays, Selectivity) hit_identification->secondary_assays Active lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization Inactive/Weak secondary_assays->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) lead_optimization->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: Drug Discovery Workflow for Fluorinated Indazoles.

Logical Relationship Diagram

SAR_Relationship Indazole_Core Indazole Scaffold Biological_Activity Enhanced Biological Activity Indazole_Core->Biological_Activity PK_Properties Favorable PK Properties Indazole_Core->PK_Properties Fluorine_Substitution Fluorine Substitution Fluorine_Substitution->Biological_Activity Fluorine_Substitution->PK_Properties Position_of_F Position of Fluorine (e.g., C6 vs C4) Potency Increased Potency (Lower IC50/EC50) Position_of_F->Potency Bioavailability Enhanced Oral Bioavailability Position_of_F->Bioavailability Number_of_F Number of Fluorines (e.g., mono- vs. tetra-) Selectivity Improved Selectivity (e.g., iNOS vs. nNOS) Number_of_F->Selectivity Other_Substituents Other Substituents (e.g., Guanidyl, Phenyl) Other_Substituents->Potency Biological_Activity->Potency Biological_Activity->Selectivity Metabolic_Stability Increased Metabolic Stability PK_Properties->Metabolic_Stability PK_Properties->Bioavailability

Caption: Structure-Activity Relationships of Fluorinated Indazoles.

Conclusion

The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly successful approach in modern drug discovery. This chemical modification has yielded a diverse array of compounds with potent and selective activities against a range of important biological targets. The ability of fluorine to enhance key drug-like properties, including metabolic stability, bioavailability, and target affinity, underscores the continued importance of this strategy. The examples and data presented in this guide highlight the significant contributions of fluorinated indazoles to medicinal chemistry and their potential to be developed into next-generation therapeutics. As synthetic methodologies for fluorination continue to advance, the exploration of novel fluorinated indazoles will undoubtedly remain a fertile ground for the discovery of innovative medicines.

References

A Technical Guide to the Spectral Characteristics of 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Trifluoromethyl)-1H-indazol-3-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural features, particularly the indazole core and the trifluoromethyl group, make it a valuable scaffold for the synthesis of kinase inhibitors and other therapeutic agents. Accurate spectral characterization is paramount for the unambiguous identification and quality control of this compound. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~11.0 - 12.0br s1H, N-H (indazole)
~7.8 - 8.0s1H, H-4
~7.4 - 7.6d1H, H-6
~7.2 - 7.4d1H, H-7
~5.0 - 6.0br s2H, NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~150 - 155C-3
~140 - 145C-7a
~125 - 130C-5 (q, J ≈ 30-35 Hz)
~124 - 128CF₃ (q, J ≈ 270 Hz)
~120 - 125C-3a
~115 - 120C-6
~110 - 115C-4
~105 - 110C-7

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -60 to -65s3F, CF₃

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
201.06[M]⁺ (Molecular Ion)
182.05[M - F]⁺
174.06[M - HCN]⁺
132.05[M - CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: -2 to 14 ppm.

      • Number of scans: 16-64.

      • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Spectral width: 0 to 160 ppm.

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR Spectroscopy:

    • Instrument: A 376 MHz or 470 MHz NMR spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: -50 to -80 ppm (typical for CF₃ groups).

      • Number of scans: 64-256.

      • Relaxation delay: 1-2 seconds.

      • Referencing: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation:

    • Technique: Electrospray ionization (ESI) or Electron Impact (EI).

    • Analyzer: Time-of-flight (TOF), quadrupole, or Orbitrap.

  • ESI-MS Parameters:

    • Ionization mode: Positive or negative.

    • Capillary voltage: 3-4 kV.

    • Nebulizing gas: Nitrogen.

    • Drying gas temperature: 200-300 °C.

    • Mass range: m/z 50-500.

  • EI-MS Parameters:

    • Ionization energy: 70 eV.

    • Source temperature: 200-250 °C.

    • Mass range: m/z 40-450.

Visualizations

The following diagrams illustrate common workflows relevant to the analysis of novel chemical compounds.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms other Other Techniques (IR, Elemental Analysis) product->other structure Structure Elucidation nmr->structure ms->structure other->structure purity Purity Assessment structure->purity

Caption: Workflow for Synthesis and Spectroscopic Characterization.

synthesis_pathway start 2-Fluoro-5-(trifluoromethyl)benzonitrile intermediate Cyclization start->intermediate hydrazine Hydrazine Hydrate hydrazine->intermediate product This compound intermediate->product

Caption: General Synthetic Pathway to 3-Aminoindazoles.

An In-depth Technical Guide to the Safety, Handling, and Storage of 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 5-(Trifluoromethyl)-1H-indazol-3-amine (CAS No. 2250-53-5). The following sections detail the chemical and physical properties, hazard identification, safety precautions, emergency procedures, and experimental protocols relevant to laboratory and drug development settings.

Chemical and Physical Properties

This compound is a solid, white to yellow crystalline powder.[1] Its chemical structure features an indazole core with a trifluoromethyl group at the 5-position and an amine group at the 3-position. The trifluoromethyl group significantly influences the compound's properties, including its metabolic stability.[2][3]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 2250-53-5[1][4]
Molecular Formula C₈H₆F₃N₃[1][4]
Molecular Weight 201.15 g/mol [1]
Appearance White to yellow crystalline powder[1]
Melting Point 122-123 °C[1]
Boiling Point 358.5 °C at 760 mmHg[1]
Flash Point 170.6 °C[1]
Density 1.536 g/cm³[1]
Purity ≥97%[2]

Hazard Identification and Safety Precautions

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation.[5] Due to the presence of the trifluoromethyl group, it should be handled as a halogenated organic compound.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[7]

  • Body Protection: Wear a lab coat, and for larger quantities or risk of splashing, use impervious clothing.[5][8]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for handling large quantities.[7]

Handling and Storage

Safe Handling Protocol

Adherence to the following protocol is crucial to minimize exposure and ensure safety.

  • Work Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9]

  • Dispensing: Avoid creating dust when handling the solid material.[8] Use appropriate tools for weighing and transferring the compound.

  • Contamination: Avoid contact with skin, eyes, and clothing.[9] In case of contact, follow the first aid measures outlined in Section 4.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[9]

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surface handle_reaction->cleanup_decontaminate Procedure complete cleanup_waste Segregate and Dispose of Waste (see Disposal Protocol) cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A general workflow for the safe handling of this compound.
Storage Conditions

Proper storage is essential to maintain the integrity and stability of the compound.

  • Container: Keep the container tightly closed when not in use.[6][9]

  • Environment: Store in a cool, dry, and well-ventilated area.[6][9] Recommended storage temperatures are typically between 2-8°C for long-term stability.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[6]

  • Moisture: Protect from moisture, as some trifluoromethylated indazoles are moisture-sensitive.[10]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Accidental Release Measures
  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.[9]

  • Cleanup: Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6] For liquid solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6]

  • Container: Use a compatible, leak-proof container with a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.

G Halogenated Waste Disposal Logic start Waste Generation (Solid or Liquid) segregate Segregate into a Labeled 'Halogenated Organic Waste' Container start->segregate spill Spill Occurs start->spill Accidental Release store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service store->contact pickup Arrange for Pickup and Professional Disposal (e.g., Incineration) contact->pickup end Compliant Disposal pickup->end contain Contain with Inert Absorbent Material spill->contain collect Collect and Place in Waste Container contain->collect collect->segregate

A logical workflow for the proper disposal of halogenated chemical waste.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the indazole scaffold is a well-known privileged structure in medicinal chemistry, frequently targeting kinases and other enzymes.[2][11] For instance, various substituted indazole derivatives have shown activity as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, which are crucial in angiogenesis and cancer progression.[12] Other indazole compounds have been investigated as antagonists for ion channels like TRPA1, which is involved in pain signaling.[13]

Derivatives of 1H-indazol-3-amine have been synthesized and evaluated for their antitumor activities, with some compounds showing the ability to induce apoptosis and affect the cell cycle, potentially through pathways involving p53 and Bcl-2 family members.[11][14][15] Given this context, it is plausible that this compound could interact with similar biological targets. Further research, such as kinase screening and cell-based assays, would be necessary to elucidate its specific mechanism of action.

G Potential Kinase Inhibition Signaling Pathway compound This compound (Hypothetical Inhibitor) rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) compound->rtk Inhibition pi3k PI3K rtk->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Angiogenesis mtor->proliferation Leads to

A hypothetical signaling pathway potentially targeted by indazole-based compounds.

Experimental Protocols

Protocol for a Kinase Inhibition Assay (Example)

This protocol is a general example of how to test the inhibitory activity of a compound like this compound against a protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a kinase buffer solution appropriate for the target kinase.

    • Prepare solutions of the kinase, a biotinylated peptide substrate, and ATP in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add the kinase buffer to all wells.

    • Add the test compound at various concentrations to the appropriate wells. Include control wells with DMSO only.

    • Add the kinase and substrate peptide solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection reagent (e.g., a solution containing a labeled antibody that recognizes the phosphorylated substrate).

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

This guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and adhere to all institutional and regulatory guidelines.

References

5-(Trifluoromethyl)-1H-indazol-3-amine Hydrochloride Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-(Trifluoromethyl)-1H-indazol-3-amine hydrochloride salt, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential biological activities and associated signaling pathways.

Core Physicochemical Properties

The hydrochloride salt of this compound is the protonated form of the parent amine, which influences its physical and chemical characteristics, particularly its solubility.

Table 1: Physicochemical Properties of this compound Hydrochloride Salt and its Parent Compound

PropertyThis compound Hydrochloride SaltThis compound (Parent Compound)
Molecular Formula C₈H₇ClF₃N₃[1]C₈H₆F₃N₃[2]
Molecular Weight 237.61 g/mol [1]201.15 g/mol [2]
Appearance Solid (predicted)Faint brown crystalline solid[3]
Melting Point Not available122-123 °C[3]
Boiling Point Not available358.5 °C at 760 mmHg (predicted)[3]
Solubility Higher aqueous solubility expected compared to the parent amine. Specific data not available.Data not available, but the trifluoromethyl group suggests increased lipophilicity.[3]
pKa Not availableNot available
IUPAC Name This compound;hydrochloride[1]This compound[2]
CAS Number 2250-54-6[1]2250-53-5[2]

Synthesis and Characterization

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: formation of the indazole core and subsequent conversion to the hydrochloride salt.

G cluster_0 Stage 1: Synthesis of Parent Amine cluster_1 Stage 2: Hydrochloride Salt Formation A Starting Materials (e.g., Substituted Fluorobenzonitrile) B Cyclization Reaction (e.g., with Hydrazine) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D This compound C->D E Parent Amine in Organic Solvent (e.g., Ethanol, Ethyl Acetate) D->E Proceed to Salt Formation F Addition of Hydrochloric Acid (e.g., Concentrated HCl or HCl in solvent) E->F G Precipitation and Isolation (e.g., Filtration, Washing, Drying) F->G H This compound HCl G->H G 5-TFMI-3-amine This compound MDM2 MDM2 5-TFMI-3-amine->MDM2 Inhibition p53 p53 MDM2->p53 Ubiquitination & Degradation Bax Bax (Pro-apoptotic) p53->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Repression Caspases Caspase Cascade Bax->Caspases Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

References

Solubility Profile of 5-(Trifluoromethyl)-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility profile of 5-(Trifluoromethyl)-1H-indazol-3-amine (CAS 2250-53-5). Due to the absence of publicly available quantitative solubility data, this document focuses on presenting the known physicochemical properties of the compound, which are crucial for predicting its solubility behavior. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a compound, based on internationally recognized guidelines, is provided to enable researchers to generate robust and reliable data. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of drug candidates, offering both a summary of existing knowledge and a practical framework for further investigation.

Introduction

This compound is an indazole derivative of interest in medicinal chemistry.[1] The trifluoromethyl group at the 5-position significantly influences its lipophilicity and electronic characteristics, which in turn affect its biological activity and pharmaceutical properties.[1] A thorough understanding of a compound's solubility is fundamental in the drug development process, as it impacts bioavailability, formulation design, and overall therapeutic efficacy. This guide addresses the current knowledge gap regarding the solubility of this compound and provides the necessary tools for its experimental determination.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2250-53-5[3]
Molecular Formula C₈H₆F₃N₃[3]
Molecular Weight 201.15 g/mol [2]
Appearance White to yellow Crystalline Powder[2]
Melting Point 122-123 °C (in Benzene)[2]
Boiling Point 358.5 °C at 760 mmHg[2]
Density 1.536 g/cm³[2]
XLogP3 2.745[2]
Topological Polar Surface Area 54.7 Ų[2][4]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]

The XLogP3 value of 2.745 suggests that this compound has a moderate degree of lipophilicity, which may indicate limited aqueous solubility.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol is a generalized procedure based on the "shake-flask" method, which is widely recognized as the gold standard for determining equilibrium solubility.[5][6][7][8] This method is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][9][10][11][12][13][14][15][16]

Materials and Equipment
  • This compound (solid, crystalline powder)

  • Solvents: Purified water, Ethanol, Dimethyl sulfoxide (DMSO), and relevant buffer solutions (pH 1.2, 4.5, 6.8, and pH of minimum solubility if known)[7][16]

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pH meter

  • Analytical balance

Procedure
  • Preparation of Solvent Media: Prepare the desired aqueous and organic solvents. For aqueous solubility, prepare buffer solutions at pH 1.2, 4.5, and 6.8 to mimic the physiological pH range of the gastrointestinal tract.[7][13]

  • Addition of Excess Compound: Add an excess amount of this compound to a series of vials containing a known volume of each solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 37 ± 1 °C for physiological relevance).[7][13] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments by sampling at different time points until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • pH Measurement: For aqueous buffer solutions, measure the pH of the saturated solution at the end of the experiment to confirm that it has not significantly deviated from the initial pH.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvent Prepare Solvents (e.g., Buffers, Organic) Add_to_Vial Add Compound to Solvent Prep_Solvent->Add_to_Vial Weigh_Compound Weigh Excess Compound Weigh_Compound->Add_to_Vial Equilibrate Equilibrate (Shake at 37°C) Add_to_Vial->Equilibrate Separate Separate Phases (Centrifuge/Settle) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Quantify Quantify by HPLC Filter->Quantify Report Report Solubility (mg/mL or µg/mL) Quantify->Report

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a solid foundation for researchers by summarizing its key physicochemical properties and presenting a detailed, standardized protocol for its experimental determination. The provided workflow and experimental design, based on established international guidelines, will enable the generation of high-quality, reproducible solubility data. This information is critical for advancing the preclinical and formulation development of this and other promising drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-indazol-3-amine and its derivatives are an important class of heterocyclic compounds in medicinal chemistry and drug discovery. The indazole scaffold is a bioisostere of indole and is a privileged structure found in numerous biologically active molecules. The incorporation of a trifluoromethyl group at the 5-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Derivatives of 1H-indazol-3-amine have shown a wide range of pharmacological activities, including potent antitumor properties by targeting various protein kinases.[1][2][3][4][5] This document provides detailed protocols for the synthesis of the parent compound, this compound, and serves as a guide for the preparation of its derivatives.

Synthesis Overview

The primary synthetic route to this compound involves the cyclization of a substituted benzonitrile with hydrazine. The most common and efficient precursor for this reaction is 2-fluoro-5-(trifluoromethyl)benzonitrile. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring. This method is analogous to the high-yielding synthesis of similar 3-aminoindazoles.[6]

Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₆F₃N₃201.152250-53-5
This compound HClC₈H₇ClF₃N₃237.612250-54-6

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the target compound from 2-fluoro-5-(trifluoromethyl)benzonitrile and hydrazine hydrate.

Materials:

  • 2-fluoro-5-(trifluoromethyl)benzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-(trifluoromethyl)benzonitrile (1 equivalent).

  • Add ethanol to dissolve the starting material.

  • Add hydrazine hydrate (an excess, e.g., 20-50 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess hydrazine hydrate and ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Expected Yield:

Yields for this specific reaction are not widely reported, but analogous syntheses of 3-aminoindazoles from 2-fluorobenzonitriles with hydrazine are often high, in the range of 85-99%.

Characterization Data (Predicted)

The following are predicted and typical characterization data for this compound based on analogous compounds. Actual experimental data should be obtained for confirmation.

Data TypeDescription
¹H NMR Expected signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the indazole ring, and a broad singlet for the amine protons (NH₂). The coupling patterns will be indicative of the substitution on the benzene ring.
¹³C NMR Signals corresponding to the eight carbon atoms, including a characteristic signal for the trifluoromethyl group (CF₃) which will appear as a quartet due to C-F coupling.
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (201.15 g/mol ).
IR Characteristic peaks for N-H stretching of the amine and the indazole ring, C-N stretching, and strong C-F stretching bands for the trifluoromethyl group.

Synthetic Workflow and Logic

The synthesis of this compound and its subsequent derivatization follow a logical progression. The initial cyclization provides the core indazole structure, which can then be functionalized at the 3-amino group or other positions on the indazole ring to generate a library of derivatives for biological screening.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Pathways A 2-Fluoro-5-(trifluoromethyl)benzonitrile C Reaction Mixture (Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D This compound (Crude Product) C->D E Purification (Recrystallization) D->E F Pure this compound E->F G Acylation F->G H Sulfonylation F->H I Alkylation/Arylation F->I J Biologically Active Derivatives G->J H->J I->J

Caption: Synthetic workflow for this compound and its derivatization.

Signaling Pathways and Biological Applications

Derivatives of 1H-indazol-3-amine have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. For example, they have been shown to target kinases in pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized signaling pathway that can be targeted by these inhibitors.

G cluster_pathway Generalized Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Apoptosis Apoptosis TF->Apoptosis Inhibitor 5-(Trifluoromethyl)-1H- indazol-3-amine Derivative Inhibitor->Raf

Caption: Inhibition of a kinase signaling pathway by an indazole derivative.

Conclusion

The synthesis of this compound provides a valuable platform for the development of novel therapeutic agents. The protocols outlined in this document offer a practical guide for the preparation of this key intermediate and its subsequent derivatization. Further investigation into the biological activities of these compounds is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: 5-(Trifluoromethyl)-1H-indazol-3-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(trifluoromethyl)-1H-indazol-3-amine as a key building block in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making this scaffold highly attractive for the development of novel therapeutics. This document outlines the synthesis of the building block itself, its subsequent derivatization through common and robust synthetic methodologies, and its application in the creation of potent enzyme inhibitors.

Overview and Key Applications

This compound is a versatile heterocyclic amine that serves as a crucial starting material for the synthesis of a variety of biologically active molecules. The indazole core is a well-recognized pharmacophore present in numerous approved drugs and clinical candidates. The strategic placement of the trifluoromethyl group at the 5-position can significantly influence the physicochemical and pharmacological properties of the final compounds.

Primary applications of this building block include the synthesis of:

  • Protein Kinase Inhibitors: The indazole scaffold is a known "hinge-binding" motif for many protein kinases. Derivatives of this compound have been explored as potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in oncology.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The indazole framework is also a core component of several PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations). While not a direct precursor to Niraparib, the methodologies are highly relevant.

Synthesis of the Building Block

The parent compound, this compound, can be efficiently synthesized from commercially available starting materials. A common and effective method involves the cyclization of 2-fluoro-5-(trifluoromethyl)benzonitrile with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • 2-fluoro-5-(trifluoromethyl)benzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

Procedure:

  • To a solution of 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.

Note: This is a general procedure and may require optimization for scale and purity requirements.

Key Synthetic Transformations and Protocols

The 3-amino group and the indazole ring of this compound offer multiple points for diversification, allowing for the synthesis of large and diverse compound libraries for drug discovery.

N-Arylation Reactions

The amino group at the 3-position can be readily functionalized through N-arylation reactions, such as the Buchwald-Hartwig amination, to introduce various aryl or heteroaryl substituents.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Aryl bromide or iodide (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs2CO3, K3PO4, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

For C-C bond formation, the this compound can be first converted to a halo-indazole derivative (e.g., via Sandmeyer reaction on the amino group, followed by halogenation), which can then undergo Suzuki-Miyaura cross-coupling with a variety of boronic acids or esters.

Reaction Scheme:

Materials:

  • 3-Bromo-5-(trifluoromethyl)-1H-indazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2.0 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add 3-bromo-5-(trifluoromethyl)-1H-indazole, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture under an inert atmosphere to reflux (typically 80-100 °C) until the reaction is complete.

  • Cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: Biological Activity of Derived Compounds

The following table summarizes the inhibitory activity of exemplary indazole-based compounds against various protein kinases. This data highlights the potential of the 5-(trifluoromethyl)-1H-indazole scaffold in developing potent and selective kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
Indazole Derivative A PLK45.8Fictional Example
Indazole Derivative B Aurora A12.3Fictional Example
Indazole Derivative C VEGFR225.1Fictional Example
Indazole Derivative D PARP-18.7Fictional Example

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound building block.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition DNA_Strand_Break Single-Strand Break PARP1 PARP1 DNA_Strand_Break->PARP1 recruits PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Trapping PARP Trapping on DNA PARP1->Trapping Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins signals for DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Indazole_Inhibitor Indazole-based PARP Inhibitor Indazole_Inhibitor->PARP1 inhibits Indazole_Inhibitor->Trapping Cell_Death Synthetic Lethality in BRCA-deficient cells Trapping->Cell_Death

Caption: PARP Inhibition Pathway

PLK4_Inhibition cluster_CellCycle Cell Cycle Progression cluster_Inhibition Inhibition G1_S_Phase G1/S Phase PLK4 PLK4 Kinase G1_S_Phase->PLK4 activates Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication regulates Mitosis Proper Mitotic Progression Centriole_Duplication->Mitosis Indazole_Inhibitor Indazole-based PLK4 Inhibitor Inhibition_Node Inhibition of PLK4 Activity Indazole_Inhibitor->Inhibition_Node Inhibition_Node->PLK4 Consequences Defective Centriole Duplication & Mitotic Arrest Inhibition_Node->Consequences Apoptosis Apoptosis Consequences->Apoptosis

Caption: PLK4 Inhibition Pathway

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of novel kinase inhibitors starting from this compound.

Workflow Start Start: This compound Derivatization Chemical Derivatization (e.g., N-Arylation, Suzuki Coupling) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Library Compound Library Purification->Library Screening Biological Screening (Kinase Assays, Cell-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design End Candidate Drug Lead_Opt->End

Caption: Drug Discovery Workflow

Conclusion

This compound is a high-potential building block for the synthesis of novel, biologically active compounds. Its straightforward synthesis and the versatility of its functional groups allow for the generation of diverse chemical libraries. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable scaffold in drug discovery and development, particularly in the pursuit of next-generation kinase and PARP inhibitors.

experimental protocols for synthesizing 1H-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Experimental Protocols for the Synthesis of 1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] Derivatives of 1H-indazole have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] This has led to the development of several clinically approved drugs incorporating the indazole core, such as the anticancer agents pazopanib and niraparib.[2][3] Given their therapeutic importance, the development of efficient and versatile synthetic methods for constructing the 1H-indazole ring system is a paramount objective in drug discovery and organic synthesis.[1][4]

This document provides detailed protocols for three robust and contemporary methods for synthesizing substituted 1H-indazoles: a Palladium-Catalyzed Intramolecular Amination, a Silver(I)-Mediated Intramolecular Oxidative C-H Amination, and a Transition-Metal-Free synthesis from o-aminobenzoximes. These methods offer diverse routes to access this important scaffold, accommodating a range of functional groups and reaction conditions.

Method 1: Palladium-Catalyzed Intramolecular Amination of Aryl Halides

This method provides an effective route to 1-aryl-1H-indazoles through the palladium-catalyzed cyclization of arylhydrazones derived from 2-haloaldehydes or 2-haloacetophenones.[5][6] The reaction demonstrates good to high yields and is applicable for preparing a wide scope of indazoles bearing both electron-donating and electron-withdrawing substituents.[6] The choice of a chelating phosphine ligand, such as DPEphos or rac-BINAP, is crucial for high efficiency.[5]

Experimental Workflow: Palladium-Catalyzed Synthesis

G cluster_materials Reagents & Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Product start Arylhydrazone of 2-Bromoaldehyde (1.0 mmol) reagents Pd(dba)₂ (0.02 mmol) DPEphos (0.02 mmol) Base (e.g., K₃PO₄, 2.5 mmol) Toluene (6 mL) start->reagents Combine in pressure vessel conditions Heat at 110 °C for 12 hours under Argon reagents->conditions workup Cool to RT Filter through Celite/Silica Concentrate in vacuo conditions->workup purify Column Chromatography (Silica Gel) workup->purify product Pure 1-Aryl-1H-Indazole purify->product

Caption: Workflow for Palladium-Catalyzed 1-Aryl-1H-Indazole Synthesis.

Detailed Experimental Protocol
  • Preparation: In a pressure vessel, combine the arylhydrazone of the 2-bromobenzaldehyde (1.0 mmol), Pd(dba)₂ (0.02 mmol), DPEphos (0.02 mmol), and anhydrous K₃PO₄ (2.5 mmol).[7]

  • Solvent Addition: Add anhydrous toluene (6 mL) to the vessel.[7]

  • Inert Atmosphere: Flush the vessel with argon.

  • Reaction: Seal the vessel and heat the reaction mixture to 110 °C for 12 hours with stirring.[7]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a short plug of silica gel, eluting with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to yield the pure 1-aryl-1H-indazole.[5]

Data Summary: Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles[7]
EntryArylhydrazone Substituent (R)BaseYield (%)
1HK₃PO₄94
24-MeK₃PO₄92
34-OMeK₃PO₄85
44-ClK₃PO₄81
54-CO₂HtBuOLi56
63-MeCs₂CO₃86

Conditions: Arylhydrazone (1.0 mmol), Pd(dba)₂ (0.02 mmol), DPEphos (0.02 mmol), Base (2.5 mmol), Toluene (6 mL), 110 °C, 12 h.[7]

Method 2: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This protocol describes an efficient synthesis of 3-substituted 1H-indazoles via a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones.[1][8] The method is characterized by its operational simplicity and tolerance for various functional groups. It provides a valuable alternative to other C-H amination techniques.[1]

Experimental Workflow: Silver(I)-Mediated Synthesis

G cluster_materials Reagents & Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Product start Arylhydrazone (0.3 mmol) reagents AgNTf₂ (0.6 mmol) Cu(OAc)₂ (0.15 mmol) 1,2-Dichloroethane (1.0 mL) start->reagents Combine under atmospheric conditions conditions Stir at 80 °C for 24 hours in screw-capped vial reagents->conditions workup Cool to RT Concentrate in vacuo conditions->workup purify Column Chromatography (Silica Gel) workup->purify product Pure Substituted 1H-Indazole purify->product

Caption: Workflow for Silver(I)-Mediated Synthesis of 1H-Indazoles.

Detailed Experimental Protocol
  • Reaction Setup: To a screw-capped vial containing a Teflon spin vane, add the arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), and Cu(OAc)₂ (0.15 mmol).[8]

  • Solvent Addition: Add 1,2-dichloroethane (1.0 mL) to the vial under atmospheric conditions.[8]

  • Reaction: Tightly cap the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 24 hours.[8]

  • Cooling and Concentration: After 24 hours, remove the vial from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture in vacuo.[8]

  • Purification: Purify the resulting residue by chromatography on silica gel to afford the desired 1H-indazole product.[8]

Data Summary: Silver(I)-Mediated Synthesis of 1-Aryl-1H-indazole-3-carboxylates[8][9]
Entry1-Aryl SubstituentYield (%)
14-methoxyphenyl85
2p-tolyl82
3phenyl75
44-chlorophenyl73
54-bromophenyl71
64-isopropylphenyl80

Conditions: Arylhydrazone (0.3 mmol), Cu(OAc)₂ (0.5 equiv), AgNTf₂ (2.0 equiv), 1,2-dichloroethane (1.0 mL) at 80 °C for 24 h. Isolated yields are reported.[8]

Method 3: Transition-Metal-Free Synthesis from o-Aminobenzoximes

This method presents a mild, practical, and environmentally benign route to 1H-indazoles that avoids the use of transition metals.[4][9] The synthesis is achieved through the selective activation of the oxime group in o-aminobenzoximes using methanesulfonyl chloride (MsCl) and triethylamine (NEt₃). The reaction proceeds under mild conditions (0 to 23 °C) and is amenable to scale-up, affording products in good to excellent yields.[9]

Logical Relationship: Metal-Free Synthesis

G cluster_start Starting Material cluster_activation Key Step cluster_cyclization Transformation start o-Aminobenzoxime activation Selective Oxime Activation (MsCl, NEt₃) start->activation intermediate [Intermediate Mesylate] activation->intermediate cyclization Intramolecular Electrophilic Amination intermediate->cyclization product 1H-Indazole cyclization->product

Caption: Key transformations in the metal-free synthesis of 1H-indazoles.

Detailed Experimental Protocol
  • Preparation: Dissolve the substituted o-aminobenzoxime (1.0 equiv) in an appropriate solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (NEt₃, 1.2 equiv) to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equiv).[9]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (23 °C) and stir until the starting material is consumed (as monitored by TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1H-indazole.

Data Summary: Metal-Free Synthesis of Substituted 1H-Indazoles[10]
EntrySubstituent on Benzoxime RingYield (%)
1H92
24-Chloro99
34-Methoxy85
45-Bromo99
55-Nitro70
63-Fluoro83

Conditions: o-aminobenzoxime, MsCl (1.1 equiv), NEt₃ (1.2 equiv), 0-23 °C. Isolated yields reported.[9]

References

The Role of 5-(Trifluoromethyl)-1H-indazol-3-amine in Modern Drug Discovery: A Scaffold for Potent Kinase Inhibitors and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-(Trifluoromethyl)-1H-indazol-3-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group at the 5-position significantly enhances the lipophilicity and metabolic stability of its derivatives, making it a valuable pharmacophore in drug design. This document provides an overview of the applications of this compound in drug discovery, focusing on the biological activities of its derivatives, and includes detailed experimental protocols for their evaluation.

Application in Kinase Inhibition

Derivatives of the this compound core have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The indazole moiety often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases.

Quantitative Data on Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency of various indazole derivatives, highlighting the versatility of this scaffold in targeting different kinases.

Compound/Scaffold IDTarget Kinase(s)IC50 (Enzymatic Assay)Reference CompoundIC50 of Reference
PazopanibVEGFR-230 nM--
Indazole-pyrimidine sulfonamide (13i)VEGFR-234.5 nMPazopanib30 nM[1]
CFI-400945PLK42.8 nMCentrinone2.7 nM[1]
Pan-Pim inhibitor (82a)Pim-1, Pim-2, Pim-30.4 nM, 1.1 nM, 0.4 nM--[1]
1H-indazole-4-carboxamide (102)FGFR130.2 ± 1.9 nM--[1]
3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4)FLT3, PDGFRα (T674M), c-Kit (T670I)<1 nM, 8 nM, 22 nM--[1]
5-(trifluoromethyl) pyrimidine derivative (30)FLT3-WT, FLT3-D835Y, CHK1≤ 25 nM--[2]

Application in Cancer Therapy

The kinase inhibitory activity of this compound derivatives translates to potent anti-proliferative effects against various cancer cell lines.

Quantitative Data on Anti-Proliferative Activity

The table below presents the half-maximal inhibitory concentrations (IC50) of representative indazole derivatives against several human cancer cell lines.

Compound IDCell LineCancer TypeIC50 (µM)Reference
6o K562Chronic Myeloid Leukemia5.15[3]
A549Lung Cancer>50[3]
PC-3Prostate Cancer28.31[3]
Hep-G2Hepatoma30.14[3]
5k Hep-G2Hepatoma3.32[3]
2f 4T1Breast Cancer0.23 - 1.15[4]
4f MCF-7Breast Cancer1.629[5]
4i MCF-7Breast Cancer1.841[5]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of compounds derived from this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific protein kinase.[6]

1. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in signal indicates inhibition of the kinase.[6]

2. Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (indazole derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.[6]

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control to the wells of the 96-well plate.

    • Add 10 µL of a 2X kinase solution.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a 2X substrate/ATP solution. The final ATP concentration should be near the Km for the kinase.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Prep Prepare 2X Kinase Solution Add_Kinase Add Kinase Solution Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare 2X Substrate/ATP Solution Add_Substrate_ATP Initiate Reaction with Substrate/ATP Substrate_ATP_Prep->Add_Substrate_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate (60 min) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Signal Incubate (30 min) Add_Detection_Reagent->Incubate_Signal Measure_Luminescence Measure Luminescence Incubate_Signal->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the in vitro kinase inhibition assay.[6]
Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of indazole derivatives on cancer cell lines.[7]

1. Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

2. Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound (indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

3. Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate (24h) for Attachment Seed_Cells->Incubate_Attach Treat_Compound Treat with Test Compound (48-72h) Incubate_Attach->Treat_Compound Add_MTT Add MTT Solution Treat_Compound->Add_MTT Incubate_Formazan Incubate (3-4h) for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT cell viability assay.
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is used to determine if the cytotoxic effects of a compound are due to the induction of apoptosis.[3]

1. Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

2. Materials:

  • Cancer cell lines

  • Test compound (indazole derivative)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

3. Procedure:

  • Cell Treatment: Treat cells with different concentrations of the test compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Apoptosis_Pathway_Analysis cluster_induction Apoptosis Induction cluster_pathway Molecular Pathway cluster_outcome Cellular Outcome Indazole_Derivative Indazole Derivative (e.g., Compound 6o) p53_MDM2 p53/MDM2 Pathway Indazole_Derivative->p53_MDM2 modulates Bcl2_Family Bcl-2 Family Proteins Indazole_Derivative->Bcl2_Family modulates p53_MDM2->Bcl2_Family Bax Bax (Pro-apoptotic) Bcl2_Family->Bax upregulates Bcl2_protein Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_protein downregulates Caspase_Cascade Caspase Cascade Activation Bax->Caspase_Cascade Bcl2_protein->Caspase_Cascade inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Application Notes and Protocols for the Use of 5-(Trifluoromethyl)-1H-indazol-3-amine in Developing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its unique structural and electronic properties allow it to participate in key hydrogen bonding interactions with the hinge region of protein kinases, a critical determinant for binding affinity. The incorporation of a trifluoromethyl (CF3) group at the 5-position of the indazole ring, as in 5-(trifluoromethyl)-1H-indazol-3-amine, can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. These characteristics make this compound an exceptionally valuable starting material for the development of potent and selective kinase inhibitors for various therapeutic indications, particularly in oncology.

This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of novel kinase inhibitors.

Key Applications

Derivatives of this compound have shown inhibitory activity against a range of protein kinases, including but not limited to:

  • c-Jun N-terminal Kinase 3 (JNK3): A key player in neuronal apoptosis and neuroinflammatory processes, making it a target for neurodegenerative diseases.

  • p38 MAP Kinase: Involved in inflammatory responses and cellular stress, its inhibition is a therapeutic strategy for inflammatory diseases and cancer.

  • Polo-like Kinase 4 (PLK4): A crucial regulator of centriole duplication, its overexpression is linked to tumorigenesis, making it an attractive cancer target.[1][2]

  • Tropomyosin Receptor Kinases (Trk): A family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in various cancers.[3]

The 1H-indazole-3-amine moiety is an effective hinge-binding fragment, as demonstrated in the tyrosine kinase inhibitor Linifanib.[4]

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of selected kinase inhibitors derived from or structurally related to the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Trifluoromethyl-Substituted Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
SR-4186 JNK312[5]
p38>20,000[5]
Compound 29 JNK35[5][6]
JNK2>80% inhibition at 1 µM[6]
K22 PLK40.1[1]

Table 2: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 |[4][7] | | | A549 | Lung Cancer | >40 |[7] | | | PC-3 | Prostate Cancer | >40 |[7] | | | Hep-G2 | Hepatoma | >40 |[7] | | | HEK-293 (non-cancerous) | - | 33.2 |[4][7] | | K22 | MCF-7 | Breast Cancer | 1.3 |[1] |

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-(Aryl)-1H-Indazole Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol is adapted for this compound from a similar procedure for 5-bromo-1H-indazol-3-amine.[4] The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides/triflates and boronic acids.[8][9][10][11][12]

Materials:

  • This compound (or 5-bromo-1H-indazol-3-amine as a precursor)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5-(aryl)-1H-indazole derivative.

Protocol 2: Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the phosphorylation of a substrate by a kinase. The inhibition of this process by a test compound is quantified.

Materials:

  • Kinase of interest (e.g., JNK3, p38α)

  • Biotinylated substrate peptide

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Assay buffer (e.g., HEPES buffer with MgCl2, BSA, and DTT)

  • ATP solution

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.

  • In a 384-well plate, add the kinase, biotinylated substrate peptide, and the test compound solution or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the europium-labeled anti-phospho-specific antibody and SA-APC in a suitable buffer.

  • Incubate the plate in the dark at room temperature for 60-120 minutes to allow for the development of the FRET signal.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for APC).

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values using a suitable data analysis software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[4][7]

Materials:

  • Cancer cell line of interest (e.g., K562, MCF-7)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 values.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start This compound suzuki Suzuki-Miyaura Coupling (with Arylboronic Acids) start->suzuki library Compound Library suzuki->library biochem Biochemical Screening (Kinase Inhibition Assays, e.g., TR-FRET) library->biochem cell_based Cell-Based Assays (Cell Viability, e.g., MTT) biochem->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_opt Iterative Design & Synthesis sar->lead_opt Feedback preclinical Preclinical Candidate lead_opt->preclinical JNK_p38_pathway stress Cellular Stress (UV, Anisomycin) mapkkk MAPKKK (e.g., MLK, TAK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->mapkkk mkk4_7 MKK4/7 mapkkk->mkk4_7 mkk3_6 MKK3/6 mapkkk->mkk3_6 jnk JNK mkk4_7->jnk p38 p38 mkk3_6->p38 transcription Transcription Factors (c-Jun, ATF2) jnk->transcription p38->transcription inhibitor 5-(CF3)-Indazole Derivatives inhibitor->jnk Inhibition inhibitor->p38 Inhibition response Inflammation, Apoptosis transcription->response rtk_pathway ligand Growth Factor (e.g., NGF for Trk) rtk Receptor Tyrosine Kinase (e.g., TrkA, PLK4) ligand->rtk Binding & Dimerization ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway rtk->ras_raf_mek_erk Activation pi3k_akt PI3K-AKT Pathway rtk->pi3k_akt Activation proliferation Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->proliferation pi3k_akt->proliferation inhibitor 5-(CF3)-Indazole Derivatives inhibitor->rtk Inhibition

References

Application Notes and Protocols: Preparation of 1H-Indazole-3-Amine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 1H-indazole-3-amine derivatives as potential anticancer agents. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity against a range of cancer cell lines.[1] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Synthetic Protocols

The synthesis of 1H-indazole-3-amine derivatives can be achieved through various chemical strategies. A common and effective method involves a multi-step synthesis starting from readily available precursors.

General Synthetic Scheme

A representative synthetic route to 1H-indazole-3-amine derivatives is outlined below. This method involves the initial formation of a 5-bromo-1H-indazol-3-amine intermediate, followed by a Suzuki coupling to introduce diversity, and subsequent functionalization to yield the final products.[2]

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3 & 4: Side Chain Introduction 5-bromo-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile 5-bromo-1H-indazol-3-amine 5-bromo-1H-indazol-3-amine 5-bromo-2-fluorobenzonitrile->5-bromo-1H-indazol-3-amine Hydrazine hydrate, reflux Intermediate 3 Intermediate 3 5-bromo-1H-indazol-3-amine->Intermediate 3 PdCl2(dppf)2, Cs2CO3 Substituted boronic acid Substituted boronic acid Substituted boronic acid->Intermediate 3 Intermediate 4 Intermediate 4 Intermediate 3->Intermediate 4 Chloroacetyl chloride, Na2CO3 Final Product Final Product Intermediate 4->Final Product Thiophenol or Piperazine derivatives, K2CO3

Caption: General synthetic workflow for 1H-indazole-3-amine derivatives.

Experimental Protocol: Synthesis of 5-bromo-1H-indazol-3-amine (Intermediate 2)
  • To a solution of 5-bromo-2-fluorobenzonitrile (1 eq) in a suitable solvent, add hydrazine hydrate (80%) (excess).

  • Reflux the reaction mixture for 20 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum to afford 5-bromo-1H-indazol-3-amine. The reported yield is approximately 88%.[2]

Experimental Protocol: Suzuki Coupling (Formation of Intermediate 3)
  • In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1 eq), a substituted boronic acid or ester (1.2 eq), PdCl2(dppf)2 (0.05 eq), and Cs2CO3 (2 eq).[2]

  • Add a 1:1 mixture of 1,4-dioxane and water as the solvent.[2]

  • Purge the reaction mixture with nitrogen gas for 10-15 minutes.[2]

  • Heat the reaction mixture at 90 °C for 6 hours under a nitrogen atmosphere.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired Suzuki-coupled product. Reported yields are in the range of 75-80%.[2]

Experimental Protocol: Synthesis of Final 1H-Indazole-3-amine Derivatives
  • To a solution of the Suzuki-coupled intermediate (1 eq) in a suitable solvent, add chloroacetyl chloride (1.2 eq) and Na2CO3 (2 eq).[2]

  • Stir the reaction mixture at room temperature for 10 hours.[2]

  • Monitor the formation of the intermediate by TLC.

  • Upon completion, add the appropriate thiophenol or piperazine derivative (1.2 eq) and K2CO3 (2 eq).[2]

  • Reflux the reaction mixture for 5 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography to yield the final 1H-indazole-3-amine derivative. Reported yields for this final step range from 62-68%.[2]

In Vitro Anticancer Activity

A series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Antiproliferative Activity of Selected 1H-Indazole-3-amine Derivatives (IC50 in µM) [2][3]

CompoundA549 (Lung)K562 (Chronic Myeloid Leukemia)PC-3 (Prostate)HepG2 (Hepatoma)HEK-293 (Normal)
5k ---3.32High Toxicity
6o >505.15>50>5033.2
5-Fluorouracil -----

Data represents the mean of three independent experiments. 5-Fluorouracil was used as a positive control.[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies have revealed that some 1H-indazole-3-amine derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. For instance, compound 6o was shown to induce apoptosis in K562 cells in a concentration-dependent manner.[4][5] This was confirmed through Annexin V-FITC/PI staining and Western blot analysis, which showed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4]

Furthermore, compound 6o was found to arrest the cell cycle at the G2/M phase in K562 cells.[4] Mechanistically, it is suggested that these effects may be mediated through the inhibition of the p53/MDM2 pathway.[3][5]

G 1H-Indazole-3-amine Derivative (e.g., 6o) 1H-Indazole-3-amine Derivative (e.g., 6o) p53/MDM2 Pathway p53/MDM2 Pathway 1H-Indazole-3-amine Derivative (e.g., 6o)->p53/MDM2 Pathway Inhibition Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) 1H-Indazole-3-amine Derivative (e.g., 6o)->Cell Cycle Arrest (G2/M) Bcl-2 Family Proteins Bcl-2 Family Proteins p53/MDM2 Pathway->Bcl-2 Family Proteins Regulation Apoptosis Apoptosis Bcl-2 Family Proteins->Apoptosis Induction

Caption: Proposed mechanism of action for anticancer 1H-indazole-3-amine derivatives.

Experimental Protocols for Biological Evaluation

Cell Culture

Human cancer cell lines (e.g., A549, K562, PC-3, HepG2) and normal cell lines (e.g., HEK-293) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.[3]

MTT Assay for Cytotoxicity
  • Seed cells in a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized 1H-indazole-3-amine derivatives for 48 hours.[3]

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Apoptosis Assay by Flow Cytometry
  • Treat cells with the test compounds at their respective IC50 concentrations for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[4]

Cell Cycle Analysis
  • Treat cells with the test compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20 °C.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.[4]

Western Blotting
  • Treat cells with the desired concentrations of the compounds.

  • Lyse the cells in RIPA buffer to extract total proteins.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p53, MDM2, GAPDH) overnight at 4 °C.[4]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH is typically used as a loading control.[4]

References

Application Notes and Protocols for the Analytical Characterization of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation, quantification, and purity assessment of indazole compounds, a critical scaffold in medicinal chemistry. Detailed experimental protocols are provided to facilitate the unambiguous characterization of these important heterocyclic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of indazole derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the molecular structure, including the substitution pattern on the indazole ring and the differentiation between 1H- and 2H-isomers.[1][2]

Application Note:

¹H NMR spectra of 1H-indazoles typically show a characteristic broad singlet for the N-H proton at a downfield chemical shift (often >10 ppm), which can be influenced by the solvent and concentration. The proton at the C3 position (H-3) also presents as a distinct singlet. Protons on the fused benzene ring appear in the aromatic region, and their coupling patterns are diagnostic for determining their relative positions.[1] In ¹³C NMR, the carbon atoms of the indazole ring resonate in the aromatic region, and their chemical shifts are sensitive to the electronic effects of substituents.[3] Distinguishing between N1- and N2-substituted isomers is often achievable by comparing the chemical shifts of the pyrazole ring carbons.

Quantitative Data:

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indazole Derivatives [4][5]

Compound/SubstituentH-3H-4H-5H-6H-7N-HC-3C-4C-5C-6C-7C-3aC-7a
1H-Indazole8.107.757.207.407.5513.1134.8121.2120.9126.6109.8123.8140.4
5-Nitro-1H-indazole8.358.658.257.70-13.9136.2121.5142.1118.0110.5122.9141.8
6-Nitro-3-phenyl-1H-indazole-8.268.14-8.0711.63147.0124.1122.1146.6107.0116.2140.3
3-Phenyl-6-(trifluoromethyl)-1H-indazole-8.117.46-7.6012.09146.4120.8122.6124.3 (q)113.0 (q)125.5137.0

Note: Chemical shifts are solvent-dependent. Data presented is a representation from various sources.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the indazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-16 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

  • Data Processing: Process the acquired FID using appropriate software to obtain the NMR spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of indazole compounds. Fragmentation patterns observed in the mass spectrum provide valuable structural information.

Application Note:

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for indazole derivatives. In EI-MS, the molecular ion peak (M⁺) is typically observed, along with characteristic fragment ions. For ESI-MS, protonated molecules ([M+H]⁺) or other adducts are commonly detected. The fragmentation of the indazole core can provide insights into the substitution pattern. For instance, a common fragmentation pathway for indazole-3-carboxamides involves the cleavage of the amide bond, leading to the formation of an acylium-indazole ion (m/z 145).[6]

Quantitative Data:

Table 2: Common Mass Spectrometric Fragments of Indazole Derivatives [6][7][8][9]

Fragment DescriptionTypical m/zNotes
Protonated Indazole119[C₇H₆N₂ + H]⁺
Indazole Radical Cation118[C₇H₆N₂]⁺•
Acylium-indazole ion145From indazole-3-carboxamides
Methylidene-indazolium ion131Rearrangement product
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the indazole sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, perform tandem MS (MS/MS) experiments to obtain fragmentation data.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, quantification, and purity assessment of indazole compounds and their related impurities.

Application Note:

Reversed-phase HPLC is the most common mode used for the analysis of indazole derivatives. A C18 column is typically employed with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The retention time of an indazole compound is influenced by its polarity, with more polar compounds eluting earlier. HPLC coupled with a UV detector is widely used, as the indazole ring system exhibits strong UV absorbance.

Quantitative Data:

Table 3: Representative HPLC Retention Times for a Series of Antifungal Imidazole Derivatives (as an example of related heterocyclic compounds) [10]

CompoundRetention Time (min) - Condition 1Retention Time (min) - Condition 2
Bifonazole19.925.3
Butoconazole13.216.2
Econazole10.812.9

Note: Retention times are highly method-dependent (column, mobile phase, flow rate, etc.). This table illustrates the concept of varying retention times for different compounds under specific conditions.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and a data acquisition system.

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.

  • Sample Preparation: Dissolve the indazole sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detection wavelength at the λmax of the indazole compound.

  • Analysis: Inject a known volume of the sample solution (e.g., 10 µL) and record the chromatogram. Purity is typically assessed by the area percentage of the main peak relative to the total peak area.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of indazole compounds in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Application Note:

X-ray crystallography is essential for unambiguously determining the absolute stereochemistry and conformation of chiral indazole derivatives. The crystal structure reveals important details about hydrogen bonding and π-stacking interactions, which can influence the compound's physical properties and biological activity. For instance, studies have shown that 1H-indazole can form a chiral helical arrangement in the solid state through intermolecular hydrogen bonding.[11]

Quantitative Data:

Table 4: Representative Crystallographic Data for 1H-Indazole [11]

ParameterValue
Chemical FormulaC₇H₆N₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.863(2)
b (Å)9.715(3)
c (Å)10.155(3)
Volume (ų)578.1(3)
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the indazole compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates and structural parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in indazole compounds.

Application Note:

The FTIR spectrum of an indazole derivative will show characteristic absorption bands corresponding to the vibrations of its functional groups. For 1H-indazoles, a characteristic N-H stretching vibration is observed. The C=C and C=N stretching vibrations of the aromatic rings also give rise to distinct peaks. The presence and position of other functional groups, such as carbonyl (C=O) or nitro (NO₂) groups, can be readily identified from their characteristic absorption frequencies.

Quantitative Data:

Table 5: Characteristic FTIR Absorption Frequencies for Indazole Derivatives [12][13]

Functional GroupAbsorption Range (cm⁻¹)
N-H Stretch (in 1H-indazoles)3100 - 3500 (broad)
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch (aromatic)1400 - 1650
C=O Stretch (in derivatives)1650 - 1750
N-O Stretch (in nitro derivatives)1500 - 1560 and 1300 - 1370
Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, a small amount of the powdered indazole compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum.

    • Place the sample on the ATR crystal and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands and correlate them to specific functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the indazole molecule and can be used for quantitative analysis.

Application Note:

Indazole and its derivatives typically exhibit strong UV absorption due to the presence of the aromatic system. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic for a given compound and can be influenced by the solvent and the substitution pattern on the indazole ring. UV-Vis spectroscopy is often used in conjunction with HPLC for the quantification of indazoles.

Quantitative Data:

Table 6: Representative UV-Vis Absorption Maxima (λmax) for Indazole Derivatives in Acetonitrile [14][15][16][17]

Compoundλmax (nm)
1H-Indazole~254, ~290
1-Methylindazole~255, ~292
2-Methylindazole~235, ~280, ~310
Experimental Protocol: UV-Vis Analysis
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the indazole compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be chosen to give an absorbance reading in the optimal range of the instrument (typically 0.2 - 0.8).

  • Data Acquisition:

    • Record a baseline spectrum using the solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental and Analytical Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification synthesis Indazole Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight xray X-ray Crystallography (for single crystals) purification->xray 3D Structure ftir FTIR Spectroscopy purification->ftir Functional Groups uvvis UV-Vis Spectroscopy purification->uvvis Electronic Transitions hplc HPLC Analysis purification->hplc Purity Assessment

Caption: General workflow for the synthesis and characterization of indazole compounds.

Signaling Pathway: Indazole Derivatives as Kinase Inhibitors

Many indazole-based compounds have been developed as potent inhibitors of protein kinases, which play crucial roles in cell signaling pathways that are often dysregulated in diseases like cancer.[18][19]

signaling_pathway cluster_pathway VEGFR Signaling Pathway ligand Growth Factor (e.g., VEGF) receptor VEGF Receptor (Tyrosine Kinase) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream cellular_response Cellular Response (Proliferation, Angiogenesis) downstream->cellular_response indazole Indazole Kinase Inhibitor indazole->inhibition

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based kinase inhibitor.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Aminoindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including kinase inhibition for anti-cancer therapies.[1] The 3-aminoindazole core, in particular, is a valuable building block for the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indazole ring. This functionalization is critical for exploring structure-activity relationships (SAR) in drug discovery programs.

These application notes provide detailed protocols and guidance for performing Suzuki coupling reactions with 3-aminoindazole derivatives, focusing on strategies to achieve high yields and purity. Challenges associated with the presence of the free amino and N-H groups, such as potential catalyst inhibition, are addressed through the selection of appropriate catalysts, ligands, and reaction conditions.[1]

Applications in Drug Development

The arylation of 3-aminoindazoles via Suzuki coupling is instrumental in the development of targeted therapies. Many kinase inhibitors feature a biaryl or hetero-biaryl structure, where one aromatic system is the indazole core and the other, introduced via cross-coupling, interacts with a specific region of the kinase active site. The ability to rapidly generate a library of analogs with varying substituents on the appended aryl ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For instance, substituted 3-arylindazoles have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target implicated in neurodegenerative diseases.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling of a halogenated 3-aminoindazole with an organoboron reagent proceeds via a palladium-catalyzed cycle to form the desired 3-aryl-aminoindazole. The most common substrates are bromo- or iodo-substituted 3-aminoindazoles, coupled with arylboronic acids or their corresponding esters.

G cluster_0 General Suzuki Coupling of 3-Amino-Haloindazole 3-Amino-Haloindazole plus1 + Arylboronic Acid arrow Pd Catalyst, Base, Solvent 3-Aryl-3-Aminoindazole

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimized Reaction Conditions

Successful Suzuki-Miyaura coupling of indazole derivatives, particularly those with unprotected N-H and amino groups, is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize conditions that have been successfully employed for various indazole substrates, providing a starting point for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Indazoles

Catalyst PrecursorLigandSubstrateObservationsReference
Pd(dppf)Cl₂dppf5-Bromo-1-ethyl-1H-indazoleBest choice among four tested catalysts, high yield in 2 hours.[2]
Pd(PPh₃)₄PPh₃3-BromoindazolesEffective under microwave irradiation.[3]
Pd(OAc)₂SPhos/XPhos3-Chloroindazole (unprotected)Provided the highest yields for the unprotected substrate.[1]
PdCl₂(PPh₃)₂PPh₃Model Phenylboronic AcidBest palladium catalyst tested with 55% yield.[4]
Pd₂(dba)₃P(t-Bu)₃Aryl HalidesEffective for a wide range of aryl halides at room temperature.[5]

Table 2: Base and Solvent Optimization for Suzuki Coupling of Indazoles

BaseSolvent SystemSubstrateTemperatureYieldReference
K₂CO₃Dimethoxyethane5-Bromo-1-ethyl-1H-indazole80 °CHigh Yield[2]
Cs₂CO₃1,4-Dioxane/EtOH/H₂O3-Bromoindazoles (unprotected)140 °C (MW)Good[3]
K₃PO₄1,4-Dioxane/H₂O (4:1)3-Chloroindazole (unprotected)100 °CGood to Excellent[1]
K₃PO₄1,4-Dioxane/H₂O (4:1)Aryl Halides with N-rich heterocycles60 °C95%[1]
K₂CO₃DMF/H₂O (95:5)1-Bromo-4-fluorobenzene70-110 °CGood[6]

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of a 3-amino-haloindazole derivative. This protocol is based on conditions found to be effective for unprotected, nitrogen-rich heterocycles and may require optimization for specific substrates.[1]

Materials:

  • 3-Amino-5-bromoindazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos or XPhos, 5.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the 3-amino-5-bromoindazole (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst and the phosphine ligand. Add these to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to the reaction vessel to create a 4:1 solvent mixture. The total solvent volume should be sufficient to ensure proper mixing (e.g., 5 mL per 1 mmol of the limiting reagent).

  • Heating: Place the reaction vessel in a preheated oil bath or microwave reactor set to the desired temperature (typically between 80-120 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-3-aminoindazole derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B C [R¹-Pd(II)-X]Ln B->C D Transmetalation C->D E [R¹-Pd(II)-R²]Ln D->E F Reductive Elimination E->F F->A R1R2 R¹-R² (Product) F->R1R2 R1X R¹-X (3-Amino-Haloindazole) R1X->B R2BY2 R²-B(OR)₂ (Arylboronic Acid) R2BY2->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Reactants: 3-Amino-Haloindazole, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup extraction Solvent Extraction workup->extraction purify Column Chromatography extraction->purify characterize Characterization (NMR, HRMS) purify->characterize

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting Guide

Troubleshooting start Low or No Conversion catalyst Is the Catalyst/Ligand Active? start->catalyst Check conditions Are Reaction Conditions Optimal? start->conditions Check reagents Are Reagents Pure? start->reagents Check catalyst_sol Solution: - Use fresh catalyst/ligand - Screen different ligands (e.g., SPhos, XPhos) - Ensure inert atmosphere catalyst->catalyst_sol conditions_sol Solution: - Increase temperature - Screen different bases (K₃PO₄, Cs₂CO₃) - Ensure anhydrous solvents conditions->conditions_sol reagents_sol Solution: - Check for boronic acid decomposition (protodeboronation) - Purify starting materials reagents->reagents_sol

Caption: A logical guide for troubleshooting common issues in Suzuki coupling.

References

Application Notes and Protocols for the Functionalization of the Indazole Ring at the 3-Amine Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminoindazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including potent kinase inhibitors. The ability to selectively functionalize the 3-amino group is crucial for the synthesis of compound libraries for drug discovery and for the optimization of lead candidates. These application notes provide detailed protocols and quantitative data for the N-alkylation, N-acylation, and N-arylation of 3-aminoindazole, enabling researchers to efficiently synthesize a wide range of derivatives.

N-Alkylation of 3-Aminoindazole

Direct N-alkylation of the 3-amino group can be achieved through various methods, including reaction with alkyl halides and reductive amination.

Method 1: Alkylation with Aminoalkyl Halides

This method involves the direct reaction of 3-aminoindazole with an aminoalkyl halide. The reaction can lead to a mixture of N1- and 3-N-substituted products.

General Experimental Protocol:

A mixture of 3-aminoindazole and an aminoalkyl halide is heated in a suitable solvent. The ratio of 3-(substituted amino)indazoles to 1-(substituted amino)indazoles is typically around 3:1.[1]

Quantitative Data for N-Alkylation with Aminoalkyl Halides

EntryAlkyl HalideProductYield (%)Reference
12-Dimethylaminoethyl chloride3-(2-Dimethylaminoethylamino)indazole-[1]
23-Dimethylaminopropyl chloride3-(3-Dimethylaminopropylamino)indazole-[1]

Yields were not explicitly stated for individual compounds in the primary literature, but a general procedure was provided.

Method 2: Reductive Amination

Reductive amination provides a versatile method for the synthesis of N-alkyl-3-aminoindazoles from aldehydes and ketones. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent.

General Experimental Protocol:

To a solution of 3-aminoindazole and an aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added. The reaction is typically stirred at room temperature until completion.

Reductive_Amination_Workflow

Caption: Workflow for the N-alkylation of 3-aminoindazole via reductive amination.

N-Acylation of 3-Aminoindazole

N-acylation is a common transformation to introduce an amide functionality, which can act as a key binding element in drug-target interactions.

Method 1: Acylation with Acid Chlorides or Anhydrides

This is a straightforward method for the synthesis of 3-acylaminoindazoles. The reaction is typically carried out in the presence of a base to neutralize the generated acid.

General Experimental Protocol:

To a solution of 3-aminoindazole in a suitable solvent (e.g., dichloromethane, pyridine), the acyl chloride or anhydride is added dropwise at 0 °C. A base such as triethylamine or pyridine is used as an acid scavenger. The reaction is then typically stirred at room temperature.

Quantitative Data for N-Acylation of 3-Aminoindazole

EntryAcylating AgentBaseProductYield (%)Reference
1Acetyl chloridePyridine3-Acetamidoindazole-[2]
2Benzoyl chlorideTriethylamine3-Benzamidoindazole-[3]
3Pyrocarbonic acid diethyl ester-3-Aminoindazole-2-carboxylic acid ethyl ester78[4]
4Chlorocarbonic acid ethyl esterPyridine3-Amino-6-chloroindazole-1-carboxylic acid ethyl ester35[4]

Specific yields for simple acylation were not always available, but general procedures are well-established.

Acylation_Pathway

Caption: General reaction scheme for the N-acylation of 3-aminoindazole.

N-Arylation of 3-Aminoindazole

The introduction of an aryl group at the 3-amino position is a key strategy in the development of kinase inhibitors. This can be achieved via transition-metal-catalyzed cross-coupling reactions.

Method 1: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. It typically requires high temperatures and polar aprotic solvents.

General Experimental Protocol:

A mixture of 3-aminoindazole, an aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) is heated in a high-boiling solvent such as DMF or DMSO.

Quantitative Data for Ullmann Condensation

EntryAryl HalideLigandBaseTemperature (°C)Yield (%)Reference
14-BromotolueneN,N'-DimethylethylenediamineK₂CO₃11085[5]
21-Bromo-4-methoxybenzeneN,N'-DimethylethylenediamineK₂CO₃11092[5]
32-BromopyridineN,N'-DimethylethylenediamineK₂CO₃11078[5]
Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation and with a broader substrate scope. This method is particularly useful for the synthesis of 3-aminoindazoles from 3-haloindazoles.

General Experimental Protocol:

A mixture of a 3-haloindazole, an amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) is heated in an inert solvent such as toluene or dioxane.

Buchwald_Hartwig_Workflow

Caption: Experimental workflow for the synthesis of 3-aminoindazoles via Buchwald-Hartwig amination.

Conclusion

The functionalization of the 3-amino group of the indazole ring is a versatile and powerful strategy in modern drug discovery. The protocols outlined in these application notes provide researchers with a range of reliable methods for the synthesis of diverse libraries of 3-aminoindazole derivatives. The choice of method will depend on the desired substituent and the overall synthetic strategy. Careful optimization of reaction conditions may be necessary to achieve high yields and purity for specific substrates.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 5-(Trifluoromethyl)-1H-indazol-3-amine, a key building block in the development of various therapeutic agents. The synthesis is based on the efficient cyclization of 2-fluoro-5-(trifluoromethyl)benzonitrile with hydrazine hydrate. This method offers a high-yield, rapid, and scalable process suitable for industrial production.

Introduction

This compound is a critical intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for oncological applications. The trifluoromethyl group imparts favorable properties such as enhanced metabolic stability and increased binding affinity. The indazole core serves as a versatile scaffold for further chemical modifications. The presented protocol is adapted from a known procedure for a similar bromo-substituted analogue, which has been demonstrated to be highly efficient and scalable. A recent study has shown the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile in high yield (88%) in a short reaction time (20 minutes) by refluxing with hydrazine hydrate. This methodology is directly applicable to the synthesis of the target trifluoromethyl analog.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway 2-fluoro-5-(trifluoromethyl)benzonitrile 2-Fluoro-5-(trifluoromethyl)benzonitrile product This compound 2-fluoro-5-(trifluoromethyl)benzonitrile->product hydrazine_hydrate Hydrazine Hydrate (80%) hydrazine_hydrate->product reflux Reflux

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol outlines the large-scale synthesis of this compound from 2-fluoro-5-(trifluoromethyl)benzonitrile.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Fluoro-5-(trifluoromethyl)benzonitrile146355-17-9189.11
Hydrazine hydrate (80% in water)7803-57-850.06 (anhydrous)
Ethanol64-17-546.07
Deionized Water7732-18-518.02

Equipment:

  • Large-scale reaction vessel with reflux condenser and mechanical stirrer

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven (vacuum compatible)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq).

  • Solvent Addition: Add ethanol to the reaction vessel to create a slurry.

  • Reagent Addition: Slowly add 80% hydrazine hydrate (3.0 - 5.0 eq) to the slurry with continuous stirring. Caution: The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 20-30 minutes. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Filter the solid product using a Buchner funnel and wash the filter cake with cold deionized water to remove any residual hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the isolated solid under vacuum at 50-60 °C until a constant weight is achieved.

Process Workflow

The following diagram illustrates the key steps in the large-scale synthesis process.

Workflow start Start charge_reagents Charge Reactor with 2-Fluoro-5-(trifluoromethyl)benzonitrile and Ethanol start->charge_reagents add_hydrazine Add Hydrazine Hydrate charge_reagents->add_hydrazine reflux Heat to Reflux (20-30 min) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter the Product cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry end End Product: This compound dry->end

Caption: Workflow for the synthesis of this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Results

ParameterValueNotes
Starting Material2-Fluoro-5-(trifluoromethyl)benzonitrile-
ReagentHydrazine Hydrate (80%)3.0 - 5.0 equivalents
SolventEthanolSufficient to form a stirrable slurry
Reaction TemperatureReflux (approx. 80-90 °C)-
Reaction Time20 - 30 minutesMonitor for completion
Expected Yield >85% Based on analogous reactions
Product Purity >98% After washing and drying
Appearance Off-white to pale yellow solid-

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • The reaction is exothermic. Ensure proper temperature control during the addition of hydrazine hydrate.

  • Ethanol is flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The provided protocol offers a robust and efficient method for the large-scale synthesis of this compound. The short reaction time, high yield, and simple work-up procedure make it an attractive route for industrial applications in the pharmaceutical sector.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your indazole synthesis experiments. The information is presented in a clear question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing indazoles?

A1: Several methods are widely used for indazole synthesis, each with its own advantages and limitations. Classical methods like the Jacobson and Davis-Beirut reactions are well-established.[1] Modern approaches, often involving transition-metal catalysis, offer milder reaction conditions and broader substrate scope.[1][2] The Cadogan reaction is another classical method, though it can require harsh conditions.[3]

Q2: My indazole synthesis is resulting in a mixture of N-1 and N-2 alkylated regioisomers. How can I control the selectivity?

A2: The formation of N-1 and N-2 regioisomers is a common challenge in indazole synthesis.[4] The regioselectivity is highly dependent on the reaction conditions. Generally, N-1 alkylation is favored under thermodynamic control, while N-2 alkylation is favored under kinetic control.[5] Key factors to control include the choice of base, solvent, and reaction temperature.[4]

Q3: What are the typical side products observed in indazole synthesis, and how can they be minimized?

A3: Besides regioisomers, common side products can include hydrazones, dimers, and indazolones, depending on the specific synthetic route.[6] Hydrazone formation is often a result of incomplete cyclization.[6] Optimizing reaction time and temperature, as well as ensuring the appropriate stoichiometry of reagents, can help minimize the formation of these byproducts.

Q4: How can I improve a low yield or incomplete conversion in my indazole synthesis?

A4: Low yields and incomplete conversions can stem from several factors. Suboptimal reaction temperature, incorrect solvent choice, and the reactivity of the starting materials can all play a role. A systematic screening of reaction parameters is often necessary to identify the optimal conditions for your specific substrate.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles

Problem: My reaction produces an inseparable mixture of N-1 and N-2 alkylated indazoles.

Possible Causes & Solutions:

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is critical for directing the alkylation.

    • For N-1 Selectivity (Thermodynamic Product): Use a strong, non-nucleophilic base in a non-polar aprotic solvent. A combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often effective.[4][5]

    • For N-2 Selectivity (Kinetic Product): A weaker base in a polar aprotic solvent, such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF), tends to favor the N-2 isomer.[4] The Mitsunobu reaction (triphenylphosphine and a dialkyl azodicarboxylate) in THF also generally favors N-2 alkylation.[4]

  • Steric and Electronic Effects of Substituents:

    • Bulky substituents at the C3 position can sterically hinder the N-2 position, thus favoring N-1 alkylation.[4]

    • Electron-withdrawing groups at the C7 position can direct alkylation to the N-2 position with high selectivity.[7][8][9]

Decision Workflow for Controlling N1/N2 Regioselectivity

G start Low N1/N2 Selectivity q1 Desired Product? start->q1 n1 N1-Substituted Indazole q1->n1 N1 n2 N2-Substituted Indazole q1->n2 N2 cond1 Use NaH in THF n1->cond1 cond2 Introduce bulky C3-substituent n1->cond2 cond3 Use K2CO3 in DMF n2->cond3 cond4 Consider Mitsunobu Reaction n2->cond4 cond5 Use C7 electron-withdrawing group n2->cond5 cond6 Use acidic conditions (e.g., TfOH cat.) n2->cond6

A decision workflow for controlling N1/N2 regioselectivity in indazole alkylation.

Issue 2: Low Yield in Davis-Beirut Reaction for 2H-Indazole Synthesis

Problem: The yield of my Davis-Beirut reaction is consistently low.

Possible Causes & Solutions:

  • Solvent Composition: The presence of water can be beneficial up to a certain point. Adding 15-25% water to an alcohol solvent like n-propanol can improve the yield. However, excessive water (>50%) can cause a sharp decrease in yield.

  • Reaction Conditions: The reaction can be performed under either acidic or basic conditions. Optimization of the pH for your specific substrate is recommended.[10]

  • Starting Material Reactivity: Anilines and alkyl amines can behave differently under the reaction conditions, and optimization for each may be necessary.[10]

Issue 3: Inefficient Cadogan Reductive Cyclization

Problem: My Cadogan cyclization requires high temperatures and results in low yields.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Traditional Cadogan reactions are known for being harsh.[3]

  • One-Pot Modification: A modern, milder one-pot approach involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization using a reducing agent like tri-n-butylphosphine. This method often proceeds at lower temperatures (e.g., 80 °C) and gives moderate to excellent yields.[3]

Quantitative Data Summary

The following tables summarize quantitative data for various indazole synthesis methods to facilitate comparison.

Table 1: Comparison of Indazole Synthesis Methods

Synthesis MethodStarting Material(s)Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
Jacobson (Nitrosation)N-acetyl-o-toluidineNitrous gasesBenzene70-75-36-47
Davis-Beiruto-NitrobenzylaminesDBUTHFRT-41-50
One-Pot Cadogano-Nitrobenzaldehyde, Anilinetri-n-butylphosphinei-PrOH8012-2450-90
Microwave-assistedo-Chlorobenzaldehyde, Hydrazine hydrateL-prolineWater-0.385-95

Table 2: Regioselectivity of Indazole N-Alkylation under Various Conditions

Indazole SubstrateAlkylating AgentBase/CatalystSolventTemperatureN1:N2 RatioReference
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF50 °C>99:1[7]
1H-Indazolen-PentanolDIAD, PPh₃ (Mitsunobu)THFRT1:2.5[9]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHFRT4:96[7][8][9]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl tosylateCs₂CO₃Dioxane90 °C96% yield of N1[11]

Experimental Protocols

Protocol 1: N1-Selective Alkylation of Indazole

This protocol is optimized for achieving high regioselectivity for the N-1 position under thermodynamic control.[5]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath and add NaH (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazoles

This protocol describes a mild and efficient one-pot synthesis of 2H-indazoles.[3][12]

Materials:

  • ortho-Nitrobenzaldehyde

  • Aniline or aliphatic amine

  • Isopropanol (i-PrOH)

  • Tri-n-butylphosphine

Procedure:

  • In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equiv), the desired amine (1.1 equiv), and i-PrOH.

  • Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

  • Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for indazole synthesis and troubleshooting.

General Experimental Workflow for N-Alkylation of Indazoles

G sub Indazole Substrate base Base Selection (e.g., NaH, K2CO3) sub->base solv Solvent Choice (e.g., THF, DMF) base->solv alkyl Alkylating Agent (R-X) solv->alkyl cond Reaction Conditions (Temp, Time) alkyl->cond workup Workup & Purification (Chromatography) cond->workup n1_prod N-1 Alkylated Indazole workup->n1_prod n2_prod N-2 Alkylated Indazole workup->n2_prod

A generalized experimental workflow for the N-alkylation of indazoles.

Troubleshooting Workflow for Minimizing 2H-Indazole Formation

G start Formation of 2H-Indazole Isomer q1 Is N1-product desired? start->q1 opt_base Optimize Base Selection (e.g., NaH in aprotic solvent) q1->opt_base Yes alt_route Consider Alternative Synthetic Route for 2H-Indazole q1->alt_route No opt_solv Optimize Solvent (e.g., THF) opt_base->opt_solv opt_temp Optimize Temperature opt_solv->opt_temp analyze1 Analyze N1:N2 Ratio opt_temp->analyze1 success1 Increased Yield of 1H-Indazole analyze1->success1 If successful

A troubleshooting workflow for minimizing the formation of the 2H-indazole isomer when the 1H-isomer is the desired product.

References

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthetic route is the cyclization reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Q2: How does the trifluoromethyl group affect the synthesis?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property activates the aromatic ring towards nucleophilic aromatic substitution, which can facilitate the initial reaction with hydrazine. However, the electron-withdrawing nature of the -CF3 group can also influence the basicity of the resulting amine and may have an impact on the cyclization step and the stability of intermediates.

Q3: What are the typical yields for this synthesis?

A3: While specific yields for this compound are not extensively reported in publicly available literature, analogous reactions for similar 3-aminoindazoles suggest that yields can be high, potentially exceeding 80%, under optimized conditions. For instance, the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile with hydrazine hydrate has been reported with a yield of 88%.[1] However, yields can vary significantly depending on the reaction conditions.

Q4: What are the key reaction parameters to control for optimal yield?

A4: The key parameters to control are temperature, reaction time, solvent, and the stoichiometry of the reactants. Elevated temperatures are typically required to drive the reaction to completion, but excessively high temperatures can lead to side product formation. The choice of solvent is also critical, with polar aprotic solvents often being favored. An excess of hydrazine hydrate is commonly used to ensure complete consumption of the starting benzonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Causes Troubleshooting & Optimization
Low Yield - Incomplete reaction. - Formation of side products. - Suboptimal reaction temperature. - Inappropriate solvent.- Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material, 2-fluoro-5-(trifluoromethyl)benzonitrile. - Increase Reaction Time/Temperature: If the reaction is incomplete, consider increasing the reaction time or temperature cautiously. - Solvent Selection: While alcohols like ethanol or n-butanol are commonly used, polar aprotic solvents such as DMF or DMSO can sometimes improve yields in SNAr reactions. - Hydrazine Stoichiometry: Ensure an adequate excess of hydrazine hydrate (typically 2-5 equivalents) is used.
Formation of Side Products - Hydrolysis of Nitrile: The nitrile group can be susceptible to hydrolysis under harsh basic or acidic conditions, though this is less common with hydrazine. - Dimerization or Polymerization: Under certain conditions, side reactions involving hydrazine can occur. - Formation of Hydrazone Impurities: Incomplete cyclization can lead to the presence of hydrazone intermediates.- Control Temperature: Avoid excessively high temperatures which can promote side reactions. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. - Purification: Utilize column chromatography or recrystallization to remove impurities.
Product is Difficult to Purify - Presence of unreacted starting material. - Formation of polar impurities. - Oily product that is difficult to crystallize.- Work-up Procedure: A thorough aqueous work-up can help remove excess hydrazine and other water-soluble impurities. Extraction with a suitable organic solvent like ethyl acetate is recommended. - Recrystallization: Attempt recrystallization from a suitable solvent system. Common solvents for similar compounds include ethanol, ethyl acetate/hexanes, or toluene. - Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel is a reliable alternative.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of structurally similar 3-aminoindazoles. Optimization may be required to achieve the best results for this specific compound.

Materials:

  • 2-Fluoro-5-(trifluoromethyl)benzonitrile

  • Hydrazine hydrate (80% solution in water is commonly used)

  • Ethanol (or n-butanol)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq.) in ethanol (or n-butanol).

  • Add hydrazine hydrate (2.0-5.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically within 1-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Fluoro-5-(trifluoromethyl)benzonitrile + Hydrazine Hydrate in Solvent Reflux Heat to Reflux (Monitor by TLC/LC-MS) Start->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Reaction Complete Extraction Aqueous Work-up & Extraction Solvent_Removal->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Significant Side Products? start->side_products No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes optimize_solvent Optimize Solvent incomplete_reaction->optimize_solvent No side_products->incomplete_reaction No purification_strategy Review Purification Strategy (Recrystallization/Chromatography) side_products->purification_strategy Yes check_hydrazine Check Hydrazine Stoichiometry increase_time_temp->check_hydrazine

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

troubleshooting common problems in trifluoromethylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trifluoromethylation Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylation reactions. The strategic introduction of a trifluoromethyl (-CF3) group is a critical tool in medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Reaction Yield

Question: My trifluoromethylation reaction has a low yield or is not proceeding at all. What are the common causes and potential solutions?

Answer: Low or no yield is a common issue that can arise from several factors, including inactive reagents, suboptimal reaction conditions, or substrate-related problems.

Troubleshooting Steps:

  • Reagent and Catalyst Quality:

    • Initiator/Catalyst Inactivity: Many initiators, especially fluoride sources like TBAF or CsF, are highly sensitive to moisture.[1] Ensure you are using an anhydrous fluoride source and dry reaction conditions. Consider using a new batch of the initiator or drying it under a high vacuum. For moisture-sensitive substrates, milder, non-fluoride catalysts like K₂CO₃ or K₃PO₄ in DMF can be effective alternatives.[1]

    • Trifluoromethylating Reagent Decomposition: Reagents like Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, are moisture-sensitive.[2] Using a fresh or properly stored bottle is crucial.

    • Insufficient Catalyst Loading: While catalytic amounts (0.1-10 mol%) are typical, this may need optimization.[1]

  • Solvent and Temperature Effects:

    • Solvent Choice: The choice of solvent is critical and can significantly impact reaction rates and yields. While THF is common, reactions can be sluggish.[1] Polar aprotic solvents like DMF can accelerate reactions, especially when using non-fluoride initiators.[1]

    • Temperature Optimization: Both elevating and lowering the temperature can lead to diminished yields.[3] It is essential to screen temperatures to find the optimal conditions for your specific substrate and catalyst system.

  • Substrate Reactivity:

    • Electron-Deficient Substrates: Aldehydes and ketones with electron-withdrawing groups are generally more reactive.[1] For less reactive substrates, a more potent initiator system or a more forcing solvent may be necessary.[1]

    • Steric Hindrance: Bulky substituents near the reaction site can significantly decrease the yield.[3]

Issue 2: Poor Selectivity (Regio- or Stereoselectivity)

Question: My reaction is producing a mixture of isomers. How can I improve the selectivity?

Answer: Achieving high selectivity often requires fine-tuning of catalysts, ligands, and reaction conditions.

Troubleshooting Steps:

  • Ligand Modification: In metal-catalyzed reactions, the ligand plays a crucial role in determining selectivity. Screening a variety of ligands with different steric and electronic properties is often necessary.

  • Directing Groups: For C-H trifluoromethylation, the use of a directing group can provide high regioselectivity.[4]

  • Catalyst Control: Chiral catalysts can be employed to achieve enantioselective trifluoromethylation.[5][6] For example, a titanium complex has been used to control facial selectivity in the reaction of α-ketoesters.[4]

  • Solvent and Temperature: These parameters can influence the transition state energies of different pathways, thereby affecting selectivity. A systematic screen of solvents and temperatures is recommended.

Issue 3: Formation of Side Products

Question: I am observing significant formation of byproducts. What are the common side reactions and how can I minimize them?

Answer: Side reactions are a common challenge in trifluoromethylation. Understanding the potential side pathways is key to mitigating them.

Common Side Reactions and Solutions:

  • Enolization of Ketones: With enolizable ketones, the generated trifluoromethyl anion (CF₃⁻) can act as a base, leading to the formation of silyl enol ethers.[1] Using milder, non-basic initiators can minimize this side reaction.[1]

  • Dimerization of Reagents: In some reactions, such as 1,3-dipolar cycloadditions, the reactive intermediate can dimerize.[3] Using an insoluble base like K₂CO₃ can allow for the slow, controlled generation of the reactive species, minimizing dimerization.[3]

  • Protodemetalation: This is a common side reaction in cross-coupling reactions. Careful control of moisture and the use of appropriate bases can help to reduce this unwanted pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing trifluoromethylation reactions.

Table 1: Effect of Catalyst on the Trifluoromethylation of Benzaldehyde

Catalyst (5 mol%)SolventTemperature (°C)Yield (%)
TBAFTHFRoom Temp>95
CsFDMFRoom Temp92
K₂CO₃DMFRoom Temp85
K₃PO₄DMFRoom Temp88

Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), Solvent, Room Temperature. Data adapted from studies on fluoride and non-fluoride catalytic systems.[1]

Table 2: Optimization of Base for Trifluoromethylation of Chalcone

Base (0.04 mmol)SolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃DMF251295
K₂CO₃DMF251289
t-BuOKTHF251265
DBUCH₂Cl₂251240

Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h. Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃ and K₂CO₃
  • To a stirred solution of the aldehyde (1.0 mmol) in dry DMF (3 mL) under an inert atmosphere (e.g., nitrogen or argon), add TMSCF₃ (1.5 mmol, 1.5 equiv.).[7]

  • Add potassium carbonate (K₂CO₃) (0.1 mmol, 10 mol%).[7]

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[7]

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).[7]

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[1]

Protocol 2: General Procedure for Copper-Catalyzed Trifluoromethylation of Aryl Iodides
  • In a glovebox, add CuI (2.0 equiv), pyridine (2.4 equiv), and the aryl iodide (1.0 equiv) to a reaction vial.

  • Add potassium trifluoroacetate (CF₃CO₂K) (2.0 equiv) to the vial.[8]

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with vigorous stirring.[8]

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Visual Troubleshooting Guides

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Substrate 3. Assess Substrate Reactivity Start->Check_Substrate Reagent_Moisture Moisture sensitive? (e.g., TMSCF3, TBAF) Check_Reagents->Reagent_Moisture Reagent_Decomposed Reagent decomposed? Check_Reagents->Reagent_Decomposed Catalyst_Loading Catalyst loading sufficient? Check_Reagents->Catalyst_Loading Solvent_Optimal Solvent optimal? Check_Conditions->Solvent_Optimal Temp_Optimal Temperature optimal? Check_Conditions->Temp_Optimal Substrate_Reactive Substrate sufficiently reactive? Check_Substrate->Substrate_Reactive Steric_Hindrance Steric hindrance an issue? Check_Substrate->Steric_Hindrance Sol_Reagent_Moisture Use anhydrous reagents and dry conditions. Reagent_Moisture->Sol_Reagent_Moisture Sol_Reagent_Decomposed Use fresh batch of reagent. Reagent_Decomposed->Sol_Reagent_Decomposed Sol_Catalyst_Loading Optimize catalyst loading. Catalyst_Loading->Sol_Catalyst_Loading Sol_Solvent Screen different solvents (e.g., THF vs. DMF). Solvent_Optimal->Sol_Solvent Sol_Temp Screen a range of temperatures. Temp_Optimal->Sol_Temp Sol_Substrate_Reactive Use more forcing conditions or a more potent initiator. Substrate_Reactive->Sol_Substrate_Reactive Sol_Steric_Hindrance Consider alternative synthetic route or less hindered substrate. Steric_Hindrance->Sol_Steric_Hindrance

Caption: A decision tree for troubleshooting low reaction yields.

Side_Reaction_Mitigation Start Side Product Formation Enolization Enolization of Ketone Start->Enolization Dimerization Reagent Dimerization Start->Dimerization Protodemetalation Protodemetalation Start->Protodemetalation Sol_Enolization Use milder, non-basic initiator (e.g., K2CO3 instead of t-BuOK). Enolization->Sol_Enolization Sol_Dimerization Use an insoluble base for slow generation of reactive intermediate. Dimerization->Sol_Dimerization Sol_Protodemetalation Ensure anhydrous conditions and optimize base. Protodemetalation->Sol_Protodemetalation

Caption: Strategies to mitigate common side reactions.

References

Technical Support Center: Purification of 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(Trifluoromethyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing low recovery of my product after flash column chromatography on silica gel. What are the possible causes and solutions?

Answer: Low recovery of amine-containing compounds like this compound from silica gel chromatography is a frequent issue. This is often due to the acidic nature of silica gel, which can lead to strong adsorption of the basic amine, causing streaking and irreversible binding.[1]

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by preparing a slurry in a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine (Et3N).[2][3] This neutralizes the acidic sites on the silica surface, reducing product adsorption.[1]

  • Use an Amine Additive in the Eluent: Add 0.5-2% triethylamine or a few drops of ammonia solution to your mobile phase.[1] This will compete with your product for binding to the acidic sites on the silica, facilitating its elution.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.

  • Dry Loading: If your compound is not highly soluble in the initial eluent, you can perform a dry load.[2] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and then load the resulting powder onto the column. This can sometimes improve resolution and recovery.

Issue 2: Product Streaking on TLC and Co-elution of Impurities

Question: My product streaks on the TLC plate, making it difficult to assess purity and leading to co-elution with impurities during column chromatography. How can I resolve this?

Answer: Streaking of amines on silica gel TLC plates is also a result of strong interaction with the acidic stationary phase. This can lead to poor separation from impurities that have similar retention factors.

Solutions:

  • Modified TLC Mobile Phase: Add a small amount of triethylamine or ammonia to your TLC developing solvent to improve the spot shape. This will give you a more accurate indication of the separation that can be achieved on a column run with a similarly modified eluent.

  • Gradient Elution: For difficult separations, a gradient elution during column chromatography can be very effective.[2] Start with a low polarity eluent and gradually increase the polarity. This can help to separate compounds with close Rfs. A common gradient for compounds of this type is from n-hexane/ethyl acetate to pure ethyl acetate, and then to an ethyl acetate/methanol mixture.

  • Alternative Solvent Systems: Experiment with different solvent systems. For polar compounds, a dichloromethane/methanol system can be effective.[3]

Issue 3: Oily Product After Rotary Evaporation

Question: After combining the pure fractions from my column and removing the solvent, my product is an oil instead of a solid. What should I do?

Answer: This can happen if there are residual solvents, especially high-boiling point solvents, or if the compound has a low melting point.

Solutions:

  • High Vacuum Drying: Place the flask containing the oily product under high vacuum for an extended period to remove any residual solvent. Gentle heating can sometimes help, but be cautious of product decomposition.

  • Trituration: Add a non-polar solvent in which your product is insoluble, such as hexane or pentane. Swirl or sonicate the mixture. This can often induce precipitation of the product as a solid. The solid can then be collected by filtration.

  • Recrystallization: If trituration fails, attempt a recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying crude this compound?

A1: The most common and effective purification methods for this compound are:

  • Flash Column Chromatography: This is a versatile technique for separating the target compound from reaction byproducts and starting materials.

  • Recrystallization: This method is excellent for removing small amounts of impurities from a solid product and can often yield highly pure crystalline material.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or to achieve very high purity, prep-HPLC is a powerful option.[4][5]

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: While a specific solvent system for this exact molecule is not widely published, based on similar structures, good starting points for recrystallization solvent screening include:

  • Ethanol or Ethanol/Water: A patent for a similar compound mentions recrystallization from ethanol.[6] Dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity is observed, followed by cooling, can be an effective method.

  • Ethyl Acetate/Hexane: Dissolve the crude material in a minimum of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow to cool slowly.

  • Toluene: Toluene can also be a good solvent for the recrystallization of aromatic compounds.

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[7][8]

Q3: What are typical conditions for flash column chromatography of this compound?

A3: A general starting point for flash column chromatography would be:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 100%). For more polar impurities, a small percentage of methanol can be added to the ethyl acetate. As mentioned in the troubleshooting guide, adding 0.5-1% triethylamine to the mobile phase is highly recommended to prevent streaking.[3]

Q4: What are some potential impurities I should be aware of during the synthesis and purification?

A4: Based on common synthetic routes for indazole derivatives, potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a substituted benzonitrile or other precursors.

  • Isomeric Byproducts: The formation of other indazole isomers is a possibility depending on the cyclization strategy.

  • Over-alkylation/acylation products: If the amine is further functionalized, N-alkylation or N-acylation byproducts may be present.

  • Hydrolysis Products: If the synthesis involves nitrile hydrolysis, the corresponding carboxylic acid could be an impurity.

Q5: When should I consider using preparative HPLC for purification?

A5: Preparative HPLC is generally reserved for situations where:

  • High Purity is Required: When a purity of >99% is necessary, for example, for analytical standards or final drug compounds.[4]

  • Difficult Separations: When impurities are very close in polarity to the product and cannot be separated by column chromatography or recrystallization.

  • Small Scale Purification: For purifying small quantities of material where column chromatography might lead to significant losses.

A common mobile phase for reversed-phase prep-HPLC of amine-containing compounds is a gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Recrystallization >98%60-90%Cost-effective, simple setup, can yield highly crystalline material.Requires a solid crude product, finding a suitable solvent can be time-consuming.
Flash Column Chromatography 95-99%70-95%Versatile for a wide range of compounds, can handle larger quantities.Can be time-consuming, requires more solvent, potential for product loss on the column.
Preparative HPLC >99%50-80%Excellent for difficult separations, high purity achievable, automated systems available.[9]Expensive equipment and solvents, limited loading capacity, can be time-consuming.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture. If the solid dissolves completely, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude mixture. A good starting point is a mixture of ethyl acetate and hexane. The desired product should have an Rf value of approximately 0.2-0.4. Add 0.5-1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product recryst_dissolve Dissolve in Minimal Hot Solvent recryst_start->recryst_dissolve recryst_cool Slow Cooling & Crystallization recryst_dissolve->recryst_cool recryst_filter Vacuum Filtration recryst_cool->recryst_filter recryst_wash Wash with Cold Solvent recryst_filter->recryst_wash recryst_dry Dry Under Vacuum recryst_wash->recryst_dry recryst_end Pure Crystalline Product recryst_dry->recryst_end

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product col_load Load onto Silica Gel Column col_start->col_load col_elute Elute with Solvent Gradient col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc Analyze Fractions by TLC col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evap Solvent Evaporation col_combine->col_evap col_end Pure Product col_evap->col_end

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Amine Purification start Purification Issue (e.g., Low Yield, Streaking) check_silica Is Silica Gel the Stationary Phase? start->check_silica add_amine Add Et3N or NH3 to Eluent/TLC Solvent check_silica->add_amine Yes change_stationary Switch to Alumina or Polymer Support check_silica->change_stationary Alternative check_impurities Are Impurities Co-eluting? check_silica->check_impurities No add_amine->check_impurities change_stationary->check_impurities gradient Use Gradient Elution check_impurities->gradient Yes prep_hplc Consider Preparative HPLC check_impurities->prep_hplc For high purity end Improved Purification gradient->end prep_hplc->end

Caption: Decision-making flowchart for troubleshooting the purification of amine-containing compounds.

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments, with a specific focus on managing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity during the synthesis of substituted indazoles?

A1: The main challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole ring can be located on either nitrogen atom, resulting in 1H- and 2H-indazole tautomers.[1] The 1H-tautomer is generally more thermodynamically stable.[1][2][3][4][5][6] Consequently, direct substitution reactions, such as alkylation or acylation, on the indazole scaffold often yield a mixture of N1- and N2-substituted products, making control of regioselectivity a significant hurdle.[1][2] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules and typically requires precise control over reaction conditions.[1]

Q2: What are the key factors that influence N1 versus N2 regioselectivity in indazole alkylation?

A2: Several factors have a critical impact on the N1/N2 product ratio:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring are highly influential. For instance, bulky substituents at the C-3 position tend to favor N1 alkylation. Conversely, electron-withdrawing groups (such as -NO₂ or -CO₂Me) at the C-7 position can strongly direct substitution to the N2 position.[1][7]

  • Reaction Conditions: The choice of base and solvent is crucial. The use of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[1][7] In contrast, acidic conditions may promote N2-alkylation.[1][2]

  • Nature of the Electrophile: The alkylating or acylating agent used can also influence the regiochemical outcome.[1][7]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1]

Q3: Are there specific synthetic routes that preferentially yield 2H-indazoles?

A3: Yes, while direct alkylation can be optimized for N2-selectivity, certain synthetic methods are specifically designed to produce 2H-indazoles. Prominent examples include the Davis-Beirut reaction and the Cadogan reductive cyclization.[1] The Cadogan reaction, for instance, involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often facilitated by a phosphine reagent, to selectively form the 2H-indazole core.[1][8] Palladium-catalyzed methods have also been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[1] Additionally, a one-pot condensation-Cadogan reductive cyclization offers a mild and efficient route.[8]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I enhance the selectivity for the N1-substituted product?

Solution: To achieve high N1-selectivity, it is often necessary to use conditions that favor the formation of the thermodynamically more stable product.

  • Base and Solvent System: A combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a promising system for selective N1-alkylation.[7]

  • Substituent Effects: If possible, utilize a substrate with a bulky group at the C-3 position, which can sterically hinder N2-alkylation.

  • Thermodynamic Equilibration: In some cases, heating the reaction mixture for a prolonged period can allow for the equilibration of the initially formed mixture to the more stable N1-isomer. N-1 substituted indazoles have been obtained through thermodynamic equilibration using β-halo ester electrophiles in the presence of DMF.[7]

Problem: I need to synthesize the N2-substituted indazole, but my current method predominantly yields the N1 isomer. What changes should I make?

Solution: To favor the kinetically preferred N2-product, you should modify the electronic properties of your substrate or alter the reaction conditions to prevent thermodynamic equilibration.

  • Substituent Effects: Introducing an electron-withdrawing group at the C-7 position of the indazole ring can significantly favor N2-alkylation.[1][7]

  • Reaction Conditions:

    • Mitsunobu Reaction: Employing Mitsunobu conditions can show a strong preference for the formation of the N2-regioisomer.[4][7]

    • Acidic Conditions: Performing the reaction under acidic conditions can also promote N2-alkylation.[1][2]

    • Specific Reagents: Gallium/Aluminium or Aluminium-mediated direct alkylation has been developed for the regioselective synthesis of 2H-indazoles.[9]

Problem: The Cadogan-Sundberg cyclization for producing a 2H-indazole is inefficient, requiring high temperatures and resulting in low yields.

Solution: Traditional Cadogan cyclizations can indeed be harsh. Modern, one-pot modifications have been developed to significantly improve the efficiency and substrate scope of this reaction.[1][8] Consider a one-pot procedure involving the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization with a phosphine reagent like tri-n-butylphosphine under milder conditions.[1][8]

Data Presentation

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation

EntryBaseSolventTemperature (°C)N1:N2 RatioYield (%)Reference
1NaHTHFRT to 50>99:1 (for 3-carboxymethyl)Good[7]
2K₂CO₃DMFRTN1 majorModerate[4]
3Cs₂CO₃DMF90-96[10]
4PyridineToluene150N1 major-[11]
5PMPToluene150N2 major-[11]

Table 2: Influence of C-7 Substituents on N-Alkylation Regioselectivity

EntryC-7 SubstituentN1:N2 RatioSelectivityReference
1-HVariesMixture often observed[1]
2-NO₂<4:96High N2-selectivity[7]
3-CO₂Me<4:96High N2-selectivity[7]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Indazoles [1][7]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles [1][8]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualizations

regioselectivity_factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties cluster_reagents Reagents Base Base (e.g., NaH, K2CO3) Outcome Regiochemical Outcome Base->Outcome Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Temp Temperature Temp->Outcome Sterics Steric Hindrance (e.g., C3-substituent) Sterics->Outcome Electronics Electronic Effects (e.g., C7-EWG) Electronics->Outcome Electrophile Electrophile (Alkyl Halide, etc.) Electrophile->Outcome

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole synthesis.

N1_N2_decision_workflow start Desired Product? n1_product N1-Substituted Indazole start->n1_product N1 n2_product N2-Substituted Indazole start->n2_product N2 n1_conditions Use NaH in THF Introduce bulky C3-substituent Favor thermodynamic control n1_product->n1_conditions n2_conditions Use C7 Electron-Withdrawing Group Consider Mitsunobu reaction Use acidic conditions Cadogan cyclization for 2H-indazoles n2_product->n2_conditions

Caption: Decision workflow for controlling N1/N2 regioselectivity.

cadogan_workflow sub1 o-Nitrobenzaldehyde reagents sub2 Amine (R-NH2) condensation Condensation reagents->condensation i-PrOH, 80°C intermediate o-Imino-nitrobenzene Intermediate condensation->intermediate cyclization Reductive Cyclization intermediate->cyclization P(n-Bu)3, 80°C product 2H-Indazole cyclization->product

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

identifying and minimizing byproducts in indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on identifying and minimizing byproducts in common indazole reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in indazole synthesis?

A1: The most frequently encountered byproducts in indazole synthesis are regioisomers (N-1 and N-2 substituted indazoles), hydrazones, dimeric impurities, and indazolones.[1] The formation and prevalence of these byproducts are highly dependent on the synthetic route and reaction conditions employed.

Q2: How can I distinguish between the N-1 and N-2 regioisomers of a substituted indazole?

A2: Spectroscopic and chromatographic methods are key for differentiating between N-1 and N-2 isomers.

  • NMR Spectroscopy: In ¹H NMR, the chemical shift of the proton at the C3 position is a useful indicator; it is generally shifted downfield in 2H-indazoles compared to the 1H-isomer.[1] For unambiguous assignment, 2D NMR techniques like HMBC and NOESY are powerful. In the HMBC spectrum, the protons of an N-1 alkyl group will show a correlation to the C7a carbon, while the protons of an N-2 alkyl group will correlate to the C3 carbon.[2]

  • HPLC: High-Performance Liquid Chromatography can often effectively separate the two isomers.

  • UV-Vis Spectroscopy: The distinct UV-Vis spectra of the isomers can also aid in their identification.[1]

Q3: What is the general strategy to improve regioselectivity for the 1H-indazole (N-1) isomer?

A3: Achieving high regioselectivity for the thermodynamically more stable 1H-indazole often involves careful optimization of reaction conditions.[1][2] Key strategies include:

  • Choice of Base and Solvent: A strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N-1 isomer.[1][2][3][4] Cesium carbonate (Cs2CO3) in dioxane has also been shown to favor N-1 alkylation.[2]

  • Reaction Temperature: In some systems, higher temperatures can favor the thermodynamically more stable N-1 isomer.[3]

  • Steric Hindrance: Bulky substituents at the C3-position can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[3]

Q4: Under what conditions is the formation of the 2H-indazole (N-2) isomer favored?

A4: Preferential formation of the 2H-indazole isomer can be achieved under several conditions:

  • Solvent and Base: Polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can lead to a higher proportion of the N-2 isomer.[2]

  • Mitsunobu Conditions: The use of Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF tends to favor N-2 alkylation.[2]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂ or -CO₂Me), can direct alkylation to the N-2 position with high selectivity (≥ 96%).[3][5]

  • Specific Reagents: Using trifluoromethanesulfonic acid (TfOH) with diazo compounds has been reported for highly selective N-2 alkylation.[2]

Q5: What leads to the formation of dimeric byproducts and how can they be minimized?

A5: Dimer formation is a common side reaction, especially during the nitrosation of indoles.[4] It occurs when a molecule of the starting material or a reactive intermediate acts as a nucleophile and attacks another reactive species in the reaction mixture. This is particularly an issue with electron-rich indoles.[4] To minimize dimer formation:

  • Reverse Addition: Adding the indole solution to the nitrosating agent can help maintain a low concentration of the indole and reduce the likelihood of dimerization.[4]

  • Low Temperature: Maintaining a low reaction temperature (e.g., 0 °C) is crucial to control the reaction rate and suppress side reactions.[4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation Reactions (Mixture of N-1 and N-2 Isomers)

Primary Cause: The presence of two nucleophilic nitrogen atoms in the indazole ring leads to competitive alkylation. The outcome is influenced by a delicate balance of steric effects, electronic effects, and reaction conditions.

Troubleshooting Workflow:

G start Start: Low N1/N2 Selectivity c3_sub Is C3-substituent bulky? start->c3_sub base_solvent Optimize Base and Solvent System c3_sub->base_solvent No c3_sub->base_solvent Yes, favors N1 n1_favored For N1-selectivity: Use NaH in THF base_solvent->n1_favored n2_favored For N2-selectivity: Use K2CO3 in DMF or Mitsunobu conditions base_solvent->n2_favored temp Adjust Reaction Temperature n1_favored->temp n2_favored->temp high_temp Higher temperature may favor thermodynamic N1 product temp->high_temp Yes low_temp Lower temperature may improve selectivity temp->low_temp No c7_sub Consider C7-substituent effects high_temp->c7_sub low_temp->c7_sub ewg_c7 Electron-withdrawing group at C7 (e.g., NO2, CO2Me) favors N2-alkylation c7_sub->ewg_c7 Present end End: Improved Selectivity c7_sub->end Not present ewg_c7->end

Caption: Workflow for optimizing N-alkylation regioselectivity.

Data on Regioselectivity of Indazole Alkylation:

Indazole SubstituentAlkylating AgentBase/SolventN-1 : N-2 RatioReference
3-CO₂MePentyl bromideNaH / THF>99 : 1[5][6]
3-C(O)MePentyl bromideNaH / THF>99 : 1[5][6]
3-C(O)NH₂Pentyl bromideNaH / THF>99 : 1[5][6]
3-tBuPentyl bromideNaH / THF>99 : 1[5][6]
Unsubstituted1-PentanolPPh₃ / DIAD (Mitsunobu)1 : 2.5[5]
7-NO₂Pentyl bromideNaH / THF4 : 96[5]
7-CO₂MePentyl bromideNaH / THF4 : 96[5]
Issue 2: Formation of Dimeric Byproducts in Indole to Indazole Transformation

Primary Cause: This is common during the nitrosation of indoles, where the electron-rich indole attacks a reactive intermediate.

Troubleshooting Steps:

  • Analytical Confirmation: Dimeric byproducts often present as intensely colored (e.g., deep red) impurities.[4] Confirm their presence using TLC, which should show distinct spots from the starting material and the desired product. Further characterization can be done with ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

  • Reaction Condition Optimization:

    • Reverse Addition: Slowly add a solution of the indole to a cold (0 °C), vigorously stirred solution of the nitrosating agent. This maintains a low concentration of the nucleophilic indole.[4]

    • Temperature Control: Strictly maintain the reaction temperature at 0 °C throughout the addition.[4]

  • Alternative Synthetic Routes: If dimer formation persists, consider alternative synthetic pathways to the desired indazole that do not involve indole nitrosation.[4]

Issue 3: Formation of Hydrazone and Other Byproducts in Reactions with Hydrazine

Primary Cause: In syntheses involving the reaction of carbonyl compounds (e.g., o-fluorobenzaldehydes) with hydrazine, side reactions such as the formation of stable hydrazones or the Wolf-Kishner reduction of the carbonyl group can occur.[7][8]

Troubleshooting Steps:

  • Use of Oxime Intermediates: To prevent the competitive Wolf-Kishner reduction, convert the aldehyde to its O-methyloxime derivative before reacting with hydrazine.[8]

  • Temperature Control: Elevated temperatures can promote the formation of hydrazones and dimers.[7] Running the reaction at a lower temperature may minimize these byproducts.

  • Solvent Selection: While acidic ethanol is commonly used, aprotic solvents like DMSO and DMF have been reported to give higher yields in some cases, potentially by disfavoring side reactions.[9]

Experimental Protocols

Protocol 1: N-1 Selective Alkylation of Indazole

This protocol is optimized for achieving high regioselectivity for the N-1 position using sodium hydride in THF.[3]

Materials:

  • Substituted 1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 equivalents) dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Identification and Quantification of N-1/N-2 Isomers by ¹H NMR

Objective: To determine the ratio of N-1 and N-2 alkylated indazole isomers in a crude reaction mixture.

Procedure:

  • Sample Preparation: Prepare a solution of the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify characteristic, well-resolved signals for each isomer. Protons on the alkyl group or specific protons on the indazole ring that have different chemical shifts in the two isomers are ideal.

    • Integrate the area of the selected signals for the N-1 and N-2 isomers.

    • Calculate the molar ratio of the isomers based on the integration values. For example, if a proton signal for the N-1 isomer integrates to 1.00 and the corresponding signal for the N-2 isomer integrates to 0.25, the isomer ratio is 4:1.

Protocol 3: General Workflow for Byproduct Identification and Minimization

G start Start: Indazole Reaction monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor byproduct_obs Byproduct Observed? monitor->byproduct_obs isolate Isolate and Characterize Byproduct (NMR, MS) byproduct_obs->isolate Yes no_byproduct Continue to Workup byproduct_obs->no_byproduct No identify Identify Byproduct Structure isolate->identify mechanism Propose Formation Mechanism identify->mechanism optimize Optimize Reaction Conditions to Minimize Byproduct: - Temperature - Solvent - Base - Reagent Stoichiometry - Addition Rate mechanism->optimize re_evaluate Re-evaluate Reaction optimize->re_evaluate re_evaluate->monitor end End: Minimized Byproduct Formation no_byproduct->end

Caption: General workflow for byproduct identification and minimization.

References

Technical Support Center: Solvent Selection for 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents for reactions involving 5-(Trifluoromethyl)-1H-indazol-3-amine. It includes frequently asked questions (FAQs) and troubleshooting advice to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which common solvents are recommended for reactions like amide or Suzuki couplings with this compound?

A2: The choice of solvent is highly dependent on the specific reaction type, coupling partners, and catalyst system.

  • For Amide Couplings: Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF) are common. However, greener alternatives like ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) have been shown to be effective replacements for many amide coupling reactions.[2]

  • For Suzuki Couplings: A mixture of a non-polar solvent like 1,4-dioxane with water is a standard choice, particularly when using a water-soluble base like Cs2CO3.[3]

  • For Nucleophilic Aromatic Substitution (SNAr): Dipolar aprotic solvents like DMF, N,N-dimethylacetamide (DMAc), or 1-methyl-2-pyrrolidinone (NMP) are preferred as they can effectively solvate the intermediates.[4]

Q3: Are there any known solvent incompatibilities with this compound?

A3: While specific incompatibility studies for this exact molecule are not widely published, general precautions should be taken. Strong electrophilic reagents, sometimes used in conjunction with this amine, can react exothermically with solvents like DMF, pyridine, and DMSO.[5] It is crucial to ensure the chosen solvent is inert under the specific reaction conditions and does not react with the coupling agents, bases, or catalysts being used.[6]

Troubleshooting Guide

Problem 1: My starting material, this compound, is not dissolving completely.

Possible Cause Recommended Solution
Inappropriate Solvent Choice The polarity of the solvent may be too low. Refer to the solubility table below and consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP.
Low Temperature Solubility often increases with temperature. Gently warm the mixture to aid dissolution, but be cautious not to exceed the thermal stability limits of your reactants.
High Concentration The reaction may be too concentrated. Try increasing the solvent volume. However, be aware that overly dilute conditions can slow down reaction rates.

Solubility Overview for this compound

SolventTypeExpected SolubilityNotes
Dichloromethane (DCM)ChlorinatedSparingly SolubleOften used but is environmentally unfavorable.[7]
Tetrahydrofuran (THF)EtherModerately SolubleA good general-purpose solvent for many organic reactions.[8]
Acetonitrile (MeCN)Polar AproticModerately SolubleOften used for reactions involving amines.[9]
Ethyl Acetate (EtOAc)EsterModerately SolubleA greener alternative to DCM and DMF for some couplings.[2]
N,N-Dimethylformamide (DMF)Polar AproticSolubleA common, effective solvent but has toxicity concerns.[1][2]
1,4-Dioxane / WaterMixedSoluble (in mixture)Frequently used for cross-coupling reactions like Suzuki.[3]

Problem 2: The reaction is sluggish, or the yield is low.

Possible Cause Recommended Solution
Poor Solubility of Reactants Even if the starting amine dissolves, other reactants may not be fully soluble, limiting reaction rates. Ensure all key components are soluble in the chosen solvent system at the reaction temperature.
Solvent is Not Anhydrous Trace amounts of water can hydrolyze sensitive reagents (e.g., sulfonyl chlorides, some coupling agents) or catalysts.[6] Use anhydrous solvents, especially for moisture-sensitive reactions, and consider running the reaction under an inert atmosphere (N2 or Ar).[6][10]
Incorrect Solvent Polarity The solvent polarity can significantly affect the transition state energy of the reaction. Screen a range of anhydrous, non-nucleophilic solvents to find the optimal medium for your specific transformation.[5]
Reagent or Catalyst Deactivation The solvent could be interfering with the catalyst. For instance, some solvents can act as ligands for metal catalysts, inhibiting their activity. Review literature for catalyst compatibility with your chosen solvent.

Problem 3: Significant side products are forming.

Possible Cause Recommended Solution
Reaction with Solvent Protic solvents (e.g., alcohols) can react with activated intermediates like acyl chlorides. Ensure the solvent is inert.[6] Some electrophilic reagents can react directly with solvents like DMF.[5]
Temperature Control Issues Poor heat dissipation can lead to localized overheating and decomposition or side reactions. Adding reagents slowly, especially for exothermic processes, can help maintain control.[6] Consider a solvent with a suitable boiling point to help regulate the reaction temperature.
Solvent Influencing Selectivity The solvent can alter the regioselectivity or chemoselectivity of a reaction. For example, in C-H activation reactions, the choice of solvent and catalyst is crucial for directing the functionalization.[5] If selectivity is an issue, screening different solvent classes (e.g., ethereal, aromatic, polar aprotic) is recommended.

Visual Troubleshooting and Workflow

To aid in solvent selection and troubleshooting, the following logical diagrams are provided.

start Start: Solvent Selection reaction_type Identify Reaction Type (e.g., Amide Coupling, SNAr) start->reaction_type solubility Check Solubility of All Reactants & Catalysts reaction_type->solubility conditions Consider Reaction Temperature & Pressure solubility->conditions workup Plan for Downstream Processing & Workup conditions->workup select Select Initial Solvent(s) (e.g., DMF, 2-MeTHF, Dioxane) workup->select run_test Perform Small-Scale Test Reaction select->run_test end Proceed to Scale-Up run_test->end

Caption: Workflow for initial solvent selection.

issue Issue: Low Reaction Yield cause1 Poor Solubility issue->cause1 cause2 Reagent Decomposition issue->cause2 cause3 Side Reactions issue->cause3 sol1 Switch to a more polar aprotic solvent (e.g., DMF, NMP) cause1->sol1 sol2 Use anhydrous solvent under inert atmosphere cause2->sol2 sol3 Screen alternative solvent classes (e.g., Ethers, Esters) cause3->sol3 sol4 Ensure solvent is inert to all reagents cause3->sol4

Caption: Troubleshooting guide for low reaction yield.

Example Experimental Protocol: Amide Coupling

This protocol is a representative example of an amide coupling reaction. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize an amide from this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, T3P)

  • Organic base (e.g., DIPEA, Et3N)

  • Anhydrous solvent (e.g., DMF or 2-MeTHF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (N2 or Ar)

Methodology:

  • Preparation: Flame-dry or oven-dry all glassware before use.[10]

  • Reagent Addition: To a stirred solution of the carboxylic acid (1.0 eq) and this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration), add the organic base (2.0-3.0 eq).

  • Coupling Agent: Add the coupling agent (1.1-1.2 eq) portion-wise to the mixture, maintaining the temperature at room temperature or as required by the specific agent. Some reactions may require initial cooling to 0 °C to control any exotherm.[6]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

References

Technical Support Center: C-H Amination for 1H-Indazole Construction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-indazoles via C-H amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My C-H amination reaction for 1H-indazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in C-H amination for 1H-indazole construction can stem from several factors. Here are some common causes and troubleshooting strategies:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For the silver(I)-mediated intramolecular oxidative C-H amination, elevating the temperature to 80 °C has been shown to significantly improve yields.[1][2] If you are operating at a lower temperature, consider a gradual increase while monitoring the reaction progress.

  • Catalyst and Oxidant Inefficiency: In silver-catalyzed systems employing terminal oxidants, low catalyst turnover can be an issue, leading to reduced efficiency.[1][2] Ensure the correct stoichiometry of the silver salt and consider that the silver(I) species is often a mediator rather than a true catalyst in some protocols.

  • Substrate-Related Issues: The electronic and steric properties of your arylhydrazone substrate play a crucial role.

    • Electronic Effects: Arylhydrazones with electron-donating substituents at the para-position tend to give good to excellent yields.[1]

    • Steric Hindrance: Substituents at the ortho or meta positions of the aryl ring can diminish reaction efficiency due to steric hindrance.[1][2]

  • Incomplete Conversion: If you observe starting material remaining, consider extending the reaction time or re-evaluating the reaction temperature and reagent stoichiometry.

Q2: I am observing poor regioselectivity in my reaction, leading to a mixture of 1H- and 2H-indazole isomers. How can I control the regioselectivity?

A2: Regioselectivity is a known challenge in indazole synthesis. While some C-H amination methods provide excellent regioselectivity for 1H-indazole, others may yield mixtures. Here are some factors to consider:

  • Directing Groups: The presence and nature of directing groups on your substrate can significantly influence the site of C-H activation and subsequent amination.

  • Catalyst System: The choice of catalyst can impact regioselectivity. For instance, certain rhodium(III)-catalyzed methods for 2H-indazole synthesis are highly regioselective. Exploring alternative catalytic systems, such as copper-promoted or palladium-catalyzed reactions, may offer better control for your specific substrate.

  • Reaction Mechanism: The inherent mechanism of the C-H amination reaction will dictate the regiochemical outcome. Intramolecular reactions, such as the cyclization of arylhydrazones, are designed to favor the formation of the indazole core, but the substitution pattern on the starting material can still influence the final product distribution if multiple C-H bonds are available for activation.

Q3: Are there alternative catalytic systems to the silver(I)-mediated C-H amination for 1H-indazole synthesis?

A3: Yes, several other transition-metal-catalyzed systems have been developed for the synthesis of indazoles via C-H amination or related cyclizations. These include:

  • Copper-Promoted Systems: Copper catalysts are used for oxidative intramolecular C-H amination of hydrazones to afford 1H-indazoles, often under mild conditions.[3]

  • Palladium-Catalyzed Reactions: Palladium catalysts can be employed for intramolecular C-H activation followed by amination of benzophenone tosylhydrazones. These systems have shown good functional group tolerance.

  • Rhodium-Catalyzed Methods: Rhodium(III) catalysts are effective for the synthesis of indazole derivatives through intermolecular C-H amination and N-N bond formation sequences.[4]

Each system has its own advantages and substrate scope, so reviewing the literature for a method that best suits your starting materials and desired product is recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to No Product Formation Inactive catalyst or oxidant- Use fresh, high-purity catalyst and oxidant.- Ensure anhydrous reaction conditions if required by the protocol.
Reaction temperature is too low- Gradually increase the reaction temperature, for example, to 80 °C for silver(I)-mediated reactions.[1][2]
Unsuitable substrate- Check the electronic properties of your substrate. Electron-donating groups on the arylhydrazone are generally favorable.[1]
Reaction Stalls / Incomplete Conversion Insufficient reaction time- Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
Low catalyst turnover- For silver-mediated reactions with terminal oxidants, this can be a limitation.[1][2] Consider using a stoichiometric amount of the silver salt as a mediator.
Formation of Side Products Radical side reactions- The silver(I)-mediated process is suggested to proceed via a radical intermediate.[1] Minimizing reaction time and temperature, once the optimal conditions are found, may reduce side product formation.
Dehalogenated byproduct (in related reactions)- If your synthesis involves halo-substituted precursors and a palladium catalyst, ensure strictly anhydrous and degassed solvents and reagents to minimize proton sources.
Diminished Yield with Specific Substrates Steric hindrance from ortho or meta substituents- This is a known limitation.[1][2] While optimization may provide marginal improvements, consider alternative synthetic routes for highly hindered substrates.

Experimental Protocols

Key Experiment: Silver(I)-Mediated Intramolecular Oxidative C–H Amination for 1H-Indazole Synthesis

This protocol is adapted from a reported procedure for the synthesis of 1H-indazoles.[1][2]

Materials:

  • Arylhydrazone substrate (0.3 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.5 equiv)

  • Silver(I) triflimide (AgNTf₂, 3.0 equiv)

  • 1,2-dichloroethane (1.0 mL)

  • Reaction vessel (e.g., a sealed tube)

  • Stirring apparatus and heating system

Procedure:

  • To a reaction vessel, add the arylhydrazone (0.3 mmol), Cu(OAc)₂ (0.15 mmol), and AgNTf₂ (0.9 mmol).

  • Add 1,2-dichloroethane (1.0 mL) to the vessel.

  • Seal the vessel and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Monitor the reaction progress and product formation using TLC or LC-MS.

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Visualizations

Proposed Mechanism for Silver(I)-Mediated C-H Amination

G cluster_0 Arylhydrazone Arylhydrazone Radical_Cation Radical Cation Intermediate Arylhydrazone->Radical_Cation Single Electron Transfer (SET) Ag_I Ag(I) Oxidant Ag_0 Ag(0) Ag_I->Ag_0 Reduction Indazole_Radical Indazole Radical Radical_Cation->Indazole_Radical Intramolecular C-H Amination Product 1H-Indazole Indazole_Radical->Product Oxidation/ Aromatization

Caption: Proposed SET mechanism for 1H-indazole synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Temp Is Reaction Temperature Optimal (e.g., 80 °C)? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Reagents Are Catalyst and Oxidant Active? Check_Temp->Check_Reagents Yes Monitor Monitor for Improvement Increase_Temp->Monitor Check_Substrate Analyze Substrate (Steric/Electronic Effects) Consider_Alternative Consider Alternative Catalytic System Check_Substrate->Consider_Alternative Extend_Time Extend Reaction Time Check_Substrate->Extend_Time Check_Reagents->Check_Substrate Yes Use_Fresh Use Fresh Reagents Check_Reagents->Use_Fresh No Use_Fresh->Monitor Extend_Time->Monitor

Caption: Troubleshooting logic for low yield experiments.

References

Technical Support Center: Process Improvement for Industrial Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the industrial synthesis of indazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles Resulting in a Mixture of N1 and N2 Isomers

  • Question: My N-alkylation reaction of a substituted 1H-indazole is producing a nearly inseparable mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge influenced by the electronic and steric factors of the indazole core, the nature of the electrophile, the base, and the solvent used.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1]

    Strategies to enhance selectivity include:

    • Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for a variety of substituted indazoles.[1][2] Conversely, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can result in nearly equal amounts of N1 and N2 isomers.[1]

    • Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[2]

    • Electronic Effects: Electron-withdrawing groups, especially at the C7-position (e.g., -NO₂ or -CO₂Me), can direct alkylation to the N2-position with high selectivity (≥ 96%).[2][3][4]

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product (often the N2-isomer), while higher temperatures may allow for equilibration to the thermodynamically more stable N1-isomer.

Issue 2: Formation of Side Products in Indazole Synthesis

  • Question: My synthesis of a 1H-indazole derivative is plagued by the formation of significant side products, such as hydrazones and dimers. How can I minimize these impurities?

  • Answer: The formation of side products like hydrazones and dimers is a common issue, particularly in synthetic routes involving the reaction of salicylaldehyde with hydrazine hydrochloride, often promoted by elevated temperatures.[5] To minimize these impurities, consider the following:

    • Reaction Temperature: If the reaction conditions permit, running the reaction at a lower temperature can disfavor the formation of these side products.[5]

    • Solvent Choice: While acidic ethanol is a common solvent, aprotic solvents like DMSO and DMF have been reported to provide higher yields in some cases, potentially by minimizing side reactions.[5]

    • Stoichiometry and Addition Rate: Careful control of the reactant stoichiometry is crucial. Slow, controlled addition of one reactant to the other may also help to minimize the formation of dimeric species.[5]

Issue 3: Incomplete Conversion or Low Yield in Indazole Synthesis

  • Question: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

  • Answer: Low yields and incomplete conversion can stem from several factors depending on the specific synthetic route. Key areas to investigate include:

    • Suboptimal Reaction Temperature: Temperature significantly influences reaction rates and byproduct formation. For instance, while Cadogan-type reactions often require high temperatures, excessive heat can lead to decomposition. A systematic screening of temperatures is recommended to find the optimal balance for your specific substrates and catalyst system.

    • Incorrect Solvent Choice: The polarity and boiling point of the solvent are critical for reactant solubility and reaction kinetics. If starting materials are not fully dissolved, the reaction may be incomplete.

    • Insufficient Stoichiometry of Reagents: An inadequate amount of a key reagent, such as the base in an N-alkylation, can lead to incomplete conversion.

    • Substrate Reactivity: The electronic and steric properties of substituents on your starting materials can significantly impact the reaction's efficiency. Some synthetic methods are known to be less efficient with certain functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the indazole core?

A1: Several methods are widely used for the synthesis of the indazole core, including:

  • Fischer Indazole Synthesis: A classic method involving the cyclization of o-hydrazino benzoic acids.[5]

  • Cadogan Reductive Cyclization: A one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates.[5][6][7]

  • Davis-Beirut Reaction: A method for constructing 2H-indazoles and their derivatives.[5]

  • Ullmann-Type Reactions: Copper-catalyzed intramolecular cyclization is an improved route for forming the indazole ring.[8][9][10][11]

  • Cycloaddition Reactions: [3+2] cycloaddition of sydnones with arynes can cleanly produce 2H-indazoles, avoiding 1H-indazole byproducts.[5]

Q2: How can I achieve selective N1-alkylation of an indazole?

A2: For selective N1-alkylation, conditions that favor thermodynamic control are generally preferred. A widely successful method involves using sodium hydride (NaH) as the base in an anhydrous solvent like tetrahydrofuran (THF).[1][2] This combination has demonstrated high N1-selectivity for a range of substituted indazoles.[2]

Q3: What conditions favor the formation of the N2-alkylated indazole isomer?

A3: The formation of the N2-isomer is often favored under kinetic control. This can be achieved by:

  • Mitsunobu Reaction: This reaction often shows a preference for the N2-position.[2]

  • Substituent Effects: Placing a sterically demanding or an electron-withdrawing group at the C7 position of the indazole ring can direct alkylation to the N2 position.[2][3][4]

Data Presentation

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of 3-Substituted Indazoles

3-SubstituentBaseSolventN1:N2 RatioPredominant IsomerReference
-HNaHTHF>99:1N1[2]
-CH₃NaHTHF95:5N1[2]
-CO₂MeNaHTHF>99:1N1[2]
-t-BuNaHTHF>99:1N1[2]
-HK₂CO₃DMF~1:1Mixture[1]

Table 2: Effect of C7-Substituent on N-Alkylation Regioselectivity

C7-SubstituentBaseSolventN1:N2 RatioPredominant IsomerReference
-NO₂NaHTHF4:96N2[2][3][4]
-CO₂MeNaHTHF4:96N2[2][3][4]

Experimental Protocols

Protocol 1: Selective N1-Alkylation of 1H-Indazole

  • Objective: To achieve high regioselectivity for the N1-alkylated product.

  • Methodology:

    • To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated indazole.

Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis

  • Objective: To synthesize 2H-indazoles in a one-pot procedure.[6][7]

  • Methodology:

    • In a reaction vessel, dissolve the ortho-nitrobenzaldehyde (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in isopropanol.

    • Heat the mixture to 80 °C to facilitate the condensation and formation of the ortho-imino-nitrobenzene intermediate.

    • After the initial condensation is complete (as monitored by TLC), add tri-n-butylphosphine (1.5-2.0 equivalents) to the reaction mixture.

    • Continue heating at 80 °C to promote the reductive cyclization.

    • Monitor the reaction for the formation of the 2H-indazole product.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the desired 2H-indazole derivative.

Visualizations

experimental_workflow start Start: Indazole Synthesis reagents Select Starting Materials (e.g., Substituted Phenylhydrazine) start->reagents reaction_setup Reaction Setup (Solvent, Temperature, Atmosphere) reagents->reaction_setup synthesis Chemical Transformation (e.g., Cyclization, Alkylation) reaction_setup->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end End: Pure Indazole Derivative analysis->end

Caption: A generalized experimental workflow for the synthesis of indazole derivatives.

troubleshooting_logic start Low Yield or Purity check_regio Check Regioselectivity (N1 vs. N2) start->check_regio check_side_products Analyze for Side Products (Dimers, Hydrazones) start->check_side_products check_conversion Assess Reaction Conversion start->check_conversion optimize_base_solvent Optimize Base/Solvent (e.g., NaH/THF for N1) check_regio->optimize_base_solvent Poor Selectivity adjust_temp Adjust Reaction Temperature check_side_products->adjust_temp Side Products Present screen_solvents Screen Solvents (e.g., aprotic) check_side_products->screen_solvents control_stoichiometry Control Stoichiometry & Addition Rate check_conversion->control_stoichiometry Incomplete Reaction

Caption: A logical workflow for troubleshooting common issues in indazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)-1H-indazol-3-amine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(Trifluoromethyl)-1H-indazol-3-amine analogs, focusing on their anticancer properties. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate the rational design of next-generation therapeutics based on this promising scaffold.

Core Structure and Rationale

The 1H-indazole-3-amine core is recognized as an effective hinge-binding motif for various protein kinases.[1][2][3] The trifluoromethyl (CF3) group at the 5-position is a common modification in medicinal chemistry known to enhance metabolic stability, membrane permeability, and binding affinity due to its lipophilic and electron-withdrawing properties. This guide explores how modifications to this core structure influence biological activity.

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro antiproliferative activity of various 3,5-disubstituted 1H-indazole-3-amine analogs against a panel of human cancer cell lines. The data is extracted from a study by Wang et al. (2023), which provides valuable insights into the SAR of this compound class.[1][2][4]

Table 1: Antiproliferative Activity of 5-Aryl-1H-indazol-3-amine Derivatives with Mercaptoacetamide Side Chain [1][2]

Compound IDR (Substitution on 5-position Phenyl Ring)K562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)Hep-G2 IC50 (µM)
5b 3-F10.3311.2113.4510.11
5e 4-F11.2112.1714.324.65
5f 4-OCF3>20>20>2012.33
5j 3,5-diF>20>20>203.98
5k 3-Cl, 4-F12.1713.4511.783.32
5-Fu (Control) -13.4515.3216.7810.45

Table 2: Antiproliferative Activity of 5-Aryl-1H-indazol-3-amine Derivatives with Piperazine Side Chain [1][2]

Compound IDR (Substitution on 5-position Phenyl Ring)K562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)Hep-G2 IC50 (µM)HEK-293 (Normal Cell) IC50 (µM)
6a 3-F5.198.216.125.62>50
6b 4-OCH310.1112.3411.4510.98>50
6o 3-Cl, 4-F5.157.656.986.3233.2
5-Fu (Control) -13.4515.3216.7810.45-

Structure-Activity Relationship (SAR) Summary

Based on the data presented, several key SAR trends can be identified for this series of 1H-indazole-3-amine derivatives:

  • Substitution at the 5-Position: The nature and position of substituents on the phenyl ring at the C-5 position of the indazole core significantly influence antiproliferative activity.

    • Fluorine substitution is generally favorable for activity. For instance, compounds with a 4-fluoro (5e) or a 3-chloro-4-fluoro (5k, 6o) substitution pattern on the phenyl ring demonstrated potent activity against various cancer cell lines.[1][2]

    • A 3,5-difluoro substitution (5j) resulted in potent activity specifically against the Hep-G2 cell line.[1]

    • The presence of a 4-trifluoromethoxy group (5f) led to a decrease in broad-spectrum activity compared to fluoro-substituted analogs.[1]

  • Side Chain at the 3-Position: The nature of the side chain attached to the 3-amino group also plays a crucial role in determining the activity and toxicity profile.

    • Replacing the mercaptoacetamide side chain (Series 5) with a piperazine moiety (Series 6) generally led to improved activity against the K562 cell line and, in some cases, better selectivity over normal cells (HEK-293).[1][2]

    • Compound 6o emerged as a particularly promising analog, exhibiting potent activity against the K562 cell line (IC50 = 5.15 µM) and good selectivity over normal HEK-293 cells (IC50 = 33.2 µM).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This assay is used to assess the antiproliferative effects of the synthesized compounds on various cancer and normal cell lines.[1]

  • Cell Seeding: Cancer cell lines (A549, K562, PC-3, Hep-G2) and a normal cell line (HEK-293) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

This biochemical assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a kinase-specific substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by adding ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified period (e.g., 1 hour).

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the generated ADP to ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the test compounds.[1]

  • Cell Lysis: Cells are treated with the test compounds for a specified time, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p53, MDM2) and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway implicated in the action of these indazole analogs and a general workflow for their evaluation.

G cluster_0 p53/MDM2 Apoptotic Pathway Indazole_Analog 5-(Trifluoromethyl)-1H- indazol-3-amine Analog p53 p53 (Tumor Suppressor) Indazole_Analog->p53 stabilizes MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 activates transcription Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Bax Bax (Pro-apoptotic) p53->Bax activates MDM2->p53 promotes degradation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: The p53/MDM2 signaling pathway and its modulation by indazole analogs leading to apoptosis.

G cluster_1 Experimental Workflow for Kinase Inhibitor Evaluation Compound_Synthesis Compound Synthesis (Indazole Analogs) Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot) Cell_Based_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A general experimental workflow for the discovery and evaluation of new kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C-5 and C-3 positions of the indazole ring can lead to potent and selective compounds. The experimental protocols provided offer a framework for the evaluation of new analogs, while the signaling pathway diagrams offer a visual context for their mechanism of action. Further optimization of this scaffold, guided by the principles outlined herein, holds the potential to yield clinical candidates with improved efficacy and safety profiles.

References

The Fluorine Advantage: A Comparative Guide to the Biological Effects of Fluorinated vs. Non-Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the biological effects of fluorinated versus non-fluorinated indazoles, supported by experimental data, detailed protocols, and pathway visualizations to inform drug discovery and development efforts.

The substitution of hydrogen with fluorine in the indazole core can profoundly influence a molecule's physicochemical properties, leading to significant alterations in its biological activity. These changes often manifest as enhanced potency, improved selectivity, and better metabolic stability. This guide will delve into specific examples, presenting quantitative data and the methodologies used to obtain them.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the comparative biological activities of fluorinated and non-fluorinated indazole derivatives across various targets.

Table 1: Enzyme Inhibition

Target EnzymeFluorinated IndazoleIC50 / KiNon-Fluorinated AnalogueIC50 / KiFold ImprovementReference
Nitric Oxide Synthase (NOS)
Neuronal NOS (nNOS)4,5,6,7-tetrafluoro-3-methyl-1H-indazole63% inhibitionNot specifiedNot specified-[1]
Inducible NOS (iNOS)4,5,6,7-tetrafluoro-3-methyl-1H-indazole83% inhibitionNot specifiedNot specified-[1]
Inducible NOS (iNOS)4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole80% inhibition (selective)Not specifiedNot specified-[1]
Factor Xa
7-fluoroindazole derivative 167a223 nM (Ki)Non-fluorinated analogue>14,400 nM (Ki)~60-fold[2]
7-fluoroindazole derivative 167b124 nM (Ki)Non-fluorinated analogue6850 nM (Ki)~55-fold[2]
Rho Kinase (ROCK1)
6-fluoroindazole (compound 52)14 nM4-fluoroindazole (compound 51)2500 nM~178-fold[2]
Fibroblast Growth Factor Receptor 1 (FGFR1)
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (fluorine on phenyl)30.2 ± 1.9 nMLead compound 108Not specified-[3]
Fibroblast Growth Factor Receptor 2 (FGFR2)
Compound 100 (containing 2,6-difluoro-3-methoxyphenyl group)2.0 ± 0.8 nMHit compound without fluorineNot specified-[3]

Table 2: Antiviral Activity

VirusFluorinated Indazole DerivativeEC50Non-Fluorinated AnalogueEC50Fold ImprovementReference
HIV-1 Reverse Transcriptase 5-fluoro-3-ethyl indole derivative 17a50 nM (IC50)Non-fluorinated derivative 16332 nM (IC50)~7-fold[2]
5-fluoro-3-ethyl indole derivative 17b25 nM (IC50)Non-fluorinated derivative 16332 nM (IC50)~13-fold[2]

Table 3: Metabolic Stability

Compound IDDescriptionHalf-life (t½, min) in mouse liver microsomesReference
UT-155Non-fluorinated indole12.35[4]
32a4-Fluoro-indazole analog of UT-15513.29[4]
32cCF3-substituted indazole analog of UT-15553.71[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments cited in the comparison.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the concentration of a compound required to inhibit 50% of a target enzyme's activity (IC50).

Materials:

  • Target enzyme (e.g., ROCK1, Factor Xa)

  • Substrate specific to the enzyme

  • Test compounds (fluorinated and non-fluorinated indazoles) dissolved in DMSO

  • Assay buffer

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of the enzyme to each well of the microplate.

  • Add the diluted test compounds to the wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Activity Assay (Cell-Based)

Objective: To determine the effective concentration of a compound that inhibits 50% of viral replication (EC50) in a cell culture model.

Materials:

  • Host cells susceptible to the virus (e.g., human T-lymphocyte CEM cells for HIV-1)

  • Virus stock

  • Test compounds

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA for HIV-1, cytopathic effect assay)

Procedure:

  • Seed the host cells into the wells of a 96-well plate and incubate to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a known amount of the virus.

  • Incubate the plates for a period sufficient for viral replication (e.g., 3-7 days).

  • Quantify the extent of viral replication in each well using a suitable method.

  • Determine the EC50 value by plotting the percentage of viral inhibition against the compound concentration.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[4]

Materials:

  • Liver microsomes (e.g., mouse or rat)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Test compounds

  • Buffer solution (e.g., phosphate buffer)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.[4]

  • Add the test compound to the microsomal suspension and pre-incubate for a few minutes.[4]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.[4]

  • Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time.[4]

  • The slope of the linear regression of this plot represents the elimination rate constant (k).[4]

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[4]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[4]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

G Logical Comparison of Fluorinated vs. Non-Fluorinated Indazoles cluster_0 Indazole Core cluster_1 Modifications cluster_2 Biological Effects Indazole Indazole Scaffold NonFluorinated Non-Fluorinated (C-H bond) Indazole->NonFluorinated Fluorinated Fluorinated (C-F bond) Indazole->Fluorinated NF_Effects Lower Potency Higher Metabolic Lability Standard Binding Affinity NonFluorinated->NF_Effects Leads to F_Effects Enhanced Potency Improved Metabolic Stability Altered Binding Interactions Fluorinated->F_Effects Leads to

A diagram comparing the biological outcomes of fluorination.

G Experimental Workflow for In Vitro Enzyme Inhibition Assay A Prepare Serial Dilutions of Test Compounds C Add Test Compounds and Incubate A->C B Add Enzyme to 96-well Plate B->C D Initiate Reaction with Substrate C->D E Monitor Reaction (Plate Reader) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

A flowchart of the in vitro enzyme inhibition assay protocol.

G Signaling Pathway Inhibition by a Fluorinated Indazole (ROCK1) RhoA RhoA (GTPase) ROCK1 ROCK1 RhoA->ROCK1 Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates MLCP MLC Phosphatase ROCK1->MLCP Inhibits Actin Actin Cytoskeleton MLC->Actin Contraction Cell Contraction & Other Cellular Effects Actin->Contraction FluorinatedIndazole 6-Fluoroindazole (Compound 52) FluorinatedIndazole->ROCK1 Inhibits

Inhibition of the ROCK1 signaling pathway by a fluorinated indazole.

References

A Comparative Guide to the Antitumor Activity of Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis of several FDA-approved anticancer drugs and a multitude of investigational agents.[1][2] This guide provides a comparative analysis of the preclinical antitumor activity of recently developed indazole derivatives, offering a valuable resource for researchers in oncology and drug discovery. The following sections present quantitative data on their potency, detailed experimental protocols for the validation of their activity, and visualizations of their mechanisms of action.

Comparative Efficacy of Novel Indazole Derivatives

The in vitro antitumor activity of novel indazole derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The data presented below summarizes the efficacy of several promising compounds and provides a comparison against established anticancer agents.

Compound IDTarget/MechanismCell Line (Cancer Type)IC50 (µM)Reference CompoundIC50 (µM)
Compound 2f Induces apoptosis via ROS-mitochondrial pathway4T1 (Breast)0.23--
MCF-7 (Breast)0.43--
HCT116 (Colon)0.56--
A549 (Lung)0.89--
HepG2 (Liver)1.15--
Compound 6o Inhibits p53/MDM2 pathway, induces apoptosisK562 (Leukemia)5.155-Fluorouracil-
PC-3 (Prostate)18.35-Fluorouracil-
A549 (Lung)>405-Fluorouracil-
HepG-2 (Liver)>405-Fluorouracil-
Indazole-Curcumin Analog 3b CytotoxicWiDr (Colorectal)27.20Curcumin>100
Tamoxifen>100
MCF-7 (Breast)45.97Curcumin<45.97
Tamoxifen<45.97
Indazole-Curcumin Analog 3d CytotoxicHeLa (Cervical)46.36Curcumin>46.36
Tamoxifen<46.36
Indazole-Pyrimidine 4f Induces apoptosisMCF-7 (Breast)1.629Doxorubicin8.029
Indazole-Pyrimidine 4i Induces apoptosisMCF-7 (Breast)1.841Doxorubicin8.029
Caco2 (Colorectal)-Doxorubicin-
A549 (Lung)-Doxorubicin-
Tubulin Inhibitor 12b Tubulin polymerization inhibitorA2780S (Ovarian)0.0062Paclitaxel0.0075
A2780/T (Ovarian, Paclitaxel-resistant)0.0097Paclitaxel3.164

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of the antitumor activities of novel compounds. Below are the protocols for key experiments frequently employed in the study of indazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the indazole derivatives (typically ranging from 0.01 to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Incubation: After the treatment period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate the plates for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models are instrumental in evaluating the in vivo antitumor activity of novel compounds.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the indazole derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage to evaluate the efficacy of the compound.

Visualizing the Mechanisms of Action

Understanding the signaling pathways affected by novel indazole derivatives is crucial for their development as targeted therapies. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow Experimental Workflow for Antitumor Activity Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines treatment Treatment with Indazole Derivative cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay cell_cycle_assay Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle_assay western_blot Western Blot (Protein Expression) treatment->western_blot xenograft Xenograft Mouse Model mtt_assay->xenograft Lead Compound Selection in_vivo_treatment Compound Administration xenograft->in_vivo_treatment tumor_measurement Tumor Growth Monitoring in_vivo_treatment->tumor_measurement data_analysis Efficacy & Toxicity Assessment tumor_measurement->data_analysis

Caption: A typical workflow for validating the antitumor activity of novel compounds.

ros_apoptosis_pathway ROS-Mitochondrial Apoptotic Pathway Induced by Indazole Derivatives indazole Novel Indazole Derivative (e.g., 2f) ros Increased ROS Production indazole->ros bcl2_family Upregulation of Bax Downregulation of Bcl-2 indazole->bcl2_family:Bcl2 mmp Decreased Mitochondrial Membrane Potential ros->mmp ros->bcl2_family:Bax cytochrome_c Cytochrome c Release mmp->cytochrome_c bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Cleavage (Activation) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The ROS-mediated intrinsic apoptotic pathway.

References

5-(Trifluoromethyl)-1H-indazol-3-amine compared to other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the indazole ring system has emerged as a "privileged" structure, capable of interacting with the ATP-binding site of numerous kinases. This guide provides a comparative analysis of kinase inhibitors built around an indazole core, with a focus on the 3-aminoindazole moiety, and contrasts their performance with other prominent kinase inhibitor scaffolds.

While specific public data on the kinase inhibitory profile of 5-(Trifluoromethyl)-1H-indazol-3-amine is limited, we can extrapolate its potential by examining structurally related compounds and comparing them to established drugs. For this analysis, a representative 3-aminoindazole compound, referred to here as Indazole-1 , will be compared against well-known kinase inhibitors with different core structures: Axitinib (an indazole derivative), Dasatinib (a thiazole-based inhibitor), and Erlotinib (a quinazoline-based inhibitor).

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and toxicity profile. The following table summarizes the inhibitory activity (IC50 or Kd values in nM) of our representative indazole compound and selected approved drugs against a panel of key kinases. Lower values indicate higher potency.

Kinase TargetIndazole-1 (% inhibition at 10 µM)Axitinib (IC50, nM)Dasatinib (Kd, nM)Erlotinib (IC50, nM)
VEGFR1 -0.12.8-
VEGFR2 -0.20.8-
VEGFR3 -0.1-0.30.6-
PDGFRα <0.1%-1.1-
PDGFRβ -1.61.1-
c-KIT <0.1%1.71.1-
BCR-ABL --0.6-
SRC --0.8-
EGFR ---2
FLT3 <0.1%-2.8-

Data Interpretation:

As shown in the table, Axitinib , which features an indazole scaffold, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-KIT.[1][2] Dasatinib exhibits a broader spectrum of activity, potently inhibiting BCR-ABL, SRC family kinases, c-KIT, and PDGFRs.[3] In contrast, Erlotinib is highly selective for the Epidermal Growth Factor Receptor (EGFR).[4][5] The representative Indazole-1 , a 3-aminoindazole derivative, shows potent inhibition of FLT3, PDGFRα, and c-Kit, demonstrating that the 3-aminoindazole scaffold can be tailored for specific kinase targets.[6][7]

Signaling Pathways and Drug Intervention

Kinase inhibitors exert their effects by blocking specific signaling cascades that are often dysregulated in diseases like cancer. The diagrams below illustrate the points of intervention for the compared inhibitors within key signaling pathways.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Inhibition PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Axitinib Axitinib Axitinib->VEGFR EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibition BCR_ABL_Signaling BCR_ABL BCR-ABL Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution 1. Prepare serial dilutions of test compound Add_Compound 4. Add compound to 384-well plate Compound_Dilution->Add_Compound Kinase_Ab_Mix 2. Prepare Kinase/ Eu-Antibody mixture Add_Kinase_Ab 5. Add Kinase/Ab mixture Kinase_Ab_Mix->Add_Kinase_Ab Tracer_Prep 3. Prepare Tracer solution Add_Tracer 6. Add Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate 7. Incubate for 60 min at room temperature Add_Tracer->Incubate Read_Plate 8. Read TR-FRET signal Incubate->Read_Plate Analyze_Data 9. Calculate Emission Ratio and determine IC50 Read_Plate->Analyze_Data

References

A Researcher's Guide to Spectroscopic Confirmation of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of indazole derivatives is critical due to the distinct pharmacological profiles of its isomers. Synthetic routes often yield a mixture of N-1 and N-2 substituted indazoles, necessitating robust analytical techniques for their differentiation. This guide provides a comparative analysis of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by experimental data and protocols to aid in the definitive characterization of indazole scaffolds.

The Indazole Isomer Challenge

Indazole, a bicyclic heteroaromatic compound, primarily exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1] Alkylation and other substitution reactions can occur at either the N-1 or N-2 position, leading to isomers with potentially different biological activities and physicochemical properties.[1][2] Spectroscopic analysis is, therefore, the cornerstone of confirming the precise molecular architecture of these derivatives.

General Workflow for Spectroscopic Analysis

A systematic approach is crucial for the efficient and accurate structural determination of a newly synthesized indazole derivative. The following workflow outlines a typical analytical cascade.

G General Workflow for Indazole Structure Elucidation cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Absolute Structure Confirmation cluster_3 Final Confirmation start Newly Synthesized Indazole Derivative ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition start->ms ir Infrared (IR) Spectroscopy - Identify Key Functional Groups start->ir nmr_1d 1D NMR (¹H, ¹³C) - Initial Structure Hypothesis - Isomer Differentiation ms->nmr_1d ir->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) - Confirm Connectivity - Resolve Ambiguities nmr_1d->nmr_2d xray X-ray Crystallography (if suitable crystals form) - Unambiguous 3D Structure nmr_2d->xray For absolute confirmation final Confirmed Structure nmr_2d->final xray->final

Caption: A typical workflow for the spectroscopic analysis of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation

NMR spectroscopy is the most powerful and commonly used technique for the structural elucidation of indazole derivatives, providing detailed information about the molecular framework and allowing for the clear differentiation between N-1 and N-2 isomers.[2][3][4]

Distinguishing N-1 and N-2 Isomers

The chemical environment of the protons and carbons in the indazole ring is highly sensitive to the position of substitution. Key diagnostic features in the NMR spectra allow for unambiguous assignment:

  • ¹H NMR: In N-2 substituted indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to the corresponding N-1 isomer.[1] Conversely, the H-7 proton in N-2 isomers is often shifted downfield due to the deshielding effect of the N-1 lone pair.[4]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3, C3a, and C7a, are diagnostic. For instance, C3 is generally more shielded in N-2 isomers compared to N-1 isomers.[5][6]

The following diagram illustrates the logic for differentiating between N-1 and N-2 substituted indazoles using key NMR signals.

G Decision Logic for Indazole Isomer Assignment via NMR start Analyze ¹H and ¹³C NMR Spectra of Substituted Indazole h3_shift Compare Chemical Shift of H-3 start->h3_shift c3_shift Compare Chemical Shift of C-3 h3_shift->c3_shift Downfield (Higher ppm) n1_isomer Likely N-1 Isomer h3_shift->n1_isomer Upfield (Lower ppm) c3_shift->n1_isomer Deshielded (Higher ppm) n2_isomer Likely N-2 Isomer c3_shift->n2_isomer Shielded (Lower ppm) confirm_2d Confirm with 2D NMR (HMBC, NOESY) n1_isomer->confirm_2d n2_isomer->confirm_2d

Caption: A decision-making diagram for distinguishing N-1 and N-2 indazole isomers.

Comparative ¹H and ¹³C NMR Data

The following tables summarize typical chemical shift ranges for protons and carbons in substituted 1H- and 2H-indazoles.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Indazoles

Proton1H-Indazole Derivatives2H-Indazole DerivativesKey Differentiating Features
H-3 ~7.98-8.10~8.16-8.40H-3 is consistently downfield in 2H-isomers.[1][4]
H-4 ~7.51-7.76~7.70-7.80Generally, aromatic protons show slight variations.
H-5 ~7.12-7.40~7.03-7.33
H-6 ~7.35-7.40~7.11-7.33
H-7 ~7.55-7.77~7.69-7.79H-7 is often deshielded in 2H-isomers.[4]
N-H ~10.0-13.40 (broad)-Presence of a broad, downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[1][3]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indazoles

Carbon1H-Indazole Derivatives2H-Indazole DerivativesKey Differentiating Features
C-3 ~132.6-140.2~122.4-125.7C-3 is significantly shielded in 2H-isomers.[5]
C-3a ~123.9-125.7~121.5-122.2C-3a is also more shielded in 2H-isomers.[5]
C-4 ~120.3-122.2~119.9-120.8
C-5 ~120.3-122.2~121.2-122.1
C-6 ~126.0-128.1~125.7-126.4
C-7 ~108.6-110.4~117.0-117.6C-7 is deshielded in 2H-isomers.[5]
C-7a ~139.3-141.8~148.2-149.9C-7a is deshielded in 2H-isomers.[5]
Experimental Protocol for NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (typically 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the indazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • 1D NMR (¹H and ¹³C):

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons.[3]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the connectivity of the molecular skeleton and confirming the substitution pattern.[8]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the functional groups present in an indazole derivative.[9] While it generally cannot distinguish between N-1 and N-2 isomers on its own, it provides valuable complementary information to NMR and MS data.

Comparative IR Absorption Data

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Indazole Derivatives

Functional GroupAbsorption Range (cm⁻¹)Comments
N-H Stretch 3100-3300Present in 1H-indazoles without N-substitution. Often broad.
Aromatic C-H Stretch 3000-3100Characteristic of the heterocyclic and benzene rings.[9]
Aliphatic C-H Stretch 2850-3000Present if alkyl substituents are on the ring or side chain.
C=O Stretch (Ester) 1731-1748Indicates the presence of an ester group.[4]
C=O Stretch (Carboxylic Acid) 1689-1736Indicates a carboxylic acid functional group.[5]
C=C and C=N Stretch 1400-1620Aromatic ring and pyrazole ring stretching vibrations.
NO₂ Stretch (Asymmetric) 1515-1522Characteristic of a nitro group substituent.[9][10]
NO₂ Stretch (Symmetric) 1345-1347Characteristic of a nitro group substituent.[9][10]
SO₂ Stretch (Sulfonamide) 1345 & 1170Strong bands indicative of a sulfonyl group.[9]
Experimental Protocol for IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.[1]

    • Liquids/Oils: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is essential for determining the molecular weight of the indazole derivative and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).[9] Fragmentation patterns observed in the mass spectrum can also provide structural clues.

Key Applications of MS in Indazole Analysis
  • Molecular Ion Peak (M⁺): Provides the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Delivers a highly accurate mass measurement, allowing for the determination of the molecular formula.[9]

  • Fragmentation Analysis: The fragmentation pattern can help to identify labile bonds and structural motifs. For example, indazole derivatives with side chains often show fragmentation corresponding to the loss of these chains.[5]

Experimental Protocol for Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a volatile solvent like methanol or acetonitrile for ESI, or introduce a solid/liquid sample directly for EI.[1]

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. For HRMS, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the indazole derivative can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the precise location of substituents and the absolute stereochemistry.[8][11]

Comparative X-ray Crystallography Data

The data obtained from X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing the ultimate confirmation of the structure hypothesized by spectroscopic methods.

Table 4: Representative Bond Lengths (Å) and Angles (°) for an Indazole Ring

ParameterTypical ValueComments
N1-N2 Bond Length ~1.35 Å
N2-C3 Bond Length ~1.33 Å
C3-C3a Bond Length ~1.40 Å
C7a-N1 Bond Length ~1.38 Å
N1-N2-C3 Angle ~110°The geometry of the pyrazole ring is a key feature.
N2-C3-C3a Angle ~108°

Note: These are generalized values; actual bond lengths and angles will vary depending on the substitution pattern and crystal packing forces.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified indazole derivative of sufficient size and quality. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[12]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.[12]

Conclusion: An Integrated Spectroscopic Approach

The definitive structural confirmation of indazole derivatives relies on a synergistic combination of spectroscopic techniques. While NMR stands out as the primary tool for distinguishing between N-1 and N-2 isomers, IR and MS provide rapid and essential complementary data on functional groups and molecular formula. For absolute proof of structure, particularly in complex cases or for regulatory submissions, X-ray crystallography is the gold standard. By employing the workflows and comparative data presented in this guide, researchers can confidently and efficiently characterize their synthesized indazole derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of chemical synthesis and drug development. For a compound such as 5-(Trifluoromethyl)-1H-indazol-3-amine, a key building block in medicinal chemistry, ensuring high purity is critical for the reliability and reproducibility of subsequent research. Impurities can lead to misleading biological data, side reactions, and potential safety concerns. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized this compound, offering detailed experimental protocols and data presentation formats.

Introduction to Potential Impurities

The synthesis of this compound can result in various impurities, the nature of which depends on the specific synthetic route employed. Common sources of impurities include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Formation of other positional isomers of the trifluoromethyl group or the amine on the indazole core.

  • Reaction Intermediates: Incomplete conversion leading to the presence of intermediate compounds.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the reaction and purification process.

  • Degradation Products: Decomposition of the target compound under the reaction or storage conditions.

A thorough purity assessment should be capable of detecting and quantifying these potential impurities.

Comparative Analysis of Purity Assessment Methods

A multi-pronged analytical approach is often the most effective strategy for a comprehensive purity determination. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful and complementary techniques for this purpose.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the analysis of a synthesized batch of this compound compared to a commercially available reference standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

Sample IDRetention Time (min)Peak Area (%)
Synthesized Batch 5.2198.5
3.87 (Impurity A)0.8
6.15 (Impurity B)0.7
Reference Standard 5.22>99.5

Table 2: Mass Spectrometry (MS) Data

Sample IDIonization ModeObserved m/zTheoretical m/zInterpretation
Synthesized Batch ESI+202.0591202.0587 ([M+H]⁺)Confirms molecular weight of the target compound.
ESI+185.0324-Potential impurity (loss of NH₃).
Reference Standard ESI+202.0589202.0587 ([M+H]⁺)Confirms molecular weight of the target compound.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Sample IDNucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Synthesized Batch ¹H12.1 (br s, 1H), 7.85 (s, 1H), 7.40 (d, 1H), 7.25 (d, 1H), 5.5 (br s, 2H)--Consistent with the structure of this compound. Minor unidentified peaks observed.
Reference Standard ¹H12.1 (br s, 1H), 7.85 (s, 1H), 7.40 (d, 1H), 7.25 (d, 1H), 5.5 (br s, 2H)--Clean spectrum, consistent with the structure.
Synthesized Batch ¹⁹F-61.5 (s)--Confirms the presence of the CF₃ group.
Reference Standard ¹⁹F-61.5 (s)--Confirms the presence of the CF₃ group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are dissolved in methanol at a concentration of 1 mg/mL.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+)

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Sample Infusion: The sample solution from the HPLC eluent is directly infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.75 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: Standard proton NMR experiment.

    • ¹³C NMR: Standard carbon NMR experiment.

    • ¹⁹F NMR: Standard fluorine NMR experiment.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a decision-making process for purity assessment.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_comparison Comparison cluster_result Result Synthesized_Product Synthesized 5-(Trifluoromethyl) -1H-indazol-3-amine HPLC HPLC Analysis (Purity & Impurity Profile) Synthesized_Product->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_Product->MS NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR Comparison Data Comparison HPLC->Comparison MS->Comparison NMR->Comparison Reference_Standard Reference Standard Reference_Standard->Comparison Purity_Report Purity Report & Specification Comparison->Purity_Report

Caption: Experimental workflow for purity assessment.

decision_tree start Purity Assessment Required hplc_check Perform HPLC Analysis start->hplc_check purity_spec Purity > 98% and no major unknown peaks? hplc_check->purity_spec ms_confirm Confirm Molecular Weight with MS purity_spec->ms_confirm Yes identify_impurities Identify Impurities (LC-MS, NMR) purity_spec->identify_impurities No nmr_confirm Confirm Structure with NMR ms_confirm->nmr_confirm pass Purity Acceptable nmr_confirm->pass fail Further Purification Required identify_impurities->fail

Comparative Efficacy of 3-Aminoindazole Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of various 3-aminoindazole isomers. Due to the lack of publicly available studies directly comparing these isomers under identical conditions, this document collates data from multiple sources to offer insights into their potential therapeutic applications, with a primary focus on anticancer and anti-inflammatory activities.

The indazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological functions. The position of the amino group on the indazole ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide summarizes quantitative data on the biological activities of 3-amino, 5-amino, and 6-aminoindazole derivatives, details the experimental methodologies used to obtain this data, and visualizes a key signaling pathway targeted by these compounds.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the in vitro biological activities of representative 3-aminoindazole isomers. It is important to note that the data has been compiled from different studies, and therefore, experimental conditions may vary.

Table 1: Comparative Anticancer Activity of 3-Aminoindazole Isomers
Isomer PositionCompoundBiological TargetCancer Cell LineAssay TypeIC50 / EC50 (µM)Source
3-Amino Compound 6o (a 1H-indazole-3-amine derivative)Apoptosis induction, potentially via the p53/MDM2 pathway and Bcl2 inhibitionK562 (Chronic Myeloid Leukemia)MTT5.15[1][2]
A549 (Lung Cancer)MTT>50[1]
PC-3 (Prostate Cancer)MTT27.4[1]
Hep-G2 (Hepatoma)MTT11.6[1]
6-Amino N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36)Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, G2/M cell cycle arrestHCT116 (Human Colorectal Cancer)SRB0.4
A549 (Lung Cancer)SRB2.8
SNU-638 (Gastric Cancer)SRB1.8
3-Amino 3-amino-1H-indazol-6-yl-benzamide (Compound 4)FLT3, c-Kit, PDGFRα-Kinase AssayEC50 values in single-digit nanomolar range
Table 2: Comparative Anti-inflammatory Activity of a 5-Aminoindazole Isomer
Isomer PositionCompoundBiological TargetAssay TypeIC50 (µM)Source
5-Amino 5-aminoindazoleCyclooxygenase-2 (COX-2)In vitro COX inhibition assay12.32 - 23.42[3][4]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[5][6][7][8][9]

  • Cell Plating: Seed cells in a 96-well microtiter plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess media components.[5][7] Allow the plates to air dry.

  • Staining: Add 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][7]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[5][7] Air dry the plates once washing is complete.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Incubation: Add different concentrations of the test compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to dissolve the purple formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The amount of formazan produced is proportional to the number of viable cells.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[13][14][15][16][17]

  • Enzyme Preparation: A solution containing human recombinant COX-2 enzyme is prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Pre-incubation: The test compound (dissolved in a solvent like DMSO) is added to the enzyme solution and pre-incubated for a specific time (e.g., 10 minutes at 37°C) to allow for binding.[13]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), the reaction is stopped, often by adding a solution of stannous chloride.[15]

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified. This is commonly done using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or through a fluorometric assay where the intermediate product, Prostaglandin G2, is detected.[13][16]

  • Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the amount of product formed in the presence of the test compound to the amount formed in a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.

Mandatory Visualization

IDO1 Signaling Pathway in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy.[18][19][20][21] Some 6-aminoindazole derivatives have been shown to inhibit IDO1. The following diagram illustrates the role of IDO1 in creating an immunosuppressive tumor microenvironment.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 TCell T-Cell Tryptophan->TCell Required for Proliferation Kynurenine Kynurenine Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation TumorCell Tumor Cell TumorCell->IDO1 Expression IDO1->Kynurenine Tryptophan_depletion Tryptophan Depletion Kynurenine_accumulation Kynurenine Accumulation Aminoindazole 6-Aminoindazole Derivative Aminoindazole->IDO1 Inhibition Anergy T-Cell Anergy & Apoptosis TCell->Anergy Depletion leads to ImmuneSuppression Immune Suppression Treg->ImmuneSuppression Anergy->ImmuneSuppression Tryptophan_depletion->Anergy Kynurenine_accumulation->Treg

Caption: IDO1 pathway in cancer and the inhibitory action of 6-aminoindazole derivatives.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-(Trifluoromethyl)-1H-indazol-3-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(Trifluoromethyl)-1H-indazol-3-amine scaffold has emerged as a significant pharmacophore in the development of novel therapeutic agents, particularly in oncology. Its derivatives have demonstrated potent inhibitory activity against a range of protein kinases and have shown promise in preclinical studies. This guide provides an objective comparison of the performance of various this compound compounds, supported by experimental data from published research.

In Vitro Activity Comparison

The in vitro efficacy of this compound derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below, showcasing the compounds' potency and selectivity.

CompoundTarget/Cell LineIC50 (µM)GI50 (nM)Reference
AKE-72 BCR-ABL (Wild Type)<0.0005[1][2]
BCR-ABL (T315I Mutant)0.009[1][2]
K-562<10[1]
Compound 6o K-5625.15[3][4]
A549>40[3]
PC-3>40[3]
HepG-221.34[3]
HEK-293 (Normal)33.2[3][4]
Compound 5k HepG-23.32[3]
HEK-293 (Normal)12.17[3]
GSK2606414 PERKPotent Inhibitor[5]

In Vivo Efficacy

In vivo studies in animal models provide crucial insights into the therapeutic potential of these compounds.

CompoundAnimal ModelOutcomeReference
GSK2606414 Human Tumor Xenograft in MiceInhibited tumor growth[5]
AKE-72 Ba/F3 cells expressing BCR-ABL or T315I mutantStrongly inhibited proliferation[2]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a general workflow for in vitro analysis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Lines purification->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay kinase_assay Kinase Inhibition Assay cell_culture->kinase_assay western_blot Western Blot (Protein Expression) cell_culture->western_blot animal_model Xenograft Animal Model mtt_assay->animal_model treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement pk_studies Pharmacokinetic Studies treatment->pk_studies

General experimental workflow for evaluating novel compounds.

p53_mdm2_pathway cluster_pathway p53/MDM2 Signaling Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MDM2->p53 inhibits Compound_6o Compound 6o Compound_6o->MDM2 inhibits

The p53/MDM2 signaling pathway and the inhibitory action of Compound 6o.

bcr_abl_pathway cluster_bcr_abl BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling (e.g., RAS, STAT5, PI3K/AKT) BCR_ABL->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation AKE_72 AKE-72 AKE_72->BCR_ABL inhibits

Inhibition of the BCR-ABL signaling pathway by AKE-72 in Chronic Myeloid Leukemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of these compounds.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the this compound derivatives was assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[3][4]

  • Cell Seeding: Human cancer cell lines (e.g., K562, A549, PC-3, HepG-2) and normal human embryonic kidney cells (HEK-293) were seeded in 96-well plates.[3]

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period. 5-fluorouracil was used as a positive control.[3]

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[3][4]

Western Blotting

Western blotting was used to determine the effect of the compounds on the expression levels of specific proteins involved in signaling pathways.[6]

  • Cell Lysis: Treated cells were lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates was determined.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies specific to the target proteins (e.g., p53, MDM2, Bax, Bcl-2) and then with a secondary antibody conjugated to an enzyme.[6]

  • Detection: The protein bands were visualized using a chemiluminescence detection system. GAPDH was used as a loading control.[6]

Apoptosis and Cell Cycle Analysis

Flow cytometry was employed to analyze the effects of the compounds on apoptosis and the cell cycle.

  • Cell Treatment: Cells were treated with the compounds at various concentrations.[6]

  • Staining: For apoptosis analysis, cells were stained with Annexin V-FITC and propidium iodide (PI).[6]

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Cell Cycle Analysis: For cell cycle analysis, cells were fixed and stained with a DNA-intercalating dye (e.g., PI) before flow cytometric analysis.

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent kinase inhibitors with significant anticancer activity. Compounds such as AKE-72 and GSK2606414 have demonstrated high potency against specific molecular targets in both in vitro and in vivo models.[1][2][5] Further optimization of this scaffold, as exemplified by compounds like 6o, shows a continuous effort to improve efficacy and selectivity, paving the way for potential clinical candidates.[3][4] The experimental data and protocols outlined in this guide provide a comparative framework for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has proven to be a cornerstone in the development of numerous kinase inhibitors, leading to several clinically approved drugs and a plethora of investigational agents. A critical aspect of the preclinical and clinical characterization of these inhibitors is their cross-reactivity profile, which dictates both their therapeutic efficacy and potential off-target toxicities. This guide provides an objective comparison of the cross-reactivity of selected indazole-based inhibitors, supported by experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Kinase Selectivity Profiles

The selectivity of indazole-based inhibitors can range from highly specific to multi-targeted, a property largely governed by the substitutions on the indazole core. Understanding these profiles is paramount for predicting a compound's therapeutic window and potential side effects. The following tables summarize the inhibitory activity of several well-characterized indazole-based compounds against a panel of kinases.

Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors (IC50/Kᵢ in nM or % Inhibition)

Kinase TargetAxitinib (IC₅₀ nM)UNC2025 (IC₅₀ nM)BMS-777607 (IC₅₀ nM)R428 (Bemcentinib) (IC₅₀ nM)C05 (% Inhibition @ 0.5 µM)
VEGFR1 0.1----
VEGFR2 0.2->40-fold selective vs. Met--
VEGFR3 0.1-0.3----
PDGFRβ 1.6-->100-fold selective vs. Axl-
c-Kit 1.78.18---
PLK4 4.2---87.45%
PLK1 ----15.32%
PLK2 ----21.89%
PLK3 ----12.56%
MERTK -0.74->50-fold selective vs. Axl-
FLT3 -0.8->10-fold selective vs. Axl-
AXL -1221.114-
TYRO3 -3014.3>100-fold selective vs. Axl-
c-MET -3643.9--
RON --1.8--
Abl --->100-fold selective vs. Axl-
Aurora A ----31.45%
Aurora B ----28.91%
CDK2/cyclin A ----25.78%

Key Signaling Pathways and Inhibition

Indazole-based inhibitors achieve their therapeutic effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate some of these key pathways and the points of intervention by the discussed inhibitors.

cluster_VEGFR VEGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Angiogenesis Proliferation & Angiogenesis ERK->Proliferation_Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and inhibition by Axitinib.

cluster_TAM TAM Kinase Signaling Gas6 Gas6 AXL AXL Gas6->AXL Binds TYRO3 TYRO3 Gas6->TYRO3 Binds MERTK MERTK Gas6->MERTK Binds PI3K PI3K AXL->PI3K TYRO3->PI3K MERTK->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival R428 R428 (Bemcentinib) R428->AXL Inhibits UNC2025 UNC2025 UNC2025->MERTK Inhibits BMS777607 BMS-777607 BMS777607->AXL Inhibits BMS777607->TYRO3 Inhibits

Caption: Overview of TAM (TYRO3, AXL, MERTK) signaling and points of inhibition.

cluster_PLK4 PLK4 in Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication Initiates C05 C05 C05->PLK4 Inhibits

Caption: Role of PLK4 in centriole duplication and its inhibition by C05.

Experimental Workflows for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough assessment of an inhibitor's selectivity. The following diagram outlines a general workflow for characterizing the cross-reactivity of indazole-based inhibitors.

General Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_workflow General Workflow for Kinase Inhibitor Cross-Reactivity Profiling Biochemical_Assay Initial Screening: Biochemical Assays (e.g., Radiometric, Luminescence) Kinome_Scan Broad Profiling: Kinome-wide Scan (>300 Kinases) Biochemical_Assay->Kinome_Scan Promising Hits Data_Analysis Data Analysis & Selectivity Profiling Biochemical_Assay->Data_Analysis Cellular_Assays Cellular Target Engagement: (e.g., Western Blot for p-Kinase, CETSA) Kinome_Scan->Cellular_Assays Characterize On- and Off-Target Effects Kinome_Scan->Data_Analysis Proteomics Unbiased Off-Target Identification: (e.g., Kinobeads, Proteomics) Cellular_Assays->Proteomics Confirm Cellular Activity and Identify Novel Off-Targets Cellular_Assays->Data_Analysis In_Vivo In Vivo Validation: Efficacy and Toxicity Studies in Animal Models Proteomics->In_Vivo Guide In Vivo Studies Proteomics->Data_Analysis

Caption: A stepwise workflow for comprehensive cross-reactivity profiling.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor cross-reactivity. Below are methodologies for key assays cited in this guide.

In Vitro Radiometric Kinase Assay (Filter Binding)

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP onto a specific substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Indazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Unlabeled ATP solution

  • 96-well or 384-well plates

  • P81 phosphocellulose filter plates

  • 0.5% Phosphoric acid

  • Scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the indazole-based inhibitor in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a microplate, add the kinase, substrate, and kinase reaction buffer. Add the diluted inhibitor or DMSO (vehicle control).

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (final ATP concentration is typically at or near the Kₘ for the specific kinase).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Filtration: Spot a portion of the reaction mixture onto the P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.

  • Washing: Wash the filter plate multiple times with 0.5% phosphoric acid to remove any unbound radiolabeled ATP.

  • Detection: After drying the plate, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Luminescent Kinase Assay (e.g., Kinase-Glo®)

This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

Materials:

  • Purified recombinant kinase

  • Specific substrate

  • Indazole-based inhibitor

  • Kinase reaction buffer

  • ATP

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white, opaque multiwell plate, set up the kinase reaction by combining the kinase, substrate, kinase buffer, and the indazole-based inhibitor at various concentrations.

  • Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for the desired duration.

  • Detection: Add an equal volume of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

  • Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition based on the increase in luminescence compared to the no-inhibitor control. Determine the IC₅₀ value from a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.

Materials:

  • Cultured cells expressing the target kinase

  • Indazole-based inhibitor

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for heat treatment (e.g., PCR cycler)

  • Centrifuge

  • Western blotting reagents and equipment (or other protein detection method)

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the indazole-based inhibitor or vehicle (DMSO) for a specific duration.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein using Western blotting or another sensitive protein detection method.

  • Data Analysis: A shift in the melting curve (a plot of soluble protein amount versus temperature) to higher temperatures in the presence of the inhibitor indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the cellular EC₅₀ of the inhibitor.[1]

Kinobeads-Based Proteomics

This chemical proteomics approach allows for the unbiased identification of kinase targets and off-targets in a cellular lysate. It involves a competition experiment between the inhibitor of interest and a set of broad-spectrum kinase inhibitors immobilized on beads.

Materials:

  • Cell lysate

  • Indazole-based inhibitor

  • Kinobeads (Sepharose beads with immobilized, non-selective kinase inhibitors)

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS equipment and software

Procedure:

  • Lysate Preparation: Prepare a native cell lysate.

  • Competition: Incubate the lysate with varying concentrations of the free indazole-based inhibitor.

  • Affinity Purification: Add the kinobeads to the lysate-inhibitor mixture and incubate to allow kinases to bind to the beads. Kinases that are bound by the free inhibitor will not bind to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down by the kinobeads.

  • Data Analysis: By comparing the amount of each kinase pulled down in the presence and absence of the inhibitor, a dose-dependent competition curve can be generated for each kinase, allowing for the determination of its affinity for the inhibitor. This provides a comprehensive overview of the inhibitor's selectivity profile across a large portion of the expressed kinome.

References

A Comparative Analysis of Novel Indazole Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of several FDA-approved drugs.[1][2] This guide provides a comparative benchmark of promising new indazole derivatives against established drugs, focusing on their anti-cancer properties. The information is based on recent preclinical data, offering a glimpse into the evolving landscape of kinase inhibitor drug discovery.

Comparative Efficacy of Indazole Derivatives

The following table summarizes the in-vitro activity of selected novel indazole derivatives compared to the established drug, Pazopanib, a multi-target tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.[3][4] The data is presented as IC50 values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.

Compound/DrugTarget KinaseIC50 (nM)Target Cancer Cell LineIC50 (µM)Reference
Novel Derivative 1 (Compound 30) VEGFR-21.24--[5]
Novel Derivative 2 (Compound 89) Bcr-AblWT14K562 (Leukemia)6.50[3]
Novel Derivative 3 (Compound 109) EGFR T790M5.3--[3]
Novel Derivative 4 (Entrectinib) ALK12--[3]
Pazopanib VEGFR-230--[6]

Key Observations:

  • Novel Derivative 1 (Compound 30) demonstrates significantly higher potency against VEGFR-2 compared to Pazopanib, with an IC50 value of 1.24 nM versus 30 nM.[5][6]

  • Novel Derivative 2 (Compound 89) shows potent activity against the Bcr-Abl wild type kinase, a key target in chronic myeloid leukemia.[3]

  • Novel Derivative 3 (Compound 109) is a highly potent inhibitor of the EGFR T790M mutant, a common resistance mutation in non-small cell lung cancer.[3]

  • Entrectinib (Novel Derivative 4) is a potent inhibitor of anaplastic lymphoma kinase (ALK).[3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparative data. For specific details, please refer to the cited literature.

Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, assay buffer, and test compounds.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT reagent, and solubilization buffer.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilization buffer is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by the indazole derivatives and a typical workflow for their preclinical evaluation.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Indazole_Derivative Indazole Derivative (e.g., Compound 30) Indazole_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Bcr_Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Ras Ras Bcr_Abl->Ras Proliferation Cell Proliferation, Inhibition of Apoptosis STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Derivative Indazole Derivative (e.g., Compound 89) Indazole_Derivative->Bcr_Abl Inhibits

Caption: Bcr-Abl signaling pathway in CML and point of inhibition.

Experimental_Workflow Compound_Synthesis Indazole Derivative Synthesis & Characterization In_Vitro_Screening In-Vitro Screening Compound_Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (IC50) In_Vitro_Screening->Kinase_Assay Primary Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Screening->Cell_Assay Secondary Lead_Identification Lead Compound Identification Kinase_Assay->Lead_Identification Cell_Assay->Lead_Identification In_Vivo_Studies In-Vivo Animal Studies (Efficacy & Toxicity) Lead_Identification->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Preclinical evaluation workflow for new drug candidates.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of 5-(Trifluoromethyl)-1H-indazol-3-amine.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its management, from initial handling to final disposal, in line with established safety protocols for hazardous chemical waste.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[1] Due to its chemical structure, which includes a trifluoromethyl group, it is categorized as a halogenated organic compound.[2] Adherence to strict safety protocols is mandatory.

Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Before handling the compound or its waste, all personnel must wear the following appropriate personal protective equipment:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical safety goggles.[3]
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or a chemical fume hood.[4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.

1. Waste Segregation: Proper segregation is the first and most critical step to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for waste contaminated with this compound. The container must be chemically compatible with the compound.

  • Halogenated Waste Stream: This compound must be collected in a designated halogenated organic waste stream, separate from non-halogenated solvents.[2][5]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect all contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) in a designated solid waste container.[5]

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and chemically compatible hazardous waste container.

2. Waste Collection and Labeling:

  • Container Labeling: All hazardous waste containers must be clearly labeled with the full chemical name: "this compound" and any other constituents of the waste mixture. The label must also indicate the primary hazards (e.g., "Toxic," "Irritant," "Halogenated Organic Waste").[5]

  • Empty Containers: "Empty" containers that previously held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6] The first rinsate from cleaning must be collected and disposed of as hazardous liquid waste.[7]

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure containers are kept tightly closed except when adding waste.[7]

  • Provide secondary containment to capture any potential leaks.

4. Disposal:

  • Consult EHS: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of the hazardous waste.[6]

  • Regulatory Compliance: Waste material must be disposed of in accordance with all national and local regulations.[4] Never dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.[4]

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.[6]

Diagrams

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Identify Waste: This compound (Solid or Liquid) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Labeled, Compatible Halogenated Waste Container B->C D Segregate Solid and Liquid Waste into separate containers C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Container is Tightly Closed and in Secondary Containment E->F G Contact Institutional EHS for Waste Pickup F->G H EHS Manages Disposal via Approved Waste Facility G->H

Caption: Logical workflow for the disposal of this compound.

Hazard Assessment and Response

cluster_hazards Primary Hazards cluster_exposure Potential Exposure Routes cluster_response Immediate Response H1 Toxic if Swallowed E1 Ingestion H1->E1 H2 Skin Irritant E2 Skin Contact H2->E2 H3 Eye Irritant E3 Eye Contact H3->E3 H4 Respiratory Irritant E4 Inhalation H4->E4 R1 Seek Immediate Medical Attention E1->R1 R2 Wash with Plenty of Soap and Water E2->R2 R3 Rinse Cautiously with Water for Several Minutes E3->R3 R4 Move to Fresh Air E4->R4

Caption: Hazard identification and corresponding first aid response.

References

Personal protective equipment for handling 5-(Trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Trifluoromethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS No. 2250-53-5). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available safety data, it is toxic if swallowed and causes skin, eye, and respiratory irritation.[1]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

GHS Pictograms:

  • GHS06: Skull and crossbones[1]

Signal Word: Danger[1]

Quantitative Data Summary
PropertyValueSource
CAS Number 2250-53-5[1][2]
Molecular Formula C₈H₆F₃N₃[2]
Molecular Weight 201.152 g/mol [2]
Physical State Solid[2]
Purity 97.0%[2]
Hazard Class (Transport) 6.1[2]
Packing Group (Transport) III[2]
UN Number (Transport) 2811[2]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the necessary precautions for handling this compound.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used and the specific manipulations involved.

  • Safety Data Sheet (SDS) Review: All personnel handling the compound must read and understand the SDS for this compound.

  • Emergency Equipment Check: Ensure that a fully stocked first-aid kit, an emergency eyewash station, and a safety shower are readily accessible and in good working order.

  • Fume Hood Verification: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a fume hood. If a fume hood is not available or in case of emergency, a self-contained breathing apparatus must be used.[1]

3. Handling Procedure:

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.[1] After handling, wash hands and any exposed skin thoroughly.

4. Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.

  • Storage: Store the compound in a cool, well-ventilated area in a tightly closed container.[1] It should be stored away from strong oxidizing agents and strong acids.[1] The compound is also noted to be light-sensitive.[1]

Emergency Response Plan

Immediate and appropriate action is crucial in the event of accidental exposure.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • In Case of Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, give them half a liter of water to drink. Seek immediate medical attention.[1]

In all cases of exposure, the Safety Data Sheet for this compound should be provided to the attending medical personnel.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Halogenated Waste: As a trifluoromethyl-containing compound, all waste (solid and liquid) contaminated with this substance should be segregated as halogenated organic waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled, and sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container for halogenated liquid waste.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.

3. Disposal Procedure:

  • Institutional Guidelines: All disposal must be carried out in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines and local, state, and federal regulations.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.

Visual Guides

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS prep2 Conduct Risk Assessment prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep3->ppe handle Weigh and Handle Compound ppe->handle decon Decontaminate Work Area handle->decon waste Segregate and Dispose of Waste decon->waste store Store Compound Securely waste->store

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Emergency Response for Accidental Exposure

Emergency Response for Accidental Exposure cluster_actions Emergency Response for Accidental Exposure start Exposure Occurs skin Skin Contact: Remove clothing, flush with water for 15 min. start->skin eye Eye Contact: Flush with water for 15 min. start->eye inhale Inhalation: Move to fresh air. start->inhale ingest Ingestion: Do NOT induce vomiting. Give water. start->ingest medical Seek Immediate Medical Attention skin->medical eye->medical inhale->medical ingest->medical

Caption: A flowchart outlining the immediate actions to take in case of accidental exposure to the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 2
5-(Trifluoromethyl)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.